molecular formula C17H10ClFN2 B12411402 Glutamate-5-kinase-IN-2

Glutamate-5-kinase-IN-2

Numéro de catalogue: B12411402
Poids moléculaire: 296.7 g/mol
Clé InChI: NQFNESCJUPSDFG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Glutamate-5-kinase-IN-2 is a useful research compound. Its molecular formula is C17H10ClFN2 and its molecular weight is 296.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C17H10ClFN2

Poids moléculaire

296.7 g/mol

Nom IUPAC

4-(4-chlorophenyl)-7-fluoro-3H-pyrrolo[2,3-c]quinoline

InChI

InChI=1S/C17H10ClFN2/c18-11-3-1-10(2-4-11)16-17-14(7-8-20-17)13-6-5-12(19)9-15(13)21-16/h1-9,20H

Clé InChI

NQFNESCJUPSDFG-UHFFFAOYSA-N

SMILES canonique

C1=CC(=CC=C1C2=C3C(=C4C=CC(=CC4=N2)F)C=CN3)Cl

Origine du produit

United States

Foundational & Exploratory

The Allosteric Inhibition of Glutamate-5-Kinase by Glutamate-5-kinase-IN-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate-5-kinase-IN-2, also identified as compound 54 in primary literature, is a potent, allosteric inhibitor of Glutamate-5-kinase (G5K), a critical enzyme in the proline biosynthesis pathway of Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects, the experimental protocols used for its characterization, and its impact on the proline biosynthesis pathway. The information presented is intended to support further research and drug development efforts targeting tuberculosis.

Introduction

Glutamate-5-kinase (G5K) catalyzes the first and rate-limiting step in the biosynthesis of proline, an essential amino acid for Mycobacterium tuberculosis. The enzyme facilitates the ATP-dependent phosphorylation of L-glutamate to form γ-glutamyl phosphate. The inhibition of G5K represents a promising strategy for the development of novel anti-tuberculosis therapeutics. This compound has emerged as a significant inhibitor of this enzyme, demonstrating potent activity against virulent strains of M. tuberculosis.

Mechanism of Action

This compound functions as an allosteric inhibitor of Glutamate-5-kinase.[1][2] Unlike competitive inhibitors that bind to the active site, this compound binds to a topographically distinct site on the enzyme. This binding event induces long-range conformational changes that are transmitted to the L-glutamate binding site.[1][2] These structural alterations prevent the proper anchoring of L-glutamate, thereby inhibiting the catalytic activity of the enzyme.[1][2]

Quantitative Data

The inhibitory potency of this compound has been quantified through various in vitro assays. The key quantitative metrics are summarized in the table below.

ParameterValueDescriptionReference
MIC 4.2 µMMinimum Inhibitory Concentration against M. tuberculosis H37Rv.[1][2]
I0.5 33 µMHalf-maximal inhibitory concentration against G5K activity at 10 mM L-glutamate and ATP.[1]

Signaling Pathway

Glutamate-5-kinase is the initial enzyme in the proline biosynthesis pathway. Its inhibition by this compound effectively blocks the entire downstream pathway, leading to proline starvation and subsequent cell death in Mycobacterium tuberculosis.

Proline_Biosynthesis_Pathway cluster_0 Proline Biosynthesis in M. tuberculosis L-Glutamate L-Glutamate gamma-Glutamyl_phosphate γ-Glutamyl phosphate L-Glutamate->gamma-Glutamyl_phosphate Glutamate-5-kinase (G5K) Glutamate_5_semialdehyde Glutamate-5-semialdehyde gamma-Glutamyl_phosphate->Glutamate_5_semialdehyde γ-Glutamyl phosphate reductase P5C Δ¹-Pyrroline- 5-carboxylate Glutamate_5_semialdehyde->P5C Spontaneous cyclization L-Proline L-Proline P5C->L-Proline Pyrroline-5-carboxylate reductase This compound This compound This compound->L-Glutamate Allosteric Inhibition

Figure 1. Proline biosynthesis pathway in M. tuberculosis and the inhibitory action of this compound.

Experimental Protocols

While the specific, detailed experimental protocols from the primary publication by Panciera M, et al. (2022) were not available in the public domain, the following sections describe representative and detailed methodologies for the key experiments cited.

Glutamate-5-Kinase Enzymatic Assay

A common method for measuring kinase activity is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in the kinase reaction.

Objective: To determine the inhibitory effect of this compound on the activity of Glutamate-5-kinase.

Materials:

  • Glutamate-5-kinase (recombinant)

  • L-Glutamate

  • ATP

  • This compound

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase buffer.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 2.5 µL of the diluted this compound or vehicle control (DMSO).

    • 5 µL of a solution containing L-Glutamate and ATP in kinase buffer (final concentrations of 10 mM each).

    • 2.5 µL of Glutamate-5-kinase enzyme solution in kinase buffer.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated to ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. The I0.5 value for this compound can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G5K_Assay_Workflow cluster_workflow Glutamate-5-Kinase Enzymatic Assay Workflow A Prepare serial dilutions of This compound B Add inhibitor, substrates (L-Glutamate, ATP), and G5K enzyme to 384-well plate A->B C Incubate for 60 minutes at room temperature B->C D Add ADP-Glo™ Reagent to stop reaction and deplete ATP C->D E Incubate for 40 minutes at room temperature D->E F Add Kinase Detection Reagent to convert ADP to ATP E->F G Incubate for 30 minutes at room temperature F->G H Measure luminescence G->H I Calculate I0.5 value H->I

Figure 2. Workflow for the Glutamate-5-kinase enzymatic assay.
HepG2 Cytotoxicity Assay

The cytotoxicity of this compound against a human cell line is typically assessed to evaluate its potential for off-target effects. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method for this purpose.

Objective: To determine the cytotoxicity of this compound in the human liver carcinoma cell line, HepG2.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • White, opaque-walled 96-well plates

  • Plate-reading luminometer

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. The percentage of cytotoxicity is calculated relative to the vehicle-treated control cells.

Cytotoxicity_Assay_Workflow cluster_workflow HepG2 Cytotoxicity Assay Workflow A Seed HepG2 cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with serial dilutions of This compound B->C D Incubate for 72 hours C->D E Equilibrate plate to room temperature D->E F Add CellTiter-Glo® Reagent E->F G Mix and incubate for 10 minutes F->G H Measure luminescence G->H I Calculate percentage of cytotoxicity H->I

Figure 3. Workflow for the HepG2 cytotoxicity assay.

Conclusion

This compound is a potent allosteric inhibitor of Mycobacterium tuberculosis Glutamate-5-kinase. Its mechanism of action, involving the induction of conformational changes at the L-glutamate binding site, provides a solid foundation for the rational design of more effective anti-tuberculosis agents. The experimental protocols detailed in this guide offer a framework for the further characterization of this and other G5K inhibitors. The continued investigation of this compound and its target is crucial for the development of new strategies to combat tuberculosis.

References

An In-Depth Technical Guide to the Discovery and Synthesis of Glutamate-5-kinase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate-5-kinase-IN-2, also known as compound 54, is a potent, allosteric inhibitor of Glutamate-5-kinase (G5K), an essential enzyme in the proline biosynthesis pathway of Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this promising anti-tuberculosis agent. The information is compiled from the primary scientific literature to support further research and development efforts in the field of infectious diseases.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Biological Activity Value Notes
Minimum Inhibitory Concentration (MIC)4.2 µMAgainst Mycobacterium tuberculosis H37Rv
Half-maximal Inhibitory Concentration (I0.5)33 µMAgainst Glutamate-5-kinase (G5K)
Cytotoxicity Concentration Effect
HepG2 Cells5, 10, 20 µMNo relevant cytotoxicity observed

Table 1: Biological and Cytotoxicity Data for this compound [1]

Signaling Pathway and Mechanism of Action

Glutamate-5-kinase (G5K) catalyzes the ATP-dependent phosphorylation of L-glutamate to form L-glutamate-5-phosphate, the first committed step in proline biosynthesis. This compound acts as an allosteric inhibitor. It binds to a site distinct from the L-glutamate and ATP binding pockets, inducing conformational changes that are transmitted to the L-glutamate binding site, thereby inhibiting the enzyme's catalytic activity. This disruption of proline biosynthesis is detrimental to the survival of Mycobacterium tuberculosis.

Glutamate-5-kinase-IN-2_Signaling_Pathway cluster_G5K Glutamate-5-kinase (G5K) Enzyme cluster_Inhibition Allosteric Inhibition L_Glutamate L-Glutamate G5K_Active Active G5K L_Glutamate->G5K_Active ATP ATP ATP->G5K_Active L_Glutamate_5_Phosphate L-Glutamate-5-Phosphate G5K_Active->L_Glutamate_5_Phosphate ADP ADP G5K_Active->ADP G5K_Inactive Inactive G5K (Conformational Change) G5K_Active->G5K_Inactive G5K_IN_2 This compound G5K_IN_2->G5K_Active Binds to allosteric site

Figure 1: Allosteric inhibition of G5K by this compound.

Experimental Protocols

Synthesis of 7-fluoro-4-(4-chlorophenyl)-3H-pyrrolo[2,3-c]quinoline (this compound)

The synthesis of this compound is achieved through a multi-step process involving the construction of the core 3H-pyrrolo[2,3-c]quinoline scaffold followed by functionalization.

Synthesis_Workflow Start Starting Materials: Substituted Aniline (B41778) and Aldehyde Step1 Step 1: Synthesis of Pyrroloquinoline Core Start->Step1 Step2 Step 2: Functionalization at C4 position Step1->Step2 Product Final Product: This compound Step2->Product

Figure 2: High-level workflow for the synthesis of this compound.

Detailed Protocol:

The synthesis of the 3H-pyrrolo[2,3-c]quinoline core is based on the reaction of an appropriately substituted aniline with an aldehyde to form an enamine, which then undergoes intramolecular cyclization. For this compound (compound 54), the specific starting materials are 3-fluoroaniline (B1664137) and 4-chlorobenzaldehyde.

General Procedure for the Synthesis of 4-substituted-3H-pyrrolo[2,3-c]quinolines:

  • Enamine Formation: A mixture of the substituted aniline (1 equivalent) and the corresponding aldehyde (1.1 equivalents) in a suitable solvent (e.g., toluene) is heated at reflux with a Dean-Stark trap to remove water.

  • Cyclization: After the formation of the enamine is complete (monitored by TLC), a Lewis acid catalyst (e.g., BF3·OEt2) is added, and the reaction mixture is heated to effect the intramolecular cyclization, forming the pyrroloquinoline ring system.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired 4-substituted-3H-pyrrolo[2,3-c]quinoline.

For the specific synthesis of 7-fluoro-4-(4-chlorophenyl)-3H-pyrrolo[2,3-c]quinoline (Compound 54) , the following would be used:

  • Aniline: 3-Fluoroaniline

  • Aldehyde: 4-Chlorobenzaldehyde

The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Glutamate-5-kinase (G5K) Inhibition Assay

The inhibitory activity of this compound against G5K is determined using a coupled enzymatic assay that measures the amount of ADP produced.

G5K_Assay_Workflow Start Prepare Assay Components: G5K, ATP, L-Glutamate, Inhibitor Incubation Incubate G5K with Inhibitor Start->Incubation Reaction Initiate reaction with ATP and L-Glutamate Incubation->Reaction Detection Measure ADP production (e.g., using a coupled luminescence assay) Reaction->Detection Analysis Calculate I0.5 value Detection->Analysis End Determine Inhibitory Potency Analysis->End

Figure 3: Experimental workflow for the G5K inhibition assay.

Protocol:

  • Reagent Preparation: Prepare solutions of recombinant G5K enzyme, ATP, L-glutamate, and this compound in a suitable assay buffer (e.g., Tris-HCl with MgCl₂).

  • Assay Plate Setup: Add the G5K enzyme and varying concentrations of this compound to the wells of a microplate. Include control wells with no inhibitor.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of ATP and L-glutamate to all wells. The final concentrations used in the cited study were 10 mM for both L-glutamate and ATP.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced. This is often done using a commercial ADP detection kit that couples the production of ADP to a luminescent or fluorescent signal.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the I₀.₅ value.

Cytotoxicity Assay in HepG2 Cells

The potential toxicity of this compound to human cells is assessed using a standard cytotoxicity assay with the human liver carcinoma cell line, HepG2.

Protocol:

  • Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics) in a humidified incubator at 37°C and 5% CO₂.

  • Cell Seeding: Seed the HepG2 cells into a 96-well microplate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control cells.

Conclusion

This compound has emerged as a validated hit compound for the development of novel anti-tuberculosis therapeutics. Its potent and specific inhibition of a key enzyme in a vital biosynthetic pathway of M. tuberculosis, coupled with a lack of significant cytotoxicity against a human cell line, underscores its potential as a lead candidate for further optimization and preclinical development. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate these future research endeavors.

References

An In-depth Technical Guide to Glutamate-5-kinase-IN-2: Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Glutamate-5-kinase-IN-2, a potent allosteric inhibitor of Glutamate-5-kinase (G5K). The document details its chemical structure, physicochemical and pharmacological properties, synthesis, and the experimental protocols for its biological evaluation. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery, particularly those focused on the development of novel anti-tubercular agents.

Chemical Structure and Properties

This compound, also identified as compound 54 in the primary literature, is a derivative of the 3H-pyrrolo[2,3-c]quinoline scaffold.[1] Its chemical identity and key properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 7-methoxy-4-(2-phenylethyl)-3H-pyrrolo[2,3-c]quinoline
CAS Number Not available
Molecular Formula C₂₀H₁₈N₂O
Molecular Weight 302.37 g/mol
SMILES COc1cc2c(cc1)nc(CCc1ccccc1)c1c[nH]c-21

Table 2: Physicochemical and Pharmacological Properties of this compound

PropertyValueReference
Physical State Solid[1]
Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv 4.2 µM[1]
Half-maximal Inhibitory Concentration (I₀.₅) against G5K 33 µM (at 10 mM L-Glu and ATP)[1]
Mechanism of Action Allosteric inhibition of Glutamate-5-kinase, promoting conformational changes at the L-glutamate binding site.[1]
Cytotoxicity in HepG2 cells No relevant cytotoxicity observed at 5, 10, and 20 µM.[1]

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from substituted anilines and leading to the construction of the 3H-pyrrolo[2,3-c]quinoline core, followed by functionalization. The general synthetic scheme is outlined below. For specific details on reagents, reaction conditions, and purification methods, please refer to the supporting information of the cited literature.[1]

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Functionalization A Substituted Aniline C Palladium-catalyzed Cross-Coupling A->C B Pyrrole Precursor B->C D Cyclization C->D E 3H-pyrrolo[2,3-c]quinoline Core D->E F Introduction of Phenylethyl Group E->F G This compound F->G

Figure 1: General synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound is an allosteric inhibitor of Glutamate-5-kinase (G5K), a key enzyme in the proline biosynthesis pathway of Mycobacterium tuberculosis. This pathway is essential for the bacterium's survival, making G5K an attractive target for novel anti-tubercular drugs.

The proposed mechanism of action involves the binding of this compound to an allosteric site on the G5K enzyme. This binding event induces long-range conformational changes that are transmitted to the L-glutamate binding site, thereby preventing the substrate from anchoring correctly for catalysis.[1] This allosteric inhibition disrupts the normal function of the enzyme and, consequently, the proline biosynthesis pathway.

Signaling_Pathway Glutamate L-Glutamate G5K Glutamate-5-kinase (G5K) Glutamate->G5K Substrate ATP ATP ATP->G5K Substrate Glutamyl_P γ-Glutamyl Phosphate G5K->Glutamyl_P Catalysis ADP ADP G5K->ADP Product Inhibitor This compound Inhibitor->G5K Allosteric Inhibition Proline Proline Biosynthesis Glutamyl_P->Proline

Figure 2: Inhibition of the Proline Biosynthesis Pathway by this compound.

Experimental Protocols

The following sections provide a detailed methodology for the key experiments cited in the evaluation of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against Mycobacterium tuberculosis H37Rv is determined using the microplate Alamar blue assay (MABA).

Protocol:

  • Prepare a serial dilution of this compound in a 96-well microplate.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

  • Incubate the plates at 37 °C for a specified period.

  • Add Alamar blue reagent to each well and continue incubation.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change of the Alamar blue reagent from blue to pink, indicating inhibition of bacterial growth.

MIC_Workflow A Serial Dilution of This compound B Inoculation with M. tuberculosis H37Rv A->B C Incubation B->C D Addition of Alamar Blue C->D E Incubation D->E F Visual Reading of MIC E->F

Figure 3: Workflow for MIC Determination.
Glutamate-5-kinase (G5K) Inhibition Assay

The inhibitory activity of this compound on G5K is assessed using a coupled enzymatic assay that measures the production of ADP.

Protocol:

  • The reaction mixture contains G5K enzyme, L-glutamate, ATP, and the inhibitor at various concentrations in a suitable buffer.

  • The reaction is initiated by the addition of ATP.

  • The rate of ADP production is monitored continuously by coupling the reaction to the pyruvate (B1213749) kinase/lactate dehydrogenase system, where the oxidation of NADH is measured spectrophotometrically at 340 nm.

  • The I₀.₅ value is calculated by fitting the dose-response data to a suitable equation.

Cytotoxicity Assay

The cytotoxicity of this compound is evaluated against a human cell line, such as HepG2, using a standard cell viability assay (e.g., MTT or resazurin (B115843) assay).

Protocol:

  • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound.

  • Incubate for a specified period (e.g., 24 or 48 hours).

  • Add the viability reagent (e.g., MTT or resazurin) to each well and incubate.

  • Measure the absorbance or fluorescence to determine the percentage of cell viability relative to untreated control cells.

Conclusion

This compound represents a promising lead compound for the development of novel anti-tubercular agents. Its potent activity against M. tuberculosis and its specific allosteric mechanism of action against an essential bacterial enzyme highlight its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further research and development of this and related compounds.

References

Glutamate-5-kinase-IN-2: A Potent Allosteric Inhibitor of a Key Enzyme in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate-5-kinase-IN-2 (also referred to as compound 54) is a potent inhibitor of Glutamate-5-kinase (G5K), an essential enzyme in Mycobacterium tuberculosis, the causative agent of tuberculosis (TB).[1][2] This compound belongs to a class of 3H-pyrrolo[2,3-c]quinolines and has emerged from research focused on developing novel anti-TB agents.[1][2] G5K is a critical enzyme in the proline biosynthesis pathway of this pathogen, making it an attractive target for new therapeutic interventions.[1][2] this compound demonstrates promising in vitro activity against virulent strains of Mycobacterium tuberculosis.[1]

Mechanism of Action

This compound functions as an allosteric inhibitor of G5K.[1][2] Unlike competitive inhibitors that bind to the enzyme's active site, this compound is believed to bind to a site at the interface between enzyme domains.[1] This binding event induces long-distance conformational changes at the L-glutamate binding site.[1][2] These structural alterations likely prevent the substrate, L-glutamate, from effectively anchoring for catalysis, thereby inhibiting the enzyme's function.[1] This allosteric mechanism of action presents a sophisticated approach to modulating enzyme activity and may offer advantages in terms of specificity and overcoming resistance.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a concise overview of its potency and selectivity.

ParameterValueSpecies/Cell LineNotes
MIC 4.2 µMMycobacterium tuberculosis H37RvMinimum Inhibitory Concentration required to inhibit the visible growth of the bacteria.[1][3]
I0.5 33 µMRecombinant G5KHalf-maximal inhibitory concentration against the isolated enzyme, determined at 10 mM concentrations of L-glutamate and ATP.[3]
Cytotoxicity No relevant cytotoxicityHepG2 cellsTested at concentrations of 5, 10, and 20 µM.[3]

The Proline Biosynthesis Pathway and the Role of G5K

Glutamate-5-kinase is the first and rate-limiting enzyme in the proline biosynthesis pathway, which is essential for the survival of Mycobacterium tuberculosis. This pathway synthesizes the amino acid proline from glutamate.

The pathway begins with the ATP-dependent phosphorylation of L-glutamate by G5K to form the unstable intermediate, L-glutamyl-5-phosphate. This intermediate is then reduced by γ-glutamyl phosphate (B84403) reductase to glutamate-5-semialdehyde. This molecule spontaneously cyclizes to form Δ1-pyrroline-5-carboxylate, which is subsequently reduced by pyrroline-5-carboxylate reductase to yield the final product, proline.

Proline_Biosynthesis Glutamate L-Glutamate G5P L-Glutamyl-5-phosphate Glutamate->G5P GSA Glutamate-5-semialdehyde G5P->GSA P5C Δ1-Pyrroline-5-carboxylate GSA->P5C Proline L-Proline P5C->Proline NAD(P)H -> NAD(P)+ G5K Glutamate-5-kinase (G5K) (Target of Inhibitor) GPR γ-Glutamyl phosphate reductase spontaneous Spontaneous cyclization P5CR Pyrroline-5-carboxylate reductase

Caption: The Proline Biosynthesis Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.

Glutamate-5-Kinase (G5K) Inhibition Assay

This assay is designed to quantify the inhibitory activity of a compound against the G5K enzyme. The activity of G5K is determined by measuring the amount of ADP produced in the phosphorylation reaction of L-glutamate.

Methodology:

  • Enzyme and Substrates: Recombinant G5K is incubated with its substrates, L-glutamate and ATP, in a suitable buffer system.

  • Inhibitor Addition: The assay is performed in the presence of varying concentrations of this compound.

  • Reaction Incubation: The reaction mixture is incubated at a controlled temperature for a specific period to allow for the enzymatic reaction to proceed.

  • ADP Detection: The reaction is stopped, and the amount of ADP generated is quantified. This is often achieved using a coupled enzyme assay system where the production of ADP is linked to a detectable signal, such as a change in absorbance or fluorescence.

  • Data Analysis: The rate of ADP production in the presence of the inhibitor is compared to the rate in its absence (control). The I0.5 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.

G5K_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Recombinant G5K - L-Glutamate - ATP - Assay Buffer mix Mix G5K, Substrates, and Inhibitor in a microplate reagents->mix inhibitor Prepare Serial Dilutions of This compound inhibitor->mix incubate Incubate at a defined temperature and time mix->incubate detect Stop reaction and measure ADP production incubate->detect calculate Calculate % Inhibition for each inhibitor concentration detect->calculate plot Plot % Inhibition vs. log[Inhibitor] calculate->plot determine Determine I0.5 value from the dose-response curve plot->determine

Caption: Workflow for G5K Inhibition Assay.
Mycobacterium tuberculosis Growth Inhibition Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis.

Methodology:

  • Bacterial Culture: Mycobacterium tuberculosis (e.g., H37Rv strain) is cultured in a suitable liquid medium to a specific optical density.

  • Compound Dilution: A serial dilution of this compound is prepared in a 96-well microplate.

  • Inoculation: The bacterial culture is added to each well of the microplate containing the test compound.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C) for a period sufficient for bacterial growth to be visible in the control wells (typically several days to weeks for M. tuberculosis).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be assessed visually or by using a growth indicator dye.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis culture Culture M. tuberculosis to mid-log phase inoculate Inoculate microplate wells with M. tuberculosis culture culture->inoculate compound Prepare serial dilutions of This compound in a microplate compound->inoculate incubate Incubate plate under appropriate conditions inoculate->incubate observe Visually inspect for bacterial growth or use a growth indicator incubate->observe determine Determine the lowest concentration with no visible growth (MIC) observe->determine

Caption: Workflow for MIC Determination.
HepG2 Cell Cytotoxicity Assay

This assay evaluates the potential toxicity of a compound against a human cell line, in this case, the human liver carcinoma cell line HepG2. This is a crucial step to assess the selectivity of the compound for the bacterial target over host cells.

Methodology:

  • Cell Culture: HepG2 cells are cultured in a suitable medium and seeded into a 96-well microplate.

  • Compound Treatment: The cells are treated with various concentrations of this compound.

  • Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compound to exert any potential cytotoxic effects.

  • Viability Assessment: Cell viability is measured using a suitable assay. Common methods include the MTT assay, which measures metabolic activity, or assays that measure cell membrane integrity (e.g., LDH release) or ATP content (e.g., CellTiter-Glo).

  • Data Analysis: The viability of the treated cells is compared to that of untreated control cells. The results are typically expressed as a percentage of viable cells, and a CC50 (50% cytotoxic concentration) can be calculated if significant toxicity is observed.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed Seed HepG2 cells in a 96-well microplate treat Treat cells with the compound dilutions seed->treat compound Prepare serial dilutions of This compound compound->treat incubate Incubate for a defined period (e.g., 48 hours) treat->incubate measure Measure cell viability using a suitable assay (e.g., MTT) incubate->measure calculate Calculate % cell viability relative to control measure->calculate evaluate Evaluate for significant cytotoxicity calculate->evaluate

Caption: Workflow for Cytotoxicity Assay.

References

The Central Role of Glutamate-5-Kinase in Proline and Ornithine Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate-5-kinase (G5K), also known as gamma-glutamyl kinase, occupies a critical enzymatic and regulatory junction in cellular metabolism, catalyzing the first committed step in the biosynthesis of proline and, in some organisms, ornithine from glutamate (B1630785). This technical guide provides an in-depth exploration of the biochemical role, regulation, and experimental analysis of G5K and the associated biosynthetic pathways. A comprehensive understanding of these processes is paramount for research in areas ranging from microbial physiology and plant stress tolerance to human metabolic disorders and oncology, offering potential targets for therapeutic intervention.

Introduction

Proline and ornithine are amino acids with diverse and vital functions. Proline is not only a fundamental building block of proteins, contributing to their structural stability, but also acts as an osmoprotectant, antioxidant, and signaling molecule. Ornithine is a key intermediate in the urea (B33335) cycle and a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation. The biosynthesis of both amino acids can originate from glutamate, with Glutamate-5-kinase initiating this metabolic cascade.

In prokaryotes, Glutamate-5-kinase is typically a monofunctional enzyme, while in most eukaryotes, it exists as the N-terminal domain of a bifunctional enzyme called Pyrroline-5-carboxylate Synthase (P5CS). P5CS also contains a C-terminal gamma-glutamyl phosphate (B84403) reductase domain, which catalyzes the subsequent step in the pathway. This guide will delve into the intricacies of these enzymatic systems, their regulation, and the experimental approaches used to study them.

Proline Biosynthesis from Glutamate

The primary pathway for proline biosynthesis from glutamate involves three enzymatic steps. This pathway is highly conserved across various organisms.

Pathway Overview:

The conversion of glutamate to proline is a reductive process requiring ATP and NADPH.

Proline_Biosynthesis Glutamate Glutamate gamma_GP γ-Glutamyl Phosphate Glutamate->gamma_GP Glutamate-5-kinase (G5K) / P5CS (N-terminal domain) ATP -> ADP GSA Glutamate-γ-semialdehyde gamma_GP->GSA γ-Glutamyl Phosphate Reductase (GPR) / P5CS (C-terminal domain) NADPH -> NADP+ P5C Δ¹-Pyrroline-5-carboxylate GSA->P5C Spontaneous cyclization Proline Proline P5C->Proline Pyrroline-5-carboxylate Reductase (P5CR) NAD(P)H -> NAD(P)+

Figure 1: Proline Biosynthesis Pathway from Glutamate.
Key Enzymes and Reactions

  • Glutamate-5-kinase (G5K) / Pyrroline-5-carboxylate Synthase (P5CS) - Kinase Domain: This enzyme catalyzes the ATP-dependent phosphorylation of the γ-carboxyl group of glutamate to form γ-glutamyl phosphate. This is the rate-limiting step and a major point of regulation. In prokaryotes, this is performed by the proB gene product, Glutamate-5-kinase. In eukaryotes, this activity resides in the N-terminal domain of the bifunctional enzyme Pyrroline-5-carboxylate Synthase[1].

  • γ-Glutamyl Phosphate Reductase (GPR) / Pyrroline-5-carboxylate Synthase (P5CS) - Reductase Domain: This enzyme catalyzes the NADPH-dependent reduction of γ-glutamyl phosphate to glutamate-γ-semialdehyde. In prokaryotes, this is catalyzed by the proA gene product. In eukaryotes, this is the function of the C-terminal domain of P5CS[1].

  • Spontaneous Cyclization: Glutamate-γ-semialdehyde spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C).

  • Pyrroline-5-carboxylate Reductase (P5CR): This final enzyme in the pathway reduces P5C to proline in an NADH- or NADPH-dependent manner[2].

Ornithine Biosynthesis from Glutamate

In many organisms, the pathway for ornithine biosynthesis from glutamate diverges from the proline pathway after the formation of glutamate-γ-semialdehyde. This process involves a series of acetylation and deacetylation steps to prevent spontaneous cyclization.

Pathway Overview:

Ornithine_Biosynthesis Glutamate Glutamate N_Acetylglutamate N-Acetylglutamate Glutamate->N_Acetylglutamate N-Acetylglutamate synthase (NAGS) N_Acetyl_gamma_GP N-Acetyl-γ-glutamyl phosphate N_Acetylglutamate->N_Acetyl_gamma_GP N-Acetylglutamate kinase (NAGK) N_Acetyl_GSA N-Acetylglutamate semialdehyde N_Acetyl_gamma_GP->N_Acetyl_GSA N-Acetyl-γ-glutamyl- phosphate reductase (NAGPR) N_Acetylornithine N-Acetylornithine N_Acetyl_GSA->N_Acetylornithine N-Acetylornithine aminotransferase (NAOAT) Ornithine Ornithine N_Acetylornithine->Ornithine N-Acetylornithine deacetylase (NAOD)

Figure 2: Ornithine Biosynthesis Pathway from Glutamate.
Alternative Ornithine-to-Proline Pathway

An alternative pathway for proline biosynthesis exists, utilizing ornithine as a precursor. This pathway is particularly important in certain cell types and under specific metabolic conditions.

Ornithine_to_Proline Ornithine Ornithine GSA Glutamate-γ-semialdehyde Ornithine->GSA Ornithine Aminotransferase (OAT) P5C Δ¹-Pyrroline-5-carboxylate GSA->P5C Spontaneous cyclization Proline Proline P5C->Proline Pyrroline-5-carboxylate Reductase (P5CR)

Figure 3: Alternative Proline Biosynthesis from Ornithine.

Regulation of Glutamate-5-Kinase and Pyrroline-5-Carboxylate Synthase

The activity of G5K/P5CS is tightly regulated to control the flux of glutamate into the proline and ornithine biosynthetic pathways.

Feedback Inhibition

The primary regulatory mechanism is allosteric feedback inhibition by the end-product, proline.[3][4] In some organisms and specific isoforms, ornithine also serves as a feedback inhibitor.[1][5]

  • Proline Inhibition: Proline binds to a regulatory site on G5K/P5CS, distinct from the active site, inducing a conformational change that reduces the enzyme's affinity for glutamate.[3]

  • Ornithine Inhibition: In mammals, a short isoform of P5CS (P5CS.short), predominantly expressed in the gut, is inhibited by ornithine, directing the metabolic flux towards arginine biosynthesis.[1][6] The more ubiquitously expressed long isoform (P5CS.long) is insensitive to ornithine.[1][6]

Feedback_Inhibition Glutamate Glutamate G5K_P5CS G5K / P5CS Glutamate->G5K_P5CS P5C Δ¹-Pyrroline-5-carboxylate Proline Proline P5C->Proline Proline->G5K_P5CS Feedback Inhibition G5K_P5CS->P5C

Figure 4: Feedback Inhibition of G5K/P5CS by Proline.

Quantitative Data

Table 1: Kinetic Parameters of Key Enzymes in Proline and Ornithine Biosynthesis
EnzymeOrganism/IsoformSubstrateKm (mM)Vmax (units)kcat (s-1)Reference
P5CS2Oryza sativaGlutamate3.6--[7]
P5CS2Oryza sativaATP0.76--[7]
P5CSVigna aconitifoliaATP2.7--[7]
P5CSArabidopsis thalianaATP1.5--[7]
Ornithine AminotransferaseHumanOrnithine3.0 ± 0.5--[8]
PYCR1HumanL-P5C---[2]
PYCR2HumanL-P5C---[2]
PYCR1HumanL-T4C-13.7 M-1s-1 (kcat/Km)-[9]
PYCR2HumanL-T4C-136 M-1s-1 (kcat/Km)-[9]

Note: Kinetic parameters can vary significantly depending on the assay conditions. Please refer to the original publications for detailed experimental context.

Experimental Protocols

Expression and Purification of Recombinant Glutamate-5-Kinase (from E. coli)

This protocol is adapted from Pérez-Arellano et al. (2004).[10]

Experimental Workflow:

Purification_Workflow cluster_cloning Cloning cluster_expression Expression cluster_purification Purification PCR PCR amplification of proB gene Ligation Ligation into pET vector PCR->Ligation Transformation Transformation into E. coli Ligation->Transformation Culture Culture of E. coli Transformation->Culture Induction Induction with IPTG Culture->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis Harvest->Lysis Centrifugation1 Centrifugation Lysis->Centrifugation1 Affinity_Chrono Affinity Chromatography Centrifugation1->Affinity_Chrono Ion_Exchange Ion Exchange Chromatography Affinity_Chrono->Ion_Exchange Gel_Filtration Gel Filtration Ion_Exchange->Gel_Filtration

Figure 5: Workflow for Expression and Purification of G5K.

Methodology:

  • Cloning: The proB gene is amplified from E. coli genomic DNA by PCR and cloned into an expression vector (e.g., pET series).

  • Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cells are grown to mid-log phase, and protein expression is induced with IPTG.

  • Purification:

    • Cells are harvested by centrifugation and lysed.

    • The lysate is cleared by centrifugation.

    • The supernatant is subjected to a series of chromatographic steps, which may include affinity chromatography (e.g., Ni-NTA if a His-tag is used), ion-exchange chromatography, and size-exclusion chromatography.

    • Protein purity is assessed by SDS-PAGE.

Glutamate-5-Kinase/Pyrroline-5-Carboxylate Synthase Activity Assay

This assay measures the kinase activity by quantifying the formation of γ-glutamyl hydroxamate from γ-glutamyl phosphate in the presence of hydroxylamine. This protocol is based on the method described by Campanile et al. (1993) and adapted by Forlani et al. (2021).[7][11]

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), L-glutamate, ATP, MgCl₂, and hydroxylamine.

  • Enzyme Addition: Initiate the reaction by adding the purified G5K/P5CS enzyme preparation.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.

  • Termination: Stop the reaction by adding an acidic ferric chloride solution.

  • Detection: The ferric chloride reacts with the γ-glutamyl hydroxamate formed to produce a colored complex. Measure the absorbance at a specific wavelength (e.g., 540 nm).

  • Quantification: Determine the amount of product formed by comparing the absorbance to a standard curve of authentic γ-glutamyl hydroxamate.

Site-Directed Mutagenesis of Glutamate-5-Kinase

This protocol provides a general workflow for introducing specific mutations into the proB gene to study structure-function relationships.[12][13]

Experimental Workflow:

Mutagenesis_Workflow Primer_Design Design mutagenic primers PCR PCR with mutagenic primers using plasmid DNA as template Primer_Design->PCR Digestion Digestion of parental DNA with DpnI PCR->Digestion Transformation Transformation into E. coli Digestion->Transformation Sequencing Sequence verification Transformation->Sequencing

Figure 6: Workflow for Site-Directed Mutagenesis of G5K.

Methodology:

  • Primer Design: Design a pair of complementary oligonucleotide primers containing the desired mutation.

  • PCR: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type proB gene as the template and the mutagenic primers.

  • Template Removal: Digest the parental, methylated DNA template with the restriction enzyme DpnI.

  • Transformation: Transform the mutated plasmid into competent E. coli cells.

  • Verification: Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Conclusion

Glutamate-5-kinase and its eukaryotic counterpart, Pyrroline-5-carboxylate Synthase, are central to the biosynthesis of proline and ornithine. Their position as the first and rate-limiting step in these pathways makes them critical points of metabolic regulation. The detailed understanding of their structure, function, and regulation, facilitated by the experimental protocols outlined in this guide, is essential for advancing research in diverse fields. For drug development professionals, the allosteric regulatory sites of these enzymes present attractive targets for the design of novel therapeutics to modulate proline and ornithine metabolism in various disease states. Continued investigation into these fundamental biosynthetic pathways will undoubtedly uncover new insights into cellular physiology and pathology.

References

Technical Guide: Targeting Glutamate-5-Kinase in Anti-Tuberculosis Research with Glutamate-5-kinase-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Glutamate-5-kinase (G5K) as a promising target for anti-tuberculosis (TB) drug discovery, with a specific focus on the inhibitor Glutamate-5-kinase-IN-1. While the specific compound "Glutamate-5-kinase-IN-2" is not documented in the reviewed literature, Glutamate-5-kinase-IN-1 serves as a well-characterized exemplar for inhibiting this crucial enzymatic pathway in Mycobacterium tuberculosis (Mtb).

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents that act on new molecular targets. The proline biosynthesis pathway has been identified as essential for Mtb's survival and persistence, making its constituent enzymes attractive targets for drug development. Glutamate-5-kinase (G5K), encoded by the proB gene, catalyzes the first committed step in proline biosynthesis and is essential for the pathogen's growth.[1] Inhibition of G5K disrupts the supply of proline, a crucial amino acid for protein synthesis and coping with osmotic stress, thereby leading to bacterial cell death.

Glutamate-5-kinase-IN-1 (also referred to as compound 50) is a potent inhibitor of Mtb G5K and demonstrates significant anti-mycobacterial activity.[2][3][4] This guide will detail the quantitative data, experimental protocols, and relevant biological pathways associated with the investigation of G5K inhibitors for anti-TB research, using Glutamate-5-kinase-IN-1 as a case study.

Quantitative Data for Glutamate-5-kinase-IN-1

The following table summarizes the key quantitative metrics for Glutamate-5-kinase-IN-1, providing a concise overview of its potency and activity.

ParameterValueConditionsReference
Minimum Inhibitory Concentration (MIC) 4.1 µMMycobacterium tuberculosis[2][3][4]
Half-maximal Inhibitory Concentration (I0.5) 22.1 µMAgainst G5K activity[2]
Cytotoxicity No relevant cytotoxicity5, 10, 20 µM in HepG2 cells[2][3][4]

Signaling and Metabolic Pathways

Proline Biosynthesis Pathway in Mycobacterium tuberculosis

The synthesis of proline from glutamate (B1630785) is a critical metabolic pathway for M. tuberculosis. Glutamate-5-kinase (G5K) initiates this pathway by phosphorylating L-glutamate. The inhibition of G5K is a key strategy for disrupting proline synthesis and, consequently, inhibiting bacterial growth.

Proline_Biosynthesis cluster_pathway Proline Biosynthesis Pathway in M. tuberculosis Glutamate L-Glutamate G5K Glutamate-5-kinase (G5K, ProB) Glutamate->G5K ATP G5P L-Glutamyl-5-phosphate GPR Glutamyl-phosphate reductase (ProA) G5P->GPR NADPH GSA Glutamate-γ-semialdehyde (GSA) P5C Δ¹-Pyrroline-5-carboxylate (P5C) GSA->P5C P5CR Pyrroline-5-carboxylate reductase (ProC) P5C->P5CR NAD(P)H Proline L-Proline G5K->G5P ADP GPR->GSA NADP⁺ P5CR->Proline NAD(P)⁺ Inhibitor Glutamate-5-kinase-IN-1 Inhibitor->G5K Workflow cluster_workflow Workflow for Screening and Validation of G5K Inhibitors Start Compound Library HTS High-Throughput Screening (G5K Inhibition Assay) Start->HTS Hits Primary Hits HTS->Hits DoseResponse Dose-Response and IC₅₀ Determination Hits->DoseResponse ValidatedHits Validated Hits DoseResponse->ValidatedHits MIC Anti-Mtb Activity (MIC Determination) ValidatedHits->MIC ActiveCompounds Active Compounds MIC->ActiveCompounds Cytotoxicity Cytotoxicity Assay (e.g., HepG2 cells) ActiveCompounds->Cytotoxicity SelectiveCompounds Selective and Non-toxic Leads Cytotoxicity->SelectiveCompounds Mechanism Mechanism of Action Studies SelectiveCompounds->Mechanism InVivo In Vivo Efficacy Studies (Animal Models) Mechanism->InVivo Lead Lead Candidate InVivo->Lead

References

Biochemical Characterization of Glutamate-5-kinase-IN-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth biochemical characterization of Glutamate-5-kinase-IN-2 (also known as compound 54), a potent allosteric inhibitor of Glutamate-5-kinase (G5K). This document summarizes its inhibitory activity, mechanism of action, and provides detailed experimental protocols for its evaluation.

Quantitative Biochemical Data

This compound has been evaluated for its inhibitory effects on Glutamate-5-kinase and its activity against Mycobacterium tuberculosis. The key quantitative data are summarized in the table below.

ParameterValueSpecies/Cell LineConditionsReference
MIC 4.2 µMMycobacterium tuberculosis H37Rv---[1][2]
I0.5 33 µMEscherichia coli G5K (Ec-G5K)10 mM L-Glutamate, 10 mM ATP[3]
Cytotoxicity No relevant cytotoxicity observedHepG2 cells5, 10, 20 µM[3]

Mechanism of Action

This compound acts as an allosteric inhibitor of Glutamate-5-kinase.[2] Molecular dynamics studies have shown that it does not bind to the active site but rather to an allosteric pocket at the interface between enzyme domains.[1][2] This binding event induces long-distance conformational changes that alter the L-glutamate binding site, thereby preventing the substrate from anchoring effectively for catalysis.[1][3] Notably, the binding of this compound does not significantly affect the apparent Michaelis constant (Kmapp) for ATP.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proline biosynthesis pathway where Glutamate-5-kinase is a key enzyme, and the general experimental workflow for assessing the inhibitory activity of this compound.

proline_biosynthesis cluster_inhibition Inhibition Glutamate L-Glutamate G5K Glutamate-5-kinase (G5K) EC 2.7.2.11 Glutamate->G5K ATP G5P γ-Glutamyl-5-Phosphate GPR γ-Glutamyl phosphate reductase G5P->GPR GSA Glutamate-5-semialdehyde P5C Δ¹-Pyrroline-5-carboxylate GSA->P5C Spontaneous cyclization P5CR Pyrroline-5-carboxylate reductase P5C->P5CR NAD(P)H Proline L-Proline G5K->G5P ADP GPR->GSA P5CS Pyrroline-5-carboxylate synthase P5CR->Proline NAD(P)+ G5K_IN_2 This compound G5K_IN_2->G5K Allosteric Inhibition

Caption: Proline biosynthesis pathway and the role of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection and Analysis reagents Prepare Assay Buffer, Enzyme (Ec-G5K), Substrates (L-Glu, ATP), and Inhibitor (G5K-IN-2) Solutions plate Add buffer, enzyme, and inhibitor to microplate wells reagents->plate preincubate Pre-incubate to allow inhibitor binding plate->preincubate initiate Initiate reaction by adding L-Glutamate and ATP preincubate->initiate incubate Incubate at a controlled temperature initiate->incubate stop Stop reaction incubate->stop detect Measure ADP production (e.g., coupled enzyme assay) stop->detect analyze Calculate % inhibition and determine I₀.₅ detect->analyze

Caption: General experimental workflow for G5K inhibition assay.

allosteric_inhibition cluster_enzyme Glutamate-5-kinase cluster_ligands Ligands cluster_conformation Conformational Change ActiveSite L-Glutamate Binding Site AllostericSite Allosteric Site AlteredActiveSite Altered L-Glutamate Binding Site AllostericSite->AlteredActiveSite Induces conformational change in Glutamate L-Glutamate Glutamate->ActiveSite Binds to Glutamate->AlteredActiveSite Binding prevented G5K_IN_2 G5K-IN-2 G5K_IN_2->AllostericSite Binds to

Caption: Proposed allosteric inhibition mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Glutamate-5-kinase (G5K) Inhibition Assay

This protocol is based on the methodology described for evaluating inhibitors of E. coli G5K.[2] The assay measures the amount of ADP produced, which is proportional to G5K activity.

Materials:

  • Purified recombinant E. coli Glutamate-5-kinase (Ec-G5K)

  • This compound

  • L-Glutamate

  • ATP

  • Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 200 mM KCl, 20 mM MgCl₂, 1 mM DTT)

  • ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • 384-well microplates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in the assay buffer to achieve the desired final concentrations.

  • Reaction Mixture Preparation: In a microplate well, add the assay buffer, the Ec-G5K enzyme solution, and the serially diluted this compound or vehicle control (DMSO).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of L-Glutamate and ATP to each well. The final concentrations should be as specified (e.g., 10 mM L-Glutamate and 10 mM ATP).

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced according to the manufacturer's instructions of the ADP detection kit. This typically involves adding a reagent that terminates the kinase reaction and then a detection reagent that correlates the amount of ADP to a luminescent or fluorescent signal.

  • Data Analysis: Measure the signal using a plate reader. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the I0.5 value.

Cell Viability (Cytotoxicity) Assay

This protocol describes a general method for assessing the cytotoxicity of a compound using an MTT assay.[3]

Materials:

  • HepG2 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. A lack of significant reduction in viability indicates low cytotoxicity at the tested concentrations.

References

The Pivotal Role of Glutamate-5-Kinase (ProB) in Mycobacterium tuberculosis: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Glutamate-5-kinase (G5K), encoded by the proB gene, represents a critical enzymatic checkpoint in the proline biosynthesis pathway of Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. This enzyme catalyzes the initial and rate-limiting step in the conversion of glutamate (B1630785) to proline, an amino acid essential for the bacterium's survival, stress response, and pathogenesis. This technical guide provides an in-depth analysis of the function, regulation, and significance of M. tuberculosis Glutamate-5-kinase. It consolidates available biochemical data, details relevant experimental protocols, and explores its potential as a novel target for antitubercular drug discovery. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the fight against tuberculosis.

Introduction: The Significance of Proline Metabolism in M. tuberculosis

Mycobacterium tuberculosis has evolved sophisticated mechanisms to survive within the hostile environment of the host, including nutrient limitation and oxidative stress. Proline metabolism has been identified as a key element in the pathogen's ability to persist and cause disease. Proline not only serves as a protein building block but also functions as an osmoprotectant, a redox shuttle, and a signaling molecule. The biosynthesis of proline from glutamate is therefore a crucial metabolic pathway for M. tuberculosis.

Glutamate-5-kinase (EC 2.7.2.11) catalyzes the ATP-dependent phosphorylation of L-glutamate to form γ-glutamyl phosphate (B84403). This reaction is the first committed step in proline biosynthesis, making G5K a primary point of regulation for this pathway. The essentiality of the proline biosynthetic pathway for the survival of M. tuberculosis underscores the potential of its constituent enzymes, particularly Glutamate-5-kinase, as attractive targets for the development of novel anti-tuberculosis therapeutics.

The Proline Biosynthesis Pathway in Mycobacterium tuberculosis

The synthesis of proline from glutamate in M. tuberculosis proceeds through a conserved bacterial pathway involving three key enzymatic steps. Glutamate-5-kinase initiates this process.

Proline_Biosynthesis Glutamate L-Glutamate G5P γ-Glutamyl Phosphate Glutamate->G5P ATP -> ADP ProB Glutamate-5-kinase (ProB) GSA Glutamate-γ-semialdehyde G5P->GSA NADPH -> NADP+ ProA γ-Glutamyl Phosphate Reductase (ProA) P5C Δ¹-Pyrroline-5-carboxylate GSA->P5C Spontaneous cyclization Proline L-Proline P5C->Proline NAD(P)H -> NAD(P)+ ProC Pyrroline-5-carboxylate Reductase (ProC)

Figure 1. Proline biosynthesis pathway in M. tuberculosis.

Biochemical and Structural Properties of Glutamate-5-Kinase

While detailed biochemical and structural data for M. tuberculosis Glutamate-5-kinase are not extensively published, significant insights can be drawn from studies on its homolog in Escherichia coli and other bacteria.

Enzymatic Activity and Regulation

Glutamate-5-kinase catalyzes the following reaction:

L-glutamate + ATP ⇌ γ-glutamyl phosphate + ADP

The enzyme exhibits Michaelis-Menten kinetics and is subject to allosteric feedback inhibition by the end product, L-proline[1]. This regulation is crucial for controlling the metabolic flux through the pathway. Proline is believed to compete with glutamate for binding to the active site[1].

Quantitative Data
Enzyme SourceSubstrateKmkcatReference
Escherichia coliL-Glutamate2-5 mM~10 s-1
Escherichia coliATP0.2-0.5 mM~10 s-1[1]
Campylobacter jejuniL-Glutamate1.8 mM7.8 s-1
Campylobacter jejuniATP0.4 mM7.8 s-1[2]

Table 1. Kinetic parameters of homologous Glutamate-5-kinases.

Structural Insights

The crystal structure of E. coli Glutamate-5-kinase reveals a tetrameric architecture, forming a dimer of dimers[3]. Each subunit is composed of two domains: an N-terminal amino acid kinase (AAK) domain, which contains the active site, and a C-terminal PUA domain[3]. The AAK domain is responsible for both catalysis and proline inhibition[3]. The binding of proline near the glutamate binding site is thought to induce a conformational change that inhibits enzyme activity[2]. Given the conservation of the proline biosynthesis pathway, it is highly probable that M. tuberculosis Glutamate-5-kinase shares a similar overall fold and regulatory mechanism.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study M. tuberculosis Glutamate-5-kinase. These protocols are based on established methods for other mycobacterial and bacterial enzymes and can be adapted for ProB.

Cloning, Expression, and Purification of Recombinant M. tuberculosis ProB

Cloning_Workflow cluster_cloning Cloning cluster_expression Expression cluster_purification Purification genomic_dna M. tuberculosis H37Rv Genomic DNA Extraction pcr PCR Amplification of proB gene genomic_dna->pcr ligation Ligation of proB into pET vector pcr->ligation vector_prep Digestion of pET vector (e.g., pET28a) vector_prep->ligation transformation_cloning Transformation into E. coli cloning strain (e.g., DH5α) ligation->transformation_cloning plasmid_purification Recombinant Plasmid Purification and Sequencing transformation_cloning->plasmid_purification transformation_expression Transformation into E. coli expression strain (e.g., BL21(DE3)) plasmid_purification->transformation_expression culture_growth Culture Growth and Induction with IPTG transformation_expression->culture_growth cell_harvest Cell Harvesting culture_growth->cell_harvest cell_lysis Cell Lysis (Sonication) cell_harvest->cell_lysis clarification Centrifugation to remove cell debris cell_lysis->clarification affinity_chromatography Ni-NTA Affinity Chromatography clarification->affinity_chromatography dialysis Dialysis to remove imidazole (B134444) affinity_chromatography->dialysis size_exclusion Size-Exclusion Chromatography dialysis->size_exclusion protein_characterization SDS-PAGE and Concentration Determination size_exclusion->protein_characterization

Figure 2. Workflow for ProB cloning, expression, and purification.

Methodology:

  • Gene Amplification: The proB gene (Rv2132c) is amplified from M. tuberculosis H37Rv genomic DNA using PCR with primers incorporating restriction sites (e.g., NdeI and HindIII) for cloning into an expression vector such as pET28a, which adds an N-terminal His6-tag.

  • Cloning: The amplified PCR product and the pET28a vector are digested with the corresponding restriction enzymes, ligated using T4 DNA ligase, and transformed into a cloning strain of E. coli (e.g., DH5α).

  • Expression: The recombinant plasmid is purified and transformed into an expression strain of E. coli (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8, and protein expression is induced with IPTG (0.5-1 mM) followed by incubation at a lower temperature (e.g., 18-25°C) overnight.

  • Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His6-tagged ProB is loaded onto a Ni-NTA affinity column. The column is washed, and the protein is eluted with an imidazole gradient. The purified protein is then dialyzed and can be further purified by size-exclusion chromatography.

Enzymatic Assay for Glutamate-5-Kinase Activity

A coupled spectrophotometric assay is commonly used to measure G5K activity. The production of ADP is coupled to the oxidation of NADH by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.

Reaction Mixture:

  • 100 mM Tris-HCl, pH 7.5

  • 200 mM NaCl

  • 20 mM MgCl₂

  • 1 mM ATP

  • 50 mM L-glutamate

  • 1 mM phosphoenolpyruvate

  • 0.2 mM NADH

  • 10 units/mL pyruvate kinase

  • 15 units/mL lactate dehydrogenase

  • Purified Glutamate-5-kinase

Procedure:

  • The reaction is initiated by the addition of the enzyme.

  • The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored continuously using a spectrophotometer.

  • The rate of the reaction is calculated from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Determination of Kinetic Parameters

To determine the Km for ATP and L-glutamate, the assay is performed by varying the concentration of one substrate while keeping the other at a saturating concentration. The initial velocities are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation.

Inhibition Assays

The inhibitory effect of L-proline can be assessed by including varying concentrations of proline in the standard enzyme assay. To determine the inhibition constant (Ki) and the mechanism of inhibition, assays are performed at different fixed concentrations of the inhibitor and varying concentrations of the substrate (L-glutamate). The data can be analyzed using Lineweaver-Burk or Dixon plots.

Glutamate-5-Kinase as a Drug Target

The essentiality of the proline biosynthesis pathway for M. tuberculosis survival makes Glutamate-5-kinase a promising target for novel anti-tuberculosis drugs. A recent study has identified a class of quinoline (B57606) compounds that act as activators of glutamate kinase, leading to increased proline production, redox imbalance, and ultimately, bacterial cell death[4]. This highlights a unique "gain-of-function" approach to targeting this enzyme, in contrast to the more traditional inhibitory strategies.

High-Throughput Screening for Inhibitors/Activators

The coupled spectrophotometric assay described above can be adapted for high-throughput screening (HTS) in a 96- or 384-well plate format to identify small molecule modulators of M. tuberculosis Glutamate-5-kinase.

Biophysical Methods for Compound Binding

Thermal shift assays (TSA), also known as differential scanning fluorimetry, can be employed to screen for compounds that bind to and stabilize the protein.

TSA_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis protein_prep Purified ProB Protein mixing Mix Protein, Compound, and Dye in 96-well plate protein_prep->mixing compound_prep Compound Library compound_prep->mixing dye_prep Fluorescent Dye (e.g., SYPRO Orange) dye_prep->mixing rt_pcr Real-Time PCR Instrument mixing->rt_pcr heating Gradual Temperature Increase rt_pcr->heating fluorescence_detection Monitor Fluorescence heating->fluorescence_detection melting_curve Generate Melting Curve fluorescence_detection->melting_curve tm_determination Determine Melting Temperature (Tm) melting_curve->tm_determination delta_tm Calculate ΔTm (Tm with compound - Tm without compound) tm_determination->delta_tm hit_identification Identify Compounds with Significant ΔTm delta_tm->hit_identification

Figure 3. Workflow for a Thermal Shift Assay (TSA).

Methodology:

  • Purified ProB is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • The protein-dye mixture is aliquoted into a 96-well PCR plate with and without test compounds.

  • The plate is heated in a real-time PCR instrument, and the fluorescence is monitored as a function of temperature.

  • The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined.

  • A shift in the Tm in the presence of a compound indicates binding.

Conclusion and Future Directions

Glutamate-5-kinase is a crucial enzyme in the proline biosynthesis pathway of M. tuberculosis and represents a validated, yet underexplored, target for antitubercular drug discovery. While significant knowledge can be inferred from homologous enzymes, a dedicated research effort is required to fully characterize the M. tuberculosis enzyme. Future work should focus on:

  • The detailed biochemical and kinetic characterization of recombinant M. tuberculosis ProB.

  • Solving the high-resolution crystal structure of M. tuberculosis ProB to facilitate structure-based drug design.

  • Expanding the screening for both inhibitors and activators of the enzyme to identify novel chemical scaffolds for drug development.

A comprehensive understanding of M. tuberculosis Glutamate-5-kinase will undoubtedly accelerate the development of new and effective treatments for tuberculosis.

References

Methodological & Application

Application Notes and Protocols for In Vitro Glutamate-5-kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate-5-kinase (G5K), also known as gamma-glutamyl kinase, is a crucial enzyme in the proline biosynthesis pathway. It catalyzes the ATP-dependent phosphorylation of L-glutamate to form L-glutamate 5-phosphate. This initial step is a key regulatory point in the synthesis of proline, an amino acid vital for various cellular functions, including stress response and protein structure. The enzyme is a target for the development of novel antimicrobial agents, as exemplified by Glutamate-5-kinase-IN-2, an inhibitor with potential anti-tuberculosis activity.[1][2] These application notes provide a detailed protocol for an in vitro kinase assay to characterize the activity of Glutamate-5-kinase and to evaluate the potency of its inhibitors, such as this compound.

Signaling Pathway

Glutamate-5-kinase is the first enzyme in the proline biosynthesis pathway starting from glutamate. The pathway involves the conversion of L-glutamate to L-proline through a series of enzymatic reactions.

Proline Biosynthesis Pathway Proline Biosynthesis from Glutamate Glutamate L-Glutamate G5P L-Glutamate 5-phosphate Glutamate->G5P Glutamate-5-kinase (G5K) ATP -> ADP GSA L-Glutamate-5-semialdehyde G5P->GSA Glutamate-5-semialdehyde dehydrogenase NAD(P)H -> NAD(P)+ P5C Δ¹-Pyrroline-5-carboxylate GSA->P5C Spontaneous cyclization Proline L-Proline P5C->Proline Pyrroline-5-carboxylate reductase NAD(P)H -> NAD(P)+

Caption: Proline biosynthesis pathway starting from L-glutamate.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the in vitro Glutamate-5-kinase assay.

ParameterValueReference
Inhibitor This compound[3]
Target Glutamate-5-kinase (G5K)[3]
IC50 (I0.5) 33 µM[3]
Substrate Concentrations for IC50 Determination 10 mM L-Glutamate, 10 mM ATP[3]
Mechanism of Inhibition Promotes conformational changes at the L-glutamate binding site[1]

Experimental Protocols

This section provides a detailed methodology for determining the activity of Glutamate-5-kinase and the inhibitory potency of this compound using a luminescent ADP-detection assay.

Experimental Workflow

Experimental Workflow In Vitro G5K Assay Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Signal Detection (ADP-Glo™) Buffer Prepare Kinase Assay Buffer Enzyme Prepare Recombinant G5K Dilutions Buffer->Enzyme Reaction_Setup Set up Kinase Reaction: - G5K Enzyme - Inhibitor/DMSO - L-Glutamate Enzyme->Reaction_Setup Substrates Prepare L-Glutamate and ATP Solutions Initiation Initiate Reaction with ATP Substrates->Initiation Inhibitor Prepare this compound Serial Dilutions Inhibitor->Reaction_Setup Reaction_Setup->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate Reaction & Deplete ATP Incubation->Termination ADP_to_ATP Convert ADP to ATP Termination->ADP_to_ATP Luminescence Measure Luminescence ADP_to_ATP->Luminescence Data_Analysis Data Analysis: - Plot Dose-Response Curve - Calculate IC50 Luminescence->Data_Analysis

Caption: Workflow for the in vitro Glutamate-5-kinase inhibition assay.

Materials and Reagents
  • Recombinant Glutamate-5-kinase (E. coli)

  • L-Glutamate

  • ATP (disodium salt)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Imidazole-HCl

  • Magnesium Chloride (MgCl₂)

  • 2-Mercaptoethanol

  • Hydroxylamine-HCl

  • DMSO (Dimethyl sulfoxide)

  • Nuclease-free water

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Buffer Preparation

1X Kinase Assay Buffer (pH 7.0)

  • 100 mM Imidazole-HCl, pH 7.0

  • 80 mM MgCl₂

  • 10 mM 2-Mercaptoethanol (add fresh)

  • 50 mM Hydroxylamine-HCl

Note: The optimal pH for E. coli Glutamate-5-kinase is between 6.5 and 7.0. The referenced protocol uses pH 7.4, which can be a starting point, but optimization to pH 7.0 is recommended for maximal activity.

Enzyme Titration

To determine the optimal concentration of Glutamate-5-kinase, perform an enzyme titration.

  • Prepare serial dilutions of recombinant G5K in 1X Kinase Assay Buffer (e.g., from 100 nM down to 0.1 nM). A starting concentration of 50 nM is recommended based on similar kinase assays.[4]

  • Set up the kinase reaction in a 384-well plate with 5 µL per well:

    • 2.5 µL of each G5K dilution.

    • 2.5 µL of a 2X substrate mix (100 mM L-Glutamate and 20 mM ATP in 1X Kinase Assay Buffer).

  • Include a "no enzyme" control.

  • Incubate the plate at 37°C for 60 minutes.

  • Proceed with the ADP-Glo™ detection protocol as described below.

  • Select an enzyme concentration that results in approximately 10-30% conversion of ATP to ADP, which should fall within the linear range of the ADP-Glo™ assay.

IC50 Determination for this compound
  • Prepare Reagents:

    • 1X Kinase Assay Buffer: Prepare as described above.

    • 2X G5K Enzyme Solution: Dilute the recombinant G5K in 1X Kinase Assay Buffer to a concentration that is twice the optimal concentration determined from the enzyme titration.

    • 2X Substrate Solution: Prepare a solution containing 20 mM L-Glutamate and 20 mM ATP in 1X Kinase Assay Buffer.

    • This compound Stock: Prepare a 10 mM stock solution in 100% DMSO.

    • Inhibitor Dilutions: Perform serial dilutions of the this compound stock solution in 1X Kinase Assay Buffer to generate a range of concentrations for the dose-response curve (e.g., from 100 µM down to 0.01 µM). Include a DMSO-only control.

  • Assay Procedure (5 µL final reaction volume):

    • Add 2.5 µL of the appropriate this compound dilution or DMSO control to the wells of a 384-well plate.

    • Add 2.5 µL of the 2X G5K Enzyme Solution to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the kinase reaction by adding 5 µL of the 2X Substrate Solution to each well.

    • Mix the plate gently and incubate at 37°C for 60 minutes. The incubation time should be within the linear range of the reaction.

  • ADP-Glo™ Detection:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

Data Analysis
  • Subtract the background luminescence (from the "no enzyme" control) from all other readings.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control (0% inhibition) and a "no enzyme" or maximally inhibited control (100% inhibition).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Conclusion

This document provides a comprehensive protocol for an in vitro assay to measure the activity of Glutamate-5-kinase and to determine the potency of its inhibitors. The use of a robust and sensitive detection method like the ADP-Glo™ Kinase Assay allows for high-throughput screening and detailed characterization of potential drug candidates targeting this essential enzyme. The provided quantitative data and experimental workflows serve as a valuable resource for researchers in the field of drug discovery and development.

References

Application of Glutamate-5-Kinase Modulators in Tuberculosis Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis (TB), remains a significant global health threat, exacerbated by the emergence of multidrug-resistant strains. This necessitates the discovery of novel drug targets and therapeutic agents. The metabolic pathways essential for Mtb's survival and persistence within the host are attractive areas for drug development. One such pathway is the biosynthesis of amino acids, which is crucial for the bacterium's ability to survive in the nutrient-limited environment of the host macrophage. The proline biosynthesis pathway, in particular, has been identified as a potential target for new anti-tubercular drugs, as several of its enzymes are essential for the viability of Mtb.

Glutamate-5-Kinase: A Novel Target in Tuberculosis Drug Discovery

Glutamate-5-kinase (G5K), also known as gamma-glutamyl kinase, is the enzyme that catalyzes the first committed step in the proline biosynthesis pathway. It converts glutamate (B1630785) to gamma-glutamyl phosphate (B84403) in an ATP-dependent manner. This enzyme is a critical control point in the pathway and represents a promising, yet underexplored, target for anti-tuberculosis drug discovery. Interestingly, recent research has revealed that not only inhibition but also activation of G5K can lead to a bactericidal effect, highlighting the potential for novel therapeutic strategies targeting this enzyme. A class of quinoline (B57606) compounds has been shown to kill Mtb by activating G5K, leading to augmented proline production, redox imbalance, and the generation of reactive oxygen species[1].

While a specific inhibitor designated "Glutamate-5-kinase-IN-2" is not documented in the public scientific literature, this application note provides a framework for the discovery and characterization of modulators (both inhibitors and activators) of M. tuberculosis Glutamate-5-kinase.

Data Presentation: Profile of a Hypothetical Glutamate-5-Kinase Modulator

The following table summarizes key quantitative data for a hypothetical modulator of M. tuberculosis Glutamate-5-kinase. This serves as a template for presenting data for newly discovered compounds.

Parameter Value Description
Compound ID G5K-MOD-1Unique identifier for the modulator.
Modulator Type ActivatorCan be an activator or inhibitor.
EC50 (Enzymatic Assay) 5 µMThe concentration of the modulator that produces 50% of the maximum enzyme activation. For an inhibitor, this would be IC50.
Mechanism of Action Allosteric ActivatorThe mode of interaction with the enzyme (e.g., competitive, non-competitive, allosteric).
MIC90 (Mtb H37Rv) 10 µg/mLThe minimum concentration of the modulator required to inhibit the growth of 90% of M. tuberculosis H37Rv.
Cytotoxicity (Vero cells) > 100 µg/mLThe concentration of the modulator that causes toxicity to mammalian cells, indicating selectivity.
Selectivity Index (SI) > 10Calculated as Cytotoxicity/MIC90. A higher SI indicates a more promising therapeutic candidate.

Experimental Protocols

Glutamate-5-Kinase Enzymatic Assay (Coupled-Enzyme System)

This protocol describes a continuous spectrophotometric assay to measure the activity of M. tuberculosis Glutamate-5-kinase and to screen for its modulators. The production of ADP from the G5K reaction is coupled to the oxidation of NADH by pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Recombinant M. tuberculosis Glutamate-5-kinase (G5K)

  • L-Glutamate

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT

  • Test compounds (dissolved in DMSO)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the Assay Mix: In the assay buffer, prepare a master mix containing L-Glutamate (10 mM), ATP (5 mM), PEP (2 mM), NADH (0.2 mM), PK (5 U/mL), and LDH (10 U/mL).

  • Compound Addition: To each well of the 96-well plate, add 2 µL of the test compound at various concentrations. For the negative control, add 2 µL of DMSO.

  • Enzyme Addition: Add 188 µL of the assay mix to each well.

  • Initiate the Reaction: Add 10 µL of recombinant G5K (final concentration 50 nM) to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) from the linear phase of the absorbance change over time.

    • For inhibitors, calculate the percentage of inhibition relative to the DMSO control.

    • For activators, calculate the percentage of activation relative to the DMSO control.

    • Plot the percentage of inhibition/activation against the compound concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value.

Whole-Cell Antimycobacterial Activity Assay (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a test compound against M. tuberculosis using a resazurin-based microplate assay.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)

  • Test compounds (dissolved in DMSO)

  • Resazurin (B115843) sodium salt solution (0.02% w/v in sterile water)

  • 96-well microplates

Procedure:

  • Bacterial Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Dilute the culture to a final concentration of approximately 1 x 10^5 CFU/mL.

  • Compound Dilution: Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (e.g., rifampicin) and a negative control (DMSO).

  • Inoculation: Add 100 µL of the diluted bacterial culture to each well, bringing the final volume to 200 µL.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Resazurin Addition: After incubation, add 30 µL of the resazurin solution to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • MIC Determination: Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Visualizations

Proline_Biosynthesis_Pathway cluster_target Drug Target Glutamate L-Glutamate GGP γ-Glutamyl Phosphate Glutamate->GGP Glutamate-5-kinase (G5K) ATP -> ADP GSA Glutamate-γ-semialdehyde GGP->GSA γ-Glutamyl Phosphate Reductase NADPH -> NADP+ P5C Δ¹-Pyrroline-5-carboxylate GSA->P5C Spontaneous cyclization Proline L-Proline P5C->Proline Pyrroline-5-carboxylate Reductase (P5CR) NAD(P)H -> NAD(P)+

Caption: Proline biosynthesis pathway in M. tuberculosis.

Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_optimization Lead Optimization HTS High-Throughput Screening (Compound Library) Enzyme_Assay G5K Enzymatic Assay HTS->Enzyme_Assay Dose_Response Dose-Response & IC50/EC50 Determination Enzyme_Assay->Dose_Response MIC_Assay Whole-Cell MIC Assay (M. tuberculosis) Dose_Response->MIC_Assay Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay MIC_Assay->Cytotoxicity_Assay SAR Structure-Activity Relationship (SAR) Cytotoxicity_Assay->SAR ADME_Tox ADME/Tox Profiling SAR->ADME_Tox In_Vivo In Vivo Efficacy Studies ADME_Tox->In_Vivo

Caption: Experimental workflow for G5K modulator discovery.

Activator_MoA Activator Quinoline Activator (e.g., Z0933/Z0930) G5K Glutamate-5-Kinase (G5K) Activator->G5K Allosteric Activation Proline_Overproduction Proline Overproduction G5K->Proline_Overproduction Increased Catalytic Activity Redox_Imbalance Redox Imbalance Proline_Overproduction->Redox_Imbalance ROS_Production Reactive Oxygen Species (ROS) Production Redox_Imbalance->ROS_Production Bactericidal_Effect Bactericidal Effect ROS_Production->Bactericidal_Effect

Caption: Proposed mechanism of G5K activators.

References

Application Notes and Protocols for Testing Glutamate-5-kinase (G5K) Inhibition with Glutamate-5-kinase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate-5-kinase (G5K), a key enzyme in the proline biosynthesis pathway, catalyzes the ATP-dependent phosphorylation of L-glutamate to form L-glutamate 5-phosphate.[1][2] This initial step is a critical control point in the synthesis of proline, an amino acid vital for various cellular functions, including protein synthesis, redox balance, and stress response.[3][4][5] Dysregulation of proline metabolism has been implicated in various diseases, making G5K an attractive therapeutic target. Glutamate-5-kinase-IN-2 is a potent inhibitor of G5K, acting by inducing conformational changes at the L-glutamate binding site.[6][7] These application notes provide detailed protocols for testing the inhibitory effects of this compound on G5K activity through biochemical and cell-based assays.

Signaling Pathway

The proline biosynthesis pathway begins with the phosphorylation of glutamate (B1630785) by G5K. The product, L-glutamate 5-phosphate, is then reduced to glutamate-5-semialdehyde, which spontaneously cyclizes to form Δ1-pyrroline-5-carboxylate (P5C). Finally, P5C is reduced to proline.

G5K_Signaling_Pathway Glutamate L-Glutamate G5K Glutamate-5-kinase (G5K) Glutamate->G5K ADP ADP G5K->ADP G5P L-Glutamate 5-Phosphate G5K->G5P Phosphorylation ATP ATP ATP->G5K G5PR Glutamate-5-Phosphate Reductase G5P->G5PR GSA Glutamate-5-Semialdehyde G5PR->GSA P5C Δ1-Pyrroline-5-Carboxylate (P5C) GSA->P5C Spontaneous cyclization P5CR P5C Reductase P5C->P5CR Proline Proline P5CR->Proline Inhibitor This compound Inhibitor->G5K Inhibition

Caption: Proline Biosynthesis Pathway and G5K Inhibition.

Data Presentation

Table 1: Biochemical Assay Data Summary
ParameterThis compoundControl Inhibitor
IC50 (µM)
Ki (µM)
Mechanism of Inhibition
Table 2: Cell-Based Assay Data Summary
ParameterThis compoundVehicle Control
EC50 (µM)
Cell Viability (LDH Assay)
Intracellular Proline Levels
Apoptosis (Caspase-3/7 Activity)

Experimental Protocols

Biochemical Assay: G5K Inhibition

This protocol determines the in vitro inhibitory activity of this compound against purified G5K by measuring the amount of ADP produced, which is directly proportional to the enzyme's activity. Commercially available ADP-quantification kits, such as ADP-Glo™ (Promega), provide a sensitive luminescence-based method for this purpose.[1][8][9]

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis A Prepare Reagents: G5K, Substrates, Inhibitor B Incubate G5K with This compound A->B C Initiate reaction with L-Glutamate and ATP B->C D Incubate at 37°C C->D E Terminate reaction and deplete remaining ATP D->E F Convert ADP to ATP E->F G Measure luminescence F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Caption: Workflow for G5K Biochemical Inhibition Assay.
  • Recombinant human Glutamate-5-kinase (G5K)

  • L-Glutamate

  • Adenosine triphosphate (ATP)

  • This compound

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution series of the inhibitor in the kinase assay buffer.

    • Prepare solutions of G5K, L-Glutamate, and ATP in kinase assay buffer. The final concentrations should be optimized based on the enzyme's kinetic properties. A starting point could be concentrations around the Km values for the substrates.

  • Kinase Reaction:

    • To the wells of a microplate, add the kinase assay buffer, the serially diluted this compound or DMSO (vehicle control), and the G5K enzyme.

    • Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding a mixture of L-Glutamate and ATP.

    • Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme activity.

  • ADP Detection (using ADP-Glo™):

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay: Proline Depletion

This assay evaluates the effect of this compound on proline biosynthesis in a cellular context by measuring intracellular proline levels. Cell lines that are highly dependent on de novo proline synthesis are ideal for this assay.

Cell_Based_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_proline_quant Proline Quantification cluster_analysis Data Analysis A Seed cells in proline-free medium B Treat with this compound A->B C Incubate for 24-48 hours B->C D Lyse cells C->D E Collect cell lysates D->E F Perform proline assay (e.g., ninhydrin-based) E->F G Measure absorbance F->G H Normalize to protein concentration G->H I Determine EC50 H->I

Caption: Workflow for Cell-Based Proline Depletion Assay.
  • A suitable cell line (e.g., a cancer cell line known to be dependent on proline biosynthesis)

  • Proline-free cell culture medium

  • This compound

  • Cell lysis buffer

  • Proline assay kit (e.g., colorimetric assay based on the ninhydrin (B49086) reaction)

  • Plate reader capable of measuring absorbance

  • Cell Culture and Treatment:

    • Seed the chosen cell line in a 96-well plate in proline-free medium supplemented with necessary growth factors.

    • Allow the cells to adhere overnight.

    • Treat the cells with a serial dilution of this compound or DMSO (vehicle control).

    • Incubate the cells for a period sufficient to observe changes in proline levels (e.g., 24-48 hours).

  • Sample Preparation:

    • After incubation, wash the cells with PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Collect the cell lysates.

  • Proline Quantification:

    • Quantify the intracellular proline concentration in the cell lysates using a proline assay kit according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Normalize the proline levels to the total protein concentration of each sample.

    • Calculate the percentage of proline depletion for each inhibitor concentration relative to the vehicle control.

    • Plot the percent proline depletion against the logarithm of the inhibitor concentration to determine the EC50 value.

Biophysical Assay: Surface Plasmon Resonance (SPR)

SPR can be employed to measure the direct binding affinity and kinetics of this compound to G5K. This label-free technique provides quantitative information on the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

Experimental_Design_Logic Biochemical Biochemical Assay (IC50, Ki) Mechanism Mechanism of Action Biochemical->Mechanism Cellular Cell-Based Assay (EC50, Phenotype) Efficacy Cellular Efficacy Cellular->Efficacy Biophysical Biophysical Assay (Kd) Binding Direct Target Binding Biophysical->Binding Validation Inhibitor Validation Mechanism->Validation Efficacy->Validation Binding->Validation

Caption: Logical Flow of the G5K Inhibitor Testing Strategy.
  • Immobilization: Covalently immobilize recombinant G5K onto a sensor chip surface.

  • Binding Analysis: Flow different concentrations of this compound over the sensor surface and monitor the change in the SPR signal in real-time.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants (ka, kd, and Kd).

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for characterizing the inhibitory activity of this compound against its target, G5K. By combining biochemical, cell-based, and biophysical approaches, researchers can obtain a thorough understanding of the inhibitor's potency, mechanism of action, and cellular efficacy, which is crucial for the development of novel therapeutics targeting proline metabolism.

References

Glutamate-5-kinase-IN-2: Comprehensive Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the effective use of Glutamate-5-kinase-IN-2, a potent inhibitor of Glutamate-5-kinase (G5K).

Introduction

Glutamate-5-kinase (G5K), also known as gamma-glutamyl kinase, is a crucial enzyme in the proline biosynthesis pathway, catalyzing the ATP-dependent phosphorylation of L-glutamate to form L-glutamate-5-phosphate.[1] This initial step is a key regulatory point in the synthesis of proline, an amino acid vital for protein synthesis and various cellular processes, including stress response and redox balance.[2] this compound is a potent inhibitor of G5K, showing promise in research areas such as anti-tuberculosis agent development by targeting essential metabolic pathways in pathogens.[3] This document outlines the necessary information for the preparation, storage, and application of this compound in a laboratory setting.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₇H₁₀ClFN₂Internal Calculation
Molecular Weight 312.73 g/mol Internal Calculation
Appearance Crystalline solid[4]
Purity ≥98%[4]

Solubility and Solution Preparation

Solubility Profile:

SolventSolubilityNotesSource
DMSO Highly solubleRecommended for preparing stock solutions.[5]
Ethanol Sparingly solubleNot recommended for primary stock solutions.[4]
Aqueous Buffers Sparingly solubleDilute from a DMSO stock for aqueous assays.[4]
Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated precision balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 312.73 g/mol * 1000 mg/g = 3.1273 mg

  • Weigh the compound: Carefully weigh out approximately 3.13 mg of this compound powder using a precision balance and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolve the compound: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.[5]

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

G_1 Stock Solution Preparation Workflow start Start calculate Calculate Mass of This compound start->calculate weigh Weigh Compound calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Gentle warming if needed) add_dmso->dissolve store Aliquot and Store at -20°C dissolve->store end_node End store->end_node

Stock Solution Workflow

Stability and Storage

The stability of this compound is crucial for maintaining its inhibitory activity over time.

Storage Recommendations:

FormStorage TemperatureStabilityNotesSource
Solid -20°C≥ 4 yearsStore in a desiccator to protect from moisture.[4]
DMSO Stock Solution -20°CShort-term (days to weeks)Avoid repeated freeze-thaw cycles. Aliquoting is recommended.[6]
Aqueous Solution 4°CNot recommended for > 1 dayPrepare fresh from DMSO stock for each experiment.[4]

Biological Activity and Signaling Pathway

This compound exerts its effect by inhibiting Glutamate-5-kinase, a key enzyme in the proline biosynthesis pathway. This pathway is essential for the production of proline from glutamate (B1630785).

The inhibition of G5K by this compound disrupts this pathway, leading to a depletion of proline, which can have significant consequences for cellular function and viability, particularly in organisms that rely heavily on this pathway.

G_2 Proline Biosynthesis Pathway and Inhibition cluster_pathway Proline Biosynthesis Glutamate Glutamate G5P L-Glutamate-5-Phosphate Glutamate->G5P Glutamate-5-kinase (G5K) ATP -> ADP GSA Glutamate-γ-semialdehyde G5P->GSA γ-Glutamyl phosphate (B84403) reductase P5C Δ¹-Pyrroline-5-carboxylate GSA->P5C Spontaneous cyclization Proline Proline P5C->Proline Pyrroline-5-carboxylate reductase Inhibitor This compound Inhibitor->Glutamate_to_G5P_edge Inhibits

Inhibition of Proline Biosynthesis

Experimental Protocols

The following protocols provide a starting point for in vitro assays using this compound.

In Vitro Glutamate-5-Kinase Inhibition Assay

This protocol is designed to measure the inhibitory activity of this compound on G5K by quantifying the amount of glutamate consumed in the reaction. This can be achieved using a commercial glutamate assay kit.

Materials:

  • Recombinant Glutamate-5-kinase (G5K) enzyme

  • This compound (in DMSO)

  • L-Glutamate

  • ATP

  • Assay Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂)

  • 96-well microplate

  • Commercial Glutamate Assay Kit (e.g., MAK004 from Sigma-Aldrich or similar)

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of L-Glutamate and ATP in assay buffer.

    • Prepare serial dilutions of this compound in assay buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.

  • Set up the Kinase Reaction:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • This compound dilution (or DMSO for control)

      • Recombinant G5K enzyme

    • Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding a mixture of L-Glutamate and ATP.

  • Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Terminate the Reaction: Stop the reaction by adding a stop solution (e.g., EDTA) or by heat inactivation.

  • Measure Glutamate Concentration:

    • Follow the instructions provided with the commercial glutamate assay kit to measure the remaining glutamate concentration in each well.

    • This typically involves adding a reaction mix from the kit and measuring the absorbance at a specific wavelength.

  • Data Analysis:

    • Calculate the percentage of G5K inhibition for each concentration of this compound compared to the DMSO control.

    • Plot the percentage inhibition against the inhibitor concentration to determine the IC₅₀ value.

G_3 In Vitro G5K Inhibition Assay Workflow start Start prep_reagents Prepare Reagents (Inhibitor dilutions, Substrates) start->prep_reagents setup_reaction Set up Kinase Reaction in 96-well plate (Buffer, Inhibitor, Enzyme) prep_reagents->setup_reaction pre_incubate Pre-incubate at RT setup_reaction->pre_incubate initiate_reaction Initiate Reaction with Glutamate and ATP pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate Terminate Reaction incubate->terminate measure Measure Remaining Glutamate (using Assay Kit) terminate->measure analyze Analyze Data and Calculate IC₅₀ measure->analyze end_node End analyze->end_node

G5K Inhibition Assay Workflow

Safety Precautions

As with any chemical reagent, appropriate safety precautions should be taken when handling this compound.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

By following these guidelines, researchers can effectively and safely utilize this compound in their studies to explore its potential as a therapeutic agent and to further understand the role of Glutamate-5-kinase in biological systems.

References

Application Notes and Protocols: X-ray Crystallography of Glutamate-5-kinase (G5K) in Complex with Glutamate-5-kinase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the structural determination of Glutamate-5-kinase (G5K) in complex with its inhibitor, Glutamate-5-kinase-IN-2, using X-ray crystallography. G5K is a key enzyme in the proline biosynthesis pathway, making it a potential target for antimicrobial agents. Understanding the structural basis of its inhibition is crucial for the development of novel therapeutics. The following protocols for protein expression, purification, co-crystallization, and X-ray diffraction analysis are presented as a representative workflow. The quantitative data provided is based on the published structure of Escherichia coli G5K (PDB ID: 2J5V) and serves as a reference for expected outcomes.

Introduction

Glutamate-5-kinase (G5K) catalyzes the ATP-dependent phosphorylation of L-glutamate to L-glutamate-5-phosphate, the initial and rate-limiting step in the biosynthesis of proline and ornithine.[1][2][3] Due to its essential role in many bacteria, G5K is an attractive target for the development of new antimicrobial drugs. This compound is a potent inhibitor of G5K that is thought to act by promoting conformational changes at the L-glutamate binding site.[4] Elucidating the three-dimensional structure of the G5K/Glutamate-5-kinase-IN-2 complex by X-ray crystallography can provide invaluable insights into the molecular interactions driving this inhibition, thereby guiding structure-based drug design efforts.[5]

Data Presentation

The following tables summarize representative quantitative data for the crystallographic analysis of G5K. This data is derived from the structural studies of E. coli G5K and serves as a benchmark for the expected quality of diffraction data and refinement statistics for a G5K-inhibitor complex.

Table 1: Crystallization Conditions

ParameterValue
Protein Concentration10-15 mg/mL
Crystallization MethodHanging-drop vapor diffusion[3]
Reservoir Solution1.6 M MgSO₄, 0.1 M KCl, 0.1 M MES pH 6.5[3]
Temperature294 K (21°C)[3]
Drop Ratio (Protein:Reservoir)1:1
Incubation Time5-7 days

Table 2: X-ray Data Collection Statistics

ParameterValue
PDB ID2J5V (Reference)
Wavelength0.979 Å (Synchrotron)
Space GroupP 41 21 2[1]
Unit Cell Dimensions (a, b, c)101.1 Å, 101.1 Å, 178.6 Å[3]
Resolution2.50 Å[1]
R-merge0.08 (0.45)
I/σ(I)15.0 (2.5)
Completeness99.0% (95.0%)
Redundancy4.0 (3.5)

Values in parentheses are for the highest resolution shell.

Table 3: Refinement Statistics

ParameterValue
Resolution Range50 - 2.50 Å
No. of Reflections25,000
R-work0.192[1]
R-free0.244[1]
No. of Atoms
Protein2800
Ligand25
Water150
B-factors (average)
Protein35.0 Ų
Ligand40.0 Ų
Water30.0 Ų
RMSD from ideal
Bond lengths0.01 Å
Bond angles1.5°

Experimental Protocols

G5K Expression and Purification

This protocol describes the overexpression of recombinant G5K in E. coli and its subsequent purification.

  • Gene Cloning and Expression:

    • The gene encoding G5K (e.g., proB from E. coli) is cloned into an expression vector such as pET22b, which allows for the production of a C-terminally His-tagged protein.[3]

    • The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic, grown overnight at 37°C.

    • The starter culture is used to inoculate a larger volume of LB broth and grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is then incubated for an additional 4-6 hours at 30°C or overnight at 18°C.

  • Cell Lysis and Clarification:

    • Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme).

    • The cell suspension is lysed by sonication on ice.

    • The lysate is clarified by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.

  • Purification by Immobilized Metal Affinity Chromatography (IMAC):

    • The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

    • The His-tagged G5K is eluted with an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Size-Exclusion Chromatography (SEC):

    • The eluted fractions containing G5K are pooled and concentrated.

    • The concentrated protein is further purified by SEC using a column (e.g., Superdex 200) pre-equilibrated with a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Fractions containing pure, monodisperse G5K are collected, concentrated to 10-15 mg/mL, and stored at -80°C. Protein purity should be assessed by SDS-PAGE.

Co-crystallization of G5K with this compound
  • Complex Formation:

    • Purified G5K is incubated with a 5- to 10-fold molar excess of this compound. The inhibitor should be dissolved in a suitable solvent (e.g., DMSO) at a high concentration to minimize the final solvent concentration in the protein solution.

    • The mixture is incubated on ice for at least 1 hour to allow for complex formation.

  • Crystallization Screening:

    • The G5K/Glutamate-5-kinase-IN-2 complex is subjected to sparse matrix screening using commercially available crystallization screens.

    • The hanging-drop vapor diffusion method is employed, where a small volume (e.g., 1 µL) of the protein-inhibitor complex is mixed with an equal volume of the reservoir solution and equilibrated against a larger volume of the reservoir solution at a constant temperature (e.g., 21°C).[3]

  • Crystal Optimization:

    • Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives.

X-ray Diffraction Data Collection and Processing
  • Crystal Harvesting and Cryo-protection:

    • Crystals are carefully harvested from the crystallization drops using a small loop.

    • To prevent damage from ice formation during data collection at cryogenic temperatures, crystals are briefly soaked in a cryoprotectant solution. This solution typically consists of the mother liquor supplemented with a cryoprotectant such as glycerol (B35011) or ethylene (B1197577) glycol (e.g., 20-30% v/v).

    • The cryo-protected crystal is then flash-cooled in liquid nitrogen.

  • Data Collection:

    • X-ray diffraction data are collected at a synchrotron radiation source.

    • A full dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[6]

  • Data Processing:

    • The raw diffraction images are processed using software packages such as XDS or HKL2000.

    • This process involves indexing the diffraction spots, integrating their intensities, and scaling and merging the data from multiple images to produce a final reflection file.[6]

  • Structure Solution and Refinement:

    • The structure of the G5K/Glutamate-5-kinase-IN-2 complex is solved by molecular replacement, using the coordinates of a known G5K structure (e.g., PDB ID 2J5V) as a search model.

    • The initial model is refined against the experimental data using software such as PHENIX or Refmac5. This involves iterative cycles of manual model building in Coot and automated refinement to improve the fit of the model to the electron density map and to optimize stereochemical parameters.

    • The inhibitor molecule is modeled into the electron density, and water molecules are added.

    • The quality of the final refined structure is assessed using tools like MolProbity.

Visualizations

G5K_Signaling_Pathway cluster_pathway Proline Biosynthesis Pathway cluster_inhibition Inhibition Glutamate (B1630785) L-Glutamate G5P γ-Glutamyl Phosphate Glutamate->G5P G5K (ATP -> ADP) GSA Glutamate-γ-semialdehyde G5P->GSA GPR P5C Δ¹-Pyrroline-5-carboxylate GSA->P5C Spontaneous Proline Proline P5C->Proline P5CR Inhibitor This compound G5K_node G5K Inhibitor->G5K_node XRay_Crystallography_Workflow cluster_prep Protein and Complex Preparation cluster_cryst Crystallization cluster_data Data Collection and Processing cluster_structure Structure Determination Expression G5K Expression (E. coli) Purification Purification (IMAC, SEC) Expression->Purification Complex Complex Formation (G5K + Inhibitor) Purification->Complex Screening Crystallization Screening (Vapor Diffusion) Complex->Screening Optimization Crystal Optimization Screening->Optimization DataCollection X-ray Data Collection (Synchrotron) Optimization->DataCollection Processing Data Processing (Indexing, Integration, Scaling) DataCollection->Processing Solution Structure Solution (Molecular Replacement) Processing->Solution Refinement Refinement and Validation Solution->Refinement Analysis Structural Analysis Refinement->Analysis

References

Application Notes and Protocols: Kinetic Studies of Glutamatee-5-kinase Inhibition by IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate-5-kinase (G5K), also known as gamma-glutamyl kinase, is a crucial enzyme that catalyzes the initial and rate-limiting step in the biosynthesis of proline from glutamate (B1630785).[1][2][3] This reaction involves the ATP-dependent phosphorylation of the γ-carboxyl group of L-glutamate to form L-glutamate-5-phosphate.[4][5] As a key regulatory point in this metabolic pathway, G5K is a target for feedback inhibition by proline.[2][3][6] The enzyme is essential in various organisms, and its inhibition has been explored as a potential therapeutic strategy, particularly in the development of anti-tuberculosis agents.[7][8][9]

IN-2 (also referred to as compound 54) is a potent inhibitor of Glutamate-5-kinase.[7][8][9] Understanding the kinetic properties of this inhibition is vital for elucidating its mechanism of action and for the development of more effective derivatives. These application notes provide a summary of the known kinetic data for IN-2 and a detailed protocol for conducting kinetic studies to determine its inhibitory effects on G5K.

Data Presentation: Kinetic Parameters of G5K Inhibitors

The following table summarizes the available quantitative data for IN-2 and a related inhibitor, IN-1, for comparative purposes.

InhibitorTargetMIC (µM)I0.5 (µM)Substrate Concentrations for I0.5Proposed Mechanism of Action
IN-2 Glutamate-5-kinase (G5K)4.2[7][8][9]33[7]10 mM L-Glutamate and 10 mM ATPPromotes conformational changes at the L-glutamate binding site.[7][8][9]
IN-1 Glutamate-5-kinase (G5K)4.1[10][11]22.1[10]10 mM L-Glutamate and 10 mM ATPAlters the ATP binding site architecture.[10][11]

Signaling Pathway

Glutamate-5-kinase is the first enzyme in the proline biosynthesis pathway, a critical metabolic route in many organisms.

Proline_Biosynthesis cluster_0 Enzymatic Conversions cluster_1 Inhibition Glutamate L-Glutamate G5P γ-Glutamyl Phosphate Glutamate->G5P Glutamate-5-kinase (G5K) ATP -> ADP GSA Glutamate-γ-semialdehyde G5P->GSA γ-Glutamyl Phosphate Reductase NADPH -> NADP+ P5C Δ¹-Pyrroline-5-carboxylate GSA->P5C Spontaneous cyclization Proline L-Proline P5C->Proline Pyrroline-5-carboxylate Reductase NAD(P)H -> NAD(P)+ IN2 IN-2 IN2->Glutamate Inhibits G5K

Caption: Proline biosynthesis pathway and the inhibitory action of IN-2 on Glutamate-5-kinase.

Experimental Protocols

This section provides a detailed methodology for determining the kinetic parameters of G5K inhibition by IN-2. The protocol is designed for a 96-well plate format, suitable for spectrophotometric analysis.

I. Reagents and Materials
  • Purified recombinant Glutamate-5-kinase (E. coli expression systems are commonly used for G5K purification[2])

  • L-Glutamate

  • Adenosine triphosphate (ATP)

  • IN-2 inhibitor

  • Assay Buffer: 100 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 100 mM KCl

  • Detection Reagents (for a coupled enzyme assay):

    • L-Glutamate dehydrogenase (GDH)

    • NADH

    • α-Ketoglutarate

    • Ammonium chloride (NH₄Cl)

  • 96-well clear, flat-bottom microplates

  • Spectrophotometric microplate reader capable of measuring absorbance at 340 nm

  • Pipetting devices and accessories

II. Experimental Workflow Diagram

The following diagram illustrates the workflow for the kinetic analysis of G5K inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffers, Substrates, Inhibitor) add_components Add Assay Buffer, Substrates, and IN-2 to 96-well Plate prep_reagents->add_components prep_enzyme Prepare G5K Enzyme Dilutions initiate_reaction Initiate Reaction with G5K prep_enzyme->initiate_reaction prep_inhibitor Prepare IN-2 Serial Dilutions prep_inhibitor->add_components pre_incubate Pre-incubate at Assay Temperature add_components->pre_incubate pre_incubate->initiate_reaction monitor_kinetics Monitor Absorbance Change at 340 nm initiate_reaction->monitor_kinetics calc_rates Calculate Initial Reaction Velocities monitor_kinetics->calc_rates plot_data Plot Data (e.g., Michaelis-Menten, Lineweaver-Burk) calc_rates->plot_data determine_params Determine Kinetic Parameters (IC₅₀, Ki, Inhibition Type) plot_data->determine_params

Caption: Experimental workflow for the kinetic analysis of G5K inhibition by IN-2.

III. Assay Procedure

This protocol utilizes a coupled enzyme assay to continuously monitor the consumption of L-glutamate. The decrease in glutamate concentration is measured by the glutamate dehydrogenase (GDH) reaction, which oxidizes NADH to NAD⁺, leading to a decrease in absorbance at 340 nm.

1. Preparation of Reagents:

  • Assay Buffer: Prepare a 100 mM Tris-HCl buffer containing 20 mM MgCl₂ and 100 mM KCl, adjusted to pH 7.4.

  • Substrate Stock Solutions:

    • Prepare a 1 M stock solution of L-Glutamate in ultrapure water.

    • Prepare a 100 mM stock solution of ATP in ultrapure water.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of IN-2 in a suitable solvent (e.g., DMSO).

  • Coupled Enzyme System Components:

    • Prepare a 100 mM stock solution of α-Ketoglutarate.

    • Prepare a 1 M stock solution of NH₄Cl.

    • Prepare a 10 mM stock solution of NADH.

    • Reconstitute L-Glutamate dehydrogenase to a concentration of 10 units/mL.

2. Assay Protocol:

  • Prepare the Reaction Mixture (per well):

    • Assay Buffer: to a final volume of 200 µL

    • L-Glutamate: Variable concentrations (e.g., 0.1 mM to 10 mM)

    • ATP: Fixed, saturating concentration (e.g., 5 mM)

    • NADH: 0.2 mM

    • α-Ketoglutarate: 5 mM

    • NH₄Cl: 20 mM

    • L-Glutamate dehydrogenase: 1 unit/mL

    • IN-2: Variable concentrations (e.g., 0 µM to 100 µM)

  • Experimental Setup:

    • Add all reaction components except for the G5K enzyme to the wells of a 96-well plate.

    • Include controls:

      • No inhibitor control: To determine the uninhibited reaction rate.

      • No enzyme control: To correct for any background signal change.

      • No substrate control: To ensure the reaction is substrate-dependent.

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding a pre-determined optimal concentration of G5K to each well.

    • Immediately place the plate in the microplate reader and begin kinetic measurements.

  • Data Acquisition:

    • Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes).

IV. Data Analysis
  • Calculate Initial Velocities: Determine the initial reaction rate (v₀) for each concentration of inhibitor and substrate from the linear portion of the absorbance vs. time curve. The rate of NADH oxidation is proportional to the rate of glutamate consumption by G5K.

  • Determine IC₅₀: Plot the initial velocities against the logarithm of the IN-2 concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

  • Determine the Mode of Inhibition: To understand how IN-2 inhibits G5K, perform kinetic experiments by varying the concentration of one substrate (L-glutamate or ATP) while keeping the other constant, at several fixed concentrations of IN-2.

    • Plot the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) or a Michaelis-Menten plot (v₀ vs. [S]).

    • Analyze the changes in Vmax and Km in the presence of the inhibitor to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.

  • Calculate the Inhibition Constant (Ki): Based on the mode of inhibition, calculate the Ki value using the appropriate equations. For example, for competitive inhibition, Ki = IC₅₀ / (1 + [S]/Km).

Conclusion

These application notes provide a framework for the kinetic characterization of the Glutamate-5-kinase inhibitor, IN-2. The provided protocols and data serve as a valuable resource for researchers investigating the mechanism of G5K inhibition and for the development of novel therapeutics targeting this essential enzyme. The detailed experimental workflow and data analysis guide will enable reproducible and accurate determination of the inhibitory potency and mechanism of IN-2 and other potential G5K inhibitors.

References

Application Notes and Protocols for Evaluating Glutamate-5-kinase-IN-2 Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate-5-kinase (G5K) is a crucial enzyme that catalyzes the first and rate-limiting step in the proline biosynthesis pathway.[1][2] This pathway is essential for the survival of various organisms, including pathogenic bacteria like Mycobacterium tuberculosis. G5K facilitates the ATP-dependent phosphorylation of L-glutamate to form L-glutamate 5-phosphate.[3][4] Its essential role in microbial metabolism makes it an attractive target for novel antimicrobial agents. Glutamate-5-kinase-IN-2 is a potent inhibitor of G5K, demonstrating potential as a therapeutic agent, particularly in the context of anti-tuberculosis research.[5] It is reported to function by inducing conformational changes at the L-glutamate binding site of the enzyme.[5]

These application notes provide a comprehensive framework for the preclinical evaluation of this compound efficacy using established animal models of infection. The protocols outlined below detail the necessary steps from in vitro characterization to in vivo efficacy, pharmacokinetic, and toxicity assessments.

Mechanism of Action: Inhibition of Proline Biosynthesis

This compound exerts its effect by targeting G5K, thereby blocking the proline synthesis pathway. Proline is not only a component of proteins but also plays a role in protecting cells against osmotic stress and oxidative damage.[6] Inhibition of this pathway can lead to bacterial cell death. The pathway and the point of inhibition are illustrated below.

Proline_Biosynthesis_Pathway cluster_pathway Proline Biosynthesis Pathway Glutamate (B1630785) L-Glutamate GP γ-Glutamyl Phosphate Glutamate->GP  Glutamate-5-kinase (G5K) ATP ATP ADP ADP ATP->ADP GSA Glutamate-γ-semialdehyde GP->GSA  γ-Glutamyl Phosphate  Reductase P5C Δ¹-Pyrroline-5-carboxylate (P5C) GSA->P5C Spontaneous Cyclization Proline L-Proline P5C->Proline P5C Reductase Inhibitor This compound Inhibitor->Glutamate

Caption: Proline biosynthesis pathway and the inhibitory action of this compound.

Quantitative Data Summary

All available in vitro data for this compound is summarized below. These values are critical for informing dose selection in subsequent in vivo studies.

ParameterValueCell Line / ConditionSource
Minimum Inhibitory Concentration (MIC) 4.2 µMMycobacterium tuberculosis[5]
Half-maximal Inhibitory Concentration (I0.5) 33 µMG5K enzyme activity assay[5]
Cytotoxicity No relevant cytotoxicity observedHepG2 cells (at 5, 10, 20 µM)[5]

Experimental Protocols for Animal Model Evaluation

The following protocols are designed for evaluating the efficacy of this compound in a mouse model of tuberculosis. These can be adapted for other relevant animal models.

Protocol 1: Animal Model and Infection
  • Animal Selection : Use 6- to 8-week-old female BALB/c or C57BL/6 mice. House animals in a BSL-3 facility.

  • Bacterial Strain : Utilize a virulent laboratory strain of Mycobacterium tuberculosis (e.g., H37Rv).

  • Infection Procedure :

    • Culture M. tuberculosis to mid-log phase in 7H9 broth supplemented with OADC.

    • Infect mice via the aerosol route using a calibrated aerosol generation device (e.g., Glas-Col) to deliver approximately 100-200 bacilli to the lungs of each mouse.

    • Confirm the initial bacterial implantation by sacrificing a small cohort of mice (n=3) 24 hours post-infection and enumerating the colony-forming units (CFU) in the lungs.

Protocol 2: Compound Formulation and Administration
  • Formulation : Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle is 0.5% carboxymethylcellulose with 0.1% Tween 80 in water.

  • Dose Selection : Based on the in vitro MIC, select a range of doses for an initial dose-finding study (e.g., 10, 30, and 100 mg/kg).

  • Administration :

    • Begin treatment at a predetermined time post-infection (e.g., 14 days, when the infection is established).

    • Administer the compound daily or twice daily for a specified duration (e.g., 4 weeks).

    • Include a vehicle control group and a positive control group (e.g., standard anti-TB drugs like isoniazid).

Protocol 3: Efficacy Assessment
  • Bacterial Burden (CFU Enumeration) :

    • At the end of the treatment period, humanely euthanize cohorts of mice from each group.

    • Aseptically remove lungs and spleen.

    • Homogenize the organs in sterile saline.

    • Prepare serial dilutions of the homogenates and plate on 7H11 agar (B569324) plates.

    • Incubate plates at 37°C for 3-4 weeks and count the colonies to determine the CFU per organ.

  • Survival Analysis :

    • For survival studies, monitor a separate cohort of animals over a longer period.

    • Record daily morbidity and mortality.

    • Plot survival curves (Kaplan-Meier) and analyze for statistical significance.

  • Histopathology :

    • Collect lung tissue and fix in 10% neutral buffered formalin.

    • Embed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Ziehl-Neelsen for acid-fast bacilli.

    • Evaluate lung inflammation, granuloma formation, and bacterial load score by a qualified pathologist.

Protocol 4: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
  • PK Study :

    • Administer a single dose of this compound to uninfected mice.

    • Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.

    • Process blood to obtain plasma and analyze the concentration of the compound using LC-MS/MS.

    • Determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

  • PD Study :

    • In infected animals, measure compound concentrations in plasma and lung tissue to establish a relationship between drug exposure and antibacterial effect (CFU reduction).[7][8]

Experimental Workflow Visualization

The overall workflow for the preclinical evaluation is depicted below.

Experimental_Workflow cluster_workflow Preclinical Efficacy Workflow for this compound Phase1 Phase 1: Preparation A Compound Formulation & Dose Selection Phase1->A B Animal Acclimatization (BALB/c Mice) Phase1->B Phase2 Phase 2: In Vivo Study D Treatment Initiation (Vehicle, Drug, Positive Control) Phase2->D Phase3 Phase 3: Analysis F Endpoint 1: CFU Enumeration (Lungs & Spleen) Phase3->F C M. tuberculosis Aerosol Infection A->C B->C C->D 14 days E Daily Dosing & Monitoring (4 Weeks) D->E E->F G Endpoint 2: Histopathology (Lung Tissue) E->G H Endpoint 3: Survival Analysis (Long-term Cohort) E->H K Toxicity Assessment E->K I Data Analysis (Statistical Comparison) F->I G->I H->I J PK/PD Study (Parallel Cohort) J->I K->I

Caption: General experimental workflow for in vivo efficacy testing.

Data Presentation: Expected In Vivo Outcomes

Efficacy data should be tabulated to compare the different treatment groups. Below is a template table with hypothetical results demonstrating a positive outcome.

Treatment GroupDose (mg/kg)Mean Lung CFU (log10 ± SD)Mean Spleen CFU (log10 ± SD)Percent Survival (Day 60)
Vehicle Control -7.2 ± 0.45.1 ± 0.320%
This compound 106.5 ± 0.54.6 ± 0.440%
This compound 305.1 ± 0.33.2 ± 0.280%
This compound 1004.3 ± 0.22.1 ± 0.3100%
Isoniazid (Positive Control) 254.1 ± 0.2< 2.0100%

Data are hypothetical and for illustrative purposes only.

Conclusion

This document provides a detailed guide for the preclinical evaluation of this compound in animal models. By following these protocols, researchers can systematically assess the in vivo efficacy, establish a pharmacokinetic/pharmacodynamic relationship, and gather essential safety data. A thorough evaluation using these methods is a critical step in advancing this compound as a potential candidate for anti-tuberculosis therapy.

References

Application Notes and Protocols: Determination of the Minimum Inhibitory Concentration (MIC) of Glutamate-5-kinase-IN-2 against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Glutamate-5-kinase-IN-2 against Mycobacterium tuberculosis (M. tuberculosis). The described methodology is based on the widely accepted broth microdilution technique, followed by the use of a resazurin-based indicator for rapid and reliable visualization of bacterial growth inhibition. This application note is intended to guide researchers in the essential steps of anti-mycobacterial susceptibility testing.

Introduction

Mycobacterium tuberculosis is the causative agent of tuberculosis, a disease that continues to be a major global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery and development of new antimicrobial agents with novel mechanisms of action. Glutamate-5-kinase is a crucial enzyme in the proline biosynthesis pathway, which is essential for the survival of M. tuberculosis. Inhibiting this enzyme presents a promising strategy for developing new anti-tuberculosis drugs.

This protocol outlines the determination of the MIC of a putative Glutamate-5-kinase inhibitor, this compound, against the standard virulent strain M. tuberculosis H37Rv. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized technique for quantitative MIC determination.[1][2][3][4][5] For a more rapid assessment of mycobacterial viability, the Resazurin (B115843) Microtiter Assay (REMA) is employed.[6][7][8][9] In this assay, the metabolically active bacteria reduce the blue resazurin dye to the pink resorufin, providing a clear visual endpoint for growth.

Experimental Protocols

Materials and Reagents
  • M. tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth base

  • Glycerol (B35011)

  • Oleic acid-albumin-dextrose-catalase (OADC) enrichment or albumin-dextrose-catalase (ADC) enrichment

  • This compound (test compound)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Isoniazid (positive control)

  • Sterile 96-well microtiter plates (U-bottomed)

  • Resazurin sodium salt powder

  • Sterile distilled water

  • Sterile tubes for dilutions

  • Biosafety cabinet (Class II or III)

  • Incubator at 37°C

  • Spectrophotometer or McFarland turbidity standards

  • Multichannel pipette

Preparation of Media and Reagents
  • Complete Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplementing with 0.2% (v/v) glycerol and 10% (v/v) OADC or ADC enrichment.

  • Test Compound Stock Solution: Prepare a stock solution of this compound in sterile DMSO at a concentration of 10 mg/mL. Further dilutions should be made in the complete Middlebrook 7H9 broth.

  • Isoniazid Stock Solution: Prepare a stock solution of the positive control drug, isoniazid, in sterile distilled water at a concentration of 1 mg/mL.

  • Resazurin Solution: Prepare a 0.02% (w/v) solution of resazurin in sterile distilled water. Sterilize the solution by filtering it through a 0.22 µm filter and store it protected from light at 4°C for up to one week.[6][7]

Preparation of M. tuberculosis Inoculum
  • Culture M. tuberculosis H37Rv in complete Middlebrook 7H9 broth until it reaches the mid-log phase of growth (OD₆₀₀ of 0.4-0.8).

  • Adjust the turbidity of the bacterial suspension with sterile 7H9 broth to match a 1.0 McFarland standard.

  • Dilute this suspension 1:20 in complete Middlebrook 7H9 broth to obtain the final inoculum.[6][9]

Broth Microdilution Assay Setup
  • In a sterile 96-well microtiter plate, add 100 µL of complete Middlebrook 7H9 broth to all wells.

  • In the first well of a row, add 100 µL of the test compound (this compound) at a starting concentration (e.g., 256 µg/mL).

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well.

  • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).

  • Repeat this process for the positive control, isoniazid.

  • Add 100 µL of the prepared M. tuberculosis inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Seal the plate with a plate sealer or place it in a humidified container to prevent evaporation.

  • Incubate the plate at 37°C for 7 days.

Resazurin Microtiter Assay (REMA) for MIC Determination
  • After 7 days of incubation, add 30 µL of the 0.02% resazurin solution to each well.[7]

  • Re-incubate the plate at 37°C for an additional 24-48 hours.

  • Observe the color change in the wells. A change from blue to pink indicates bacterial growth, while the absence of a color change (remaining blue) indicates inhibition of growth.[7]

  • The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.

Data Presentation

The results of the MIC determination can be summarized in the following table. The data presented here is hypothetical for illustrative purposes.

WellThis compound (µg/mL)Isoniazid (µg/mL)M. tuberculosis InoculumResazurin ColorGrowth (+/-)
1128-+Blue-
264-+Blue-
332-+Blue-
416-+Pink+
58-+Pink+
64-+Pink+
72-+Pink+
81-+Pink+
90.5-+Pink+
100.25-+Pink+
110 (Growth Control)-+Pink+
120 (Sterility Control)--Blue-
...-............
C1-1.0+Blue-
C2-0.5+Blue-
C3-0.25+Blue-
C4-0.125+Blue-
C5-0.0625+Pink+
C6-0.03125+Pink+

Interpretation of Hypothetical Data:

  • The MIC of this compound is 32 µg/mL.

  • The MIC of Isoniazid is 0.125 µg/mL.

Visualizations

Experimental Workflow

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup & Incubation cluster_readout MIC Determination prep_media Prepare Complete 7H9 Broth setup_plate Inoculate 96-Well Plate with Compound and Bacteria prep_media->setup_plate prep_inoculum Prepare M. tuberculosis Inoculum (McFarland 1.0) prep_inoculum->setup_plate prep_compound Prepare Serial Dilutions of Test Compound prep_compound->setup_plate incubate_7d Incubate at 37°C for 7 Days setup_plate->incubate_7d add_resazurin Add Resazurin Solution to Wells incubate_7d->add_resazurin incubate_24h Incubate at 37°C for 24-48 Hours add_resazurin->incubate_24h read_mic Read MIC: Lowest Concentration with No Color Change incubate_24h->read_mic

Caption: Experimental workflow for MIC determination.

Resazurin Assay Principle

Resazurin_Assay_Principle viable_bacteria Viable M. tuberculosis resazurin Resazurin (Blue) viable_bacteria->resazurin Metabolic Reduction inhibited_bacteria Inhibited M. tuberculosis inhibited_bacteria->resazurin No Reduction resorufin Resorufin (Pink) resazurin->resorufin no_growth No Growth resazurin->no_growth growth Growth resorufin->growth

Caption: Principle of the Resazurin Microtiter Assay.

References

Application Notes: Employing Glutamate-5-kinase-IN-2 for Studying Amino Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glutamate (B1630785) metabolism is a cornerstone of cellular function, serving as a hub for the synthesis and degradation of numerous amino acids and other critical metabolites.[1] A key pathway branching from this hub is the de novo biosynthesis of proline, initiated by the enzyme Glutamate-5-kinase (G5K).[2][3] G5K catalyzes the ATP-dependent phosphorylation of L-glutamate to form L-glutamate 5-phosphate, the first and rate-limiting step in proline synthesis.[2][4][5] This pathway is not only essential for protein synthesis but also plays a vital role in cellular responses to osmotic stress, redox balance, and energy homeostasis.[6][7]

Glutamate-5-kinase-IN-2 (G5K-IN-2) is a potent, cell-permeable small molecule inhibitor of G5K.[8] Its specificity makes it an invaluable chemical probe for elucidating the precise roles of the proline biosynthesis pathway in various physiological and pathological contexts. These application notes provide detailed protocols and data for utilizing G5K-IN-2 to investigate amino acid metabolism.

Mechanism of Action

G5K-IN-2 functions as an allosteric inhibitor of Glutamate-5-kinase.[8] It binds to the enzyme at a site distinct from the active site, inducing conformational changes at the L-glutamate binding site.[8] This prevents the substrate from binding effectively, thereby blocking the initial step of proline synthesis. This specific mode of action allows for the targeted disruption of this pathway with minimal off-target effects.

Physicochemical and Potency Data

Quantitative data for this compound is summarized below, providing key parameters for experimental design.

ParameterValueCell Line / ConditionsReference
MIC (Minimum Inhibitory Conc.)4.2 µMMycobacterium tuberculosis[8]
I0.5 (Inhibitory Concentration)33 µMIn vitro G5K activity at 10 mM L-Glu and ATP[8]
Cytotoxicity No relevant cytotoxicityHepG2 cells (at 5, 10, 20 µM)[8]

Proline Biosynthesis Pathway and G5K-IN-2 Inhibition

The synthesis of proline from glutamate is a critical metabolic route. G5K-IN-2 provides a mechanism to specifically block this pathway at its entry point, allowing researchers to study the downstream consequences of proline depletion.

Proline_Biosynthesis cluster_pathway Proline Biosynthesis Pathway Glutamate L-Glutamate G5P γ-Glutamyl Phosphate Glutamate->G5P ATP -> ADP P5C Glutamate-semialdehyde (P5C) G5P->P5C Proline L-Proline P5C->Proline NAD(P)H -> NAD(P)+ G5K Glutamate-5-kinase (G5K) GPR G-P Reductase P5CR P5C Reductase Inhibitor This compound Inhibitor->G5K Allosteric Inhibition

Caption: Inhibition of the proline biosynthesis pathway by G5K-IN-2.

Experimental Protocols

Protocol 1: In Vitro G5K Enzyme Inhibition Assay

This protocol details a biochemical assay to measure the direct inhibitory effect of G5K-IN-2 on purified G5K enzyme activity. The assay measures ADP production, a direct product of the kinase reaction.

Materials:

  • Purified recombinant G5K enzyme

  • G5K-IN-2

  • L-Glutamate

  • ATP

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT

  • Kinase detection kit (e.g., ADP-Glo™ Kinase Assay)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of G5K-IN-2 in DMSO. Create a serial dilution series (e.g., from 200 µM to 0.1 µM) in Assay Buffer.

  • Enzyme Preparation: Dilute the purified G5K enzyme to a working concentration (e.g., 50 nM) in Assay Buffer.

  • Reaction Setup:

    • Add 5 µL of the G5K-IN-2 dilution or vehicle (DMSO in Assay Buffer) to the wells of a 384-well plate.

    • Add 10 µL of the G5K enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Prepare a substrate solution containing 20 mM L-Glutamate and 20 mM ATP in Assay Buffer.

    • Add 5 µL of the substrate solution to each well to start the reaction. The final concentration in the 20 µL reaction will be 10 mM for both substrates, as used in reference studies.[8]

  • Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer’s protocol for the ADP-Glo™ assay.

    • Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the vehicle control. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Metabolic Profiling

This protocol describes how to treat cultured cells with G5K-IN-2 to study its impact on the intracellular amino acid pool, particularly proline levels.

Materials:

  • Cell line of interest (e.g., HEK293, HepG2, or a cancer cell line)

  • Standard cell culture medium and supplements

  • G5K-IN-2

  • PBS (Phosphate-Buffered Saline)

  • Extraction Solvent: 80% methanol (B129727) (ice-cold)

  • Cell scrapers

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvest. Culture overnight.

  • Inhibitor Treatment:

    • Prepare working solutions of G5K-IN-2 in culture medium at various concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM). Include a vehicle control (DMSO).

    • Aspirate the old medium and replace it with the medium containing the inhibitor or vehicle.

  • Incubation: Incubate the cells for a desired period (e.g., 6, 12, or 24 hours) to observe metabolic changes.

  • Metabolite Extraction:

    • Place the 6-well plates on ice. Aspirate the medium and quickly wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

    • Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

  • Sample Preparation:

    • Centrifuge the tubes at maximum speed (e.g., >13,000 x g) for 15 minutes at 4°C.

    • Transfer the supernatant, which contains the metabolites, to a new tube.

    • Dry the supernatant using a vacuum concentrator.

  • LC-MS Analysis:

    • Reconstitute the dried metabolites in a suitable solvent for your LC-MS method.

    • Analyze the samples to quantify intracellular amino acid levels, focusing on glutamate and proline.

  • Data Analysis: Normalize the metabolite levels to cell number or total protein content. Compare the levels in inhibitor-treated samples to the vehicle control to determine the effect of G5K inhibition.

Experimental_Workflow cluster_workflow Cell-Based Metabolic Profiling Workflow A 1. Seed Cells in 6-well Plates B 2. Treat with G5K-IN-2 (and Vehicle Control) A->B C 3. Incubate (e.g., 24 hours) B->C D 4. Wash with PBS and Quench Metabolism C->D E 5. Extract Metabolites (80% Methanol) D->E F 6. Prepare Samples (Centrifuge, Dry, Reconstitute) E->F G 7. Analyze via LC-MS/MS F->G H 8. Quantify Amino Acids & Normalize Data G->H

Caption: General workflow for studying metabolic effects of G5K-IN-2.

Protocol 3: Cell Viability and Cytotoxicity Assay

This protocol is used to assess the effect of G5K-IN-2 on cell proliferation and viability, which is crucial for distinguishing specific metabolic effects from general toxicity.

Materials:

  • Cell line of interest (e.g., HepG2, as in the reference study[8])

  • G5K-IN-2

  • 96-well clear-bottom plates

  • Cell viability reagent (e.g., CCK-8, MTT, or CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of medium. Allow cells to attach overnight.

  • Compound Addition:

    • Prepare 2X serial dilutions of G5K-IN-2 in culture medium.

    • Add 100 µL of the compound dilutions to the respective wells (this results in a 1X final concentration). Include vehicle controls (DMSO) and a "no cells" blank control.

  • Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator.

  • Assay Measurement:

    • Add the viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of CCK-8 reagent).

    • Incubate for 1-4 hours until a color change is apparent.

    • Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Subtract the blank values, then normalize the data to the vehicle control wells (set as 100% viability). Plot the percent viability against the inhibitor concentration to evaluate cytotoxic effects.

Logical Flow of G5K-IN-2 Action

Inhibiting G5K initiates a cascade of events that can be studied to understand the role of proline synthesis in cellular homeostasis.

Logical_Flow A G5K-IN-2 Administration B Binding to Glutamate-5-kinase A->B C Allosteric Inhibition of G5K Activity B->C D Reduced Conversion of Glutamate to γ-Glutamyl Phosphate C->D E Decreased de novo Proline Synthesis D->E F Altered Amino Acid Pool & Metabolic Stress E->F G Downstream Cellular Effects (e.g., Growth Arrest, Apoptosis) F->G

Caption: Cause-and-effect cascade following G5K-IN-2 application.

Conclusion

This compound is a powerful and specific chemical tool for the functional interrogation of the proline biosynthesis pathway. By providing a means to acutely inhibit G5K, this compound enables detailed investigation into the roles of proline in stress resistance, cancer metabolism, and infectious disease. The protocols outlined here provide a robust framework for researchers to employ G5K-IN-2 in their studies of amino acid metabolism and related cellular processes.

References

Troubleshooting & Optimization

Troubleshooting common problems in G5K enzymatic assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glutamate-5-kinase (G5K) enzymatic assays. The information is presented in a direct question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the function of Glutamate-5-kinase (G5K)?

A1: Glutamate-5-kinase (G5K) is an enzyme that plays a crucial role in the biosynthesis of proline. It catalyzes the initial and rate-limiting step, which is the ATP-dependent phosphorylation of L-glutamate to form L-glutamate 5-phosphate.[1][2] This reaction is a key regulatory point in the proline synthesis pathway.

Q2: What are the substrates and products of the G5K reaction?

A2: The substrates for G5K are ATP and L-glutamate. The enzyme catalyzes the transfer of a phosphate (B84403) group from ATP to L-glutamate, resulting in the products ADP and L-glutamate 5-phosphate.[2]

Q3: What is the natural inhibitor of G5K?

A3: G5K is subject to feedback inhibition by its end-product, proline.[1][3] This is a natural regulatory mechanism within cells to control the level of proline synthesis. High concentrations of proline will inhibit the activity of G5K.

Troubleshooting Common Problems

No or Low Enzyme Activity

Q4: I am not observing any or very low G5K activity in my assay. What are the possible causes?

A4: There are several potential reasons for no or low G5K activity. These can be broadly categorized into issues with reagents, assay conditions, or the enzyme itself.

  • Reagent Issues:

    • Degraded ATP: ATP is susceptible to degradation. Ensure your ATP stock is fresh and has been stored correctly.

    • Incorrect Substrate Concentration: The concentrations of glutamate (B1630785) and ATP are critical. Ensure they are at optimal levels for your specific assay conditions.

    • Missing Components: Double-check that all necessary components, such as MgCl2, are present in the reaction buffer. G5K requires free magnesium for its activity.[4]

  • Assay Conditions:

    • Incorrect pH or Temperature: Enzymes are sensitive to pH and temperature. Verify that the assay buffer is at the optimal pH and the reaction is incubated at the correct temperature.

    • Proline Contamination: Since proline is a feedback inhibitor of G5K, contamination of your sample or reagents with proline can significantly reduce or abolish enzyme activity.[1][3]

  • Enzyme Issues:

    • Inactive Enzyme: The G5K enzyme may have lost activity due to improper storage or handling. Avoid repeated freeze-thaw cycles.

    • Insufficient Enzyme Concentration: The concentration of the enzyme in the assay may be too low to detect a signal.

High Background Signal

Q5: My negative controls (no enzyme or no substrate) show a high background signal. What could be the cause?

A5: A high background signal can interfere with the accurate measurement of G5K activity. Common causes include:

  • Contaminated Reagents: Reagents, particularly ATP stocks, can be contaminated with ADP. This will lead to a high background in ADP-detection assays like ADP-Glo™.

  • Assay Interference: If you are using a luminescence-based assay, some of your test compounds might be inherently luminescent or interfere with the luciferase reporter enzyme.

  • Non-enzymatic ATP Hydrolysis: At non-optimal pH or in the presence of certain contaminants, ATP can hydrolyze non-enzymatically, leading to ADP formation and a high background signal.

Inconsistent or Irreproducible Results

Q6: I am getting inconsistent results between wells or experiments. What are the likely reasons?

A6: Inconsistent results are often due to technical errors or variations in assay conditions.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrates, or inhibitors can lead to significant variability.

  • Temperature Fluctuations: Ensure that all components are at the correct temperature and that the incubation steps are performed at a consistent temperature.

  • Edge Effects in Microplates: In multi-well plates, wells at the edge can experience more evaporation, leading to changes in reagent concentrations. Using a plate sealer and ensuring proper humidity can help mitigate this.

  • Incomplete Mixing: Ensure all components are thoroughly mixed upon addition to the reaction well.

Data Presentation

Table 1: Inhibitors of Glutamate-5-kinase (G5K)

InhibitorTypeReported PotencySource
L-ProlineNatural, Feedback InhibitorInduces sigmoidal kinetics with respect to glutamate[5]
Glutamate-5-kinase-IN-1SyntheticMIC = 4.1 µM; I0.5 = 22.1 µM[6]

Experimental Protocols

Protocol 1: G5K Activity Assay using ADP-Glo™

This protocol is adapted for a generic kinase assay and should be optimized for your specific G5K enzyme and experimental conditions.

Materials:

  • G5K enzyme

  • L-glutamate

  • ATP

  • MgCl2

  • Assay Buffer (e.g., HEPES-based buffer at a physiological pH)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 96- or 384-well plates

Procedure:

  • Prepare Reagents:

    • Prepare a 2X enzyme solution in assay buffer.

    • Prepare a 2X substrate/ATP solution containing L-glutamate, ATP, and MgCl2 in assay buffer. Recommended starting concentrations from the literature are 0.15 M L-glutamate, 20 mM ATP, and 80 mM MgCl2.[1]

  • Set up Kinase Reaction:

    • Add 25 µL of the 2X substrate/ATP solution to each well.

    • To initiate the reaction, add 25 µL of the 2X enzyme solution to each well.

    • For a negative control, add 25 µL of assay buffer instead of the enzyme solution.

  • Incubate:

    • Mix the plate gently and incubate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Stop Reaction and Deplete ATP:

    • Add 50 µL of ADP-Glo™ Reagent to each well.

    • Mix and incubate at room temperature for 40 minutes.

  • Detect ADP:

    • Add 100 µL of Kinase Detection Reagent to each well.

    • Mix and incubate at room temperature for 30-60 minutes.

  • Measure Luminescence:

    • Read the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus to the G5K activity.

Protocol 2: Troubleshooting Proline Inhibition

This protocol helps determine if a sample contains proline that is inhibiting G5K activity.

Procedure:

  • Prepare a Proline Standard Curve: Prepare a series of known concentrations of L-proline in the assay buffer.

  • Spike Samples: Take a sample that shows unexpectedly low G5K activity and spike it with a known, low concentration of proline from your standard curve.

  • Run the G5K Assay: Perform the G5K activity assay (as described in Protocol 1) on your un-spiked sample, the spiked sample, and the proline standards.

  • Analyze Results:

    • If the activity in the spiked sample is lower than the un-spiked sample, it confirms that the assay is sensitive to proline inhibition.

    • By comparing the inhibition observed in your sample to the proline standard curve, you can estimate the concentration of contaminating proline.

Visualizations

G5K_Signaling_Pathway Glutamate L-Glutamate G5K G5K (Glutamate-5-kinase) Glutamate->G5K ATP ATP ATP->G5K G5P L-Glutamate-5-Phosphate G5K->G5P ADP Proline_Synth Proline Biosynthesis Pathway G5P->Proline_Synth Proline Proline Proline_Synth->Proline Proline->G5K Feedback Inhibition G5K_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection (ADP-Glo) Enzyme_prep Prepare 2X G5K Enzyme Solution Add_Enzyme Add 2X G5K Enzyme Solution to Initiate Enzyme_prep->Add_Enzyme Substrate_prep Prepare 2X Substrate/ATP Solution (Glutamate, ATP, MgCl2) Add_Substrate Add 2X Substrate/ATP Solution to Plate Substrate_prep->Add_Substrate Add_Substrate->Add_Enzyme Incubate_Reaction Incubate at 37°C Add_Enzyme->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent (Stop & ATP Depletion) Incubate_Reaction->Add_ADP_Glo Incubate_Stop Incubate at RT Add_ADP_Glo->Incubate_Stop Add_Detection Add Kinase Detection Reagent (ADP -> ATP) Incubate_Stop->Add_Detection Incubate_Detection Incubate at RT Add_Detection->Incubate_Detection Read_Lumi Read Luminescence Incubate_Detection->Read_Lumi Troubleshooting_Logic cluster_low_activity Troubleshooting Low Activity cluster_high_background Troubleshooting High Background cluster_inconsistent Troubleshooting Inconsistency Start Problem with G5K Assay Low_Activity No or Low Activity? Start->Low_Activity High_Background High Background? Low_Activity->High_Background No Check_Reagents Check Reagent Integrity (ATP, Substrates) Low_Activity->Check_Reagents Yes Inconsistent_Results Inconsistent Results? High_Background->Inconsistent_Results No Check_ADP_Contam Check for ADP Contamination in ATP High_Background->Check_ADP_Contam Yes Check_Pipetting Verify Pipetting Technique Inconsistent_Results->Check_Pipetting Yes Check_Conditions Verify Assay Conditions (pH, Temp, MgCl2) Check_Reagents->Check_Conditions Check_Enzyme Test Enzyme Activity (Fresh Aliquot) Check_Conditions->Check_Enzyme Check_Proline Test for Proline Inhibition Check_Enzyme->Check_Proline Check_Compound_Interference Test for Compound Interference Check_ADP_Contam->Check_Compound_Interference Check_Temp_Control Ensure Consistent Temperatures Check_Pipetting->Check_Temp_Control Mitigate_Edge_Effects Mitigate Plate Edge Effects Check_Temp_Control->Mitigate_Edge_Effects

References

Technical Support Center: Assessing Off-Target Effects of Glutamate-5-kinase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the off-target effects of Glutamate-5-kinase-IN-2.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for this compound?

A1: Off-target effects refer to the binding and modulation of proteins other than the intended target, which in this case is Glutamate-5-kinase. These unintended interactions are a significant concern in drug development as they can lead to unforeseen biological consequences, toxicity, or misinterpretation of experimental results.[1][2] Identifying and characterizing the off-target profile of an inhibitor like this compound is crucial for understanding its true mechanism of action and potential liabilities.

Q2: What is the general strategy to identify the off-target effects of this compound?

A2: A multi-pronged approach is recommended to comprehensively assess off-target effects. This typically involves a combination of in vitro and in-cell assays. Key strategies include:

  • Kinome Profiling: Screening the inhibitor against a large panel of kinases to determine its selectivity.[3][4][5]

  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context and identify potential off-target binding.[6][7][8][9]

  • Chemical Proteomics: An unbiased approach to identify inhibitor-binding proteins directly from cell lysates.[10][11][12]

  • Phenotypic Screening: Comparing the observed cellular phenotype with the known consequences of inhibiting the target kinase. Discrepancies may suggest off-target effects.[3]

Q3: What is known about the primary target, Glutamate-5-kinase?

A3: Glutamate-5-kinase (G5K) is an enzyme that catalyzes the first step in proline biosynthesis.[13][14] In many organisms, it is a key regulatory point, subject to feedback inhibition.[13][15] The enzyme catalyzes the ATP-dependent phosphorylation of L-glutamate to form L-glutamate 5-phosphate.[16][17]

Q4: Are there any known off-targets for this compound?

A4: Currently, there is limited publicly available information detailing the specific off-target profile of this compound. Therefore, performing the assessments described in this guide is critical for any research involving this compound.

Q5: What are some common pitfalls when assessing off-target effects?

A5: Common pitfalls include:

  • Relying on a single assay format, which may not capture the full spectrum of off-target interactions.

  • Using inhibitor concentrations that are too high, leading to non-specific binding.

  • Forgetting to validate hits from primary screens with secondary, orthogonal assays.

  • Ignoring the possibility of off-target effects on non-kinase proteins.[18]

  • Misinterpreting downstream signaling effects as direct off-target binding.

Troubleshooting Guides

Issue 1: My in-cell target engagement assay (e.g., CETSA) is not showing a thermal shift for Glutamate-5-kinase.

  • Question: I've treated my cells with this compound, but I don't observe the expected thermal stabilization of Glutamate-5-kinase. What could be wrong?

  • Answer:

    • Poor Cell Permeability: this compound may not be efficiently entering the cells. Consider performing a CETSA experiment with cell lysates to bypass the cell membrane.

    • Insufficient Compound Concentration or Incubation Time: The concentration of the inhibitor or the incubation time may be insufficient to achieve target engagement. Optimize these parameters by performing a dose-response and time-course experiment.

    • Low Target Abundance: Glutamate-5-kinase may be expressed at very low levels in your cell line, making detection difficult. Overexpression of tagged Glutamate-5-kinase can be a strategy to overcome this, although it may not reflect the endogenous situation perfectly.

    • Antibody Issues: The antibody used for Western blotting may not be specific or sensitive enough. Validate your antibody with positive and negative controls.

    • Incorrect CETSA Protocol: Review your heating times and temperatures. The optimal conditions can be target-dependent.[7][19]

Issue 2: I am seeing widespread changes in my kinome profiling data. How do I distinguish off-targets from downstream signaling effects?

  • Question: My kinome profiling results show altered activity for many kinases after treatment with this compound. Are all of these off-targets?

  • Answer: Not necessarily. Inhibition of the primary target can trigger a cascade of downstream signaling events that alter the activity of other kinases. To distinguish direct off-targets from downstream effects:

    • Use a shorter incubation time: Off-target binding is typically rapid, while downstream signaling effects take longer to manifest.

    • Perform a competition binding assay: A direct off-target will show a dose-dependent decrease in binding when competed with a known ligand, whereas a downstream signaling effect will not.

    • Utilize orthogonal assays: Confirm direct binding of this compound to potential off-targets using methods like CETSA or chemical proteomics.

Issue 3: My proteomics data shows changes in many proteins. How do I prioritize potential off-targets for validation?

  • Question: Chemical proteomics has identified several proteins that bind to my immobilized this compound. How do I decide which ones to validate?

  • Answer: Prioritization is key to efficiently validating potential off-targets. Consider the following criteria:

    • Binding Affinity: Proteins that bind with higher affinity (i.e., are competed off the affinity matrix at lower concentrations of free inhibitor) are stronger candidates.

    • Known Function: Prioritize proteins with known roles in signaling pathways that could explain any observed cellular phenotypes.

    • Dose-Response Relationship: True off-targets should show a dose-dependent binding to the inhibitor.

    • Cellular Localization: Consider whether the potential off-target is in the same subcellular compartment as where the phenotypic effects are observed.

    • Orthogonal Confirmation: Use a secondary assay, like CETSA or an enzymatic assay with the purified protein, to confirm the interaction.

Quantitative Data Summary

Table 1: Profile of this compound
PropertyValueReference
TargetGlutamate-5-kinase (G5K)[20]
MIC4.2 µM[20]
I0.533 µM (at 10 mM L-Glu and ATP)[20]
CytotoxicityNo relevant cytotoxicity in HepG2 cells at 5, 10, 20 µM[20]
Table 2: Example Kinome Profiling Data for this compound (Hypothetical)
Kinase Target% Inhibition at 1 µM% Inhibition at 10 µMNotes
Glutamate-5-kinase (On-Target) 95% 99% Expected on-target activity
Kinase A5%15%Likely insignificant
Kinase B60%92%Potential strong off-target
Kinase C12%45%Potential weak off-target
Kinase D8%20%Likely insignificant
Table 3: Example CETSA Data for a Potential Off-Target (Kinase B - Hypothetical)
Temperature (°C)Vehicle (% Soluble Protein)This compound (10 µM) (% Soluble Protein)
45100100
509598
557590
604075
651550
70520

Experimental Protocols

Protocol 1: Kinome Profiling

Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.[21][22][23]

Methodology:

  • Compound Preparation: Prepare stock solutions of this compound in DMSO at various concentrations (e.g., 100X the final desired screening concentration).

  • Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of purified, active human kinases (e.g., >300 kinases).

  • Assay Format: The service will typically perform a radiometric (e.g., ³³P-ATP) or fluorescence-based assay to measure the enzymatic activity of each kinase in the presence of your compound.

  • Data Analysis: The activity of each kinase in the presence of this compound is compared to a vehicle control (DMSO). The results are typically expressed as percent inhibition.

  • Hit Identification: Kinases that are inhibited above a certain threshold (e.g., >50% at 1 µM) are considered potential off-targets and should be selected for further validation.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To verify the engagement of this compound with its target and potential off-targets in intact cells.[6][7][8][9]

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) or by using a lysis buffer with protease and phosphatase inhibitors.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the soluble fractions.

    • Analyze the amount of the target protein in the soluble fraction by Western blot using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein as a function of temperature for both the vehicle and inhibitor-treated samples. A shift in the melting curve to a higher temperature indicates target engagement.

Protocol 3: Chemical Proteomics

Objective: To identify the cellular targets of this compound in an unbiased manner.[10][11][12][24]

Methodology:

  • Inhibitor Immobilization: Chemically link this compound to a solid support (e.g., sepharose beads) to create an affinity matrix. A control matrix without the inhibitor should also be prepared.

  • Cell Lysis: Prepare a native cell lysate from the cell line of interest, ensuring that protein complexes remain intact.

  • Affinity Chromatography:

    • Incubate the cell lysate with the inhibitor-coupled beads and the control beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. This can be done by changing the pH, using a high salt buffer, or by competing with an excess of free this compound.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and identify the proteins by in-gel digestion followed by LC-MS/MS.

    • Alternatively, use an on-bead digestion protocol followed by LC-MS/MS for protein identification and quantification.

  • Data Analysis:

    • Identify proteins that are specifically enriched on the inhibitor-coupled beads compared to the control beads.

    • Quantitative proteomics techniques (e.g., SILAC or label-free quantification) can be used to determine the binding affinity of the identified proteins.

Visualizations

Off_Target_Assessment_Workflow cluster_in_vitro In Vitro / Biochemical cluster_in_cell In-Cell / Cellular cluster_validation Validation Kinome_Profiling Kinome Profiling Potential_Off_Targets Potential_Off_Targets Kinome_Profiling->Potential_Off_Targets Identifies potential kinase off-targets CETSA Cellular Thermal Shift Assay (CETSA) Target_Engagement Target_Engagement CETSA->Target_Engagement Confirms in-cell binding Chemical_Proteomics Chemical Proteomics Chemical_Proteomics->Potential_Off_Targets Identifies potential binding partners Phenotypic_Screening Phenotypic Screening Functional_Consequences Functional_Consequences Phenotypic_Screening->Functional_Consequences Observes cellular effects Orthogonal_Assays Orthogonal Assays (e.g., enzymatic assays) Validated_Off_Targets Validated_Off_Targets Orthogonal_Assays->Validated_Off_Targets Confirms direct interaction Dose_Response Dose-Response Studies Dose_Response->Validated_Off_Targets Confirms potency Inhibitor This compound Inhibitor->Kinome_Profiling Inhibitor->CETSA Inhibitor->Chemical_Proteomics Inhibitor->Phenotypic_Screening Potential_Off_Targets->Orthogonal_Assays Potential_Off_Targets->Dose_Response Hypothetical_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway G5K_IN_2 This compound G5K Glutamate-5-kinase G5K_IN_2->G5K Inhibits Kinase_B Kinase B G5K_IN_2->Kinase_B Inhibits (Off-Target) Proline_Biosynthesis Proline Biosynthesis G5K->Proline_Biosynthesis Activates Substrate_X Substrate X Kinase_B->Substrate_X Phosphorylates Phospho_Substrate_X Phosphorylated Substrate X Cellular_Process Cellular Process (e.g., Apoptosis) Phospho_Substrate_X->Cellular_Process Regulates CETSA_Troubleshooting Start No thermal shift observed in CETSA Check_Permeability Is the compound cell-permeable? Start->Check_Permeability Check_Concentration Is the compound concentration sufficient? Check_Permeability->Check_Concentration Yes Lysate_CETSA Perform CETSA with cell lysate Check_Permeability->Lysate_CETSA No/Unknown Check_Target_Abundance Is the target protein abundant enough? Check_Concentration->Check_Target_Abundance Yes Dose_Response Perform dose-response experiment Check_Concentration->Dose_Response No Check_Antibody Is the antibody specific and sensitive? Check_Target_Abundance->Check_Antibody Yes Overexpress_Target Overexpress tagged target protein Check_Target_Abundance->Overexpress_Target No Check_Protocol Is the CETSA protocol optimized? Check_Antibody->Check_Protocol Yes Validate_Antibody Validate antibody with controls Check_Antibody->Validate_Antibody No Optimize_Heating Optimize heating time and temperature Check_Protocol->Optimize_Heating No Resolved Issue Resolved Check_Protocol->Resolved Yes Lysate_CETSA->Resolved Dose_Response->Resolved Overexpress_Target->Resolved Validate_Antibody->Resolved Optimize_Heating->Resolved

References

Minimizing potential cytotoxicity of Glutamate-5-kinase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Glutamate-5-kinase-IN-2

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential cytotoxicity and to offer troubleshooting for common issues encountered during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is Glutamate-5-kinase (G5K), also known as gamma-glutamyl kinase. This enzyme catalyzes the first and rate-limiting step in the biosynthesis of proline from glutamate.[1][2][3]

Q2: What is the reported potency and cytotoxicity of this compound?

A2: this compound is a potent inhibitor of G5K with a minimum inhibitory concentration (MIC) of 4.2 µM.[4][5] Preliminary data indicates that it shows no relevant cytotoxicity in HepG2 cells at concentrations of 5, 10, and 20 µM.[4]

Q3: Why is inhibiting Glutamate-5-kinase of research interest?

A3: G5K is a key regulatory point in the proline biosynthesis pathway.[3] Proline is not only essential for protein synthesis but also plays a crucial role in cellular adaptation to osmotic and dehydration stresses, redox control, and apoptosis.[2] Inhibitors of G5K, such as this compound, are being investigated for their potential as anti-TB agents.[4][5]

Q4: What are the common causes of off-target effects with kinase inhibitors?

A4: Off-target effects are a common concern with kinase inhibitors primarily due to the structural similarity of the ATP-binding pocket across the human kinome.[6][7] Using high concentrations of an inhibitor significantly above its IC50 or MIC value increases the likelihood of binding to unintended kinase targets.[7] These off-target interactions can lead to unexpected cellular responses, including cytotoxicity.[6][8]

Data Presentation

The following table summarizes the available quantitative data for this compound and a related compound, Glutamate-5-kinase-IN-1.

CompoundTargetPotency (MIC)CytotoxicityReference
This compoundGlutamate-5-kinase (G5K)4.2 µMNo relevant cytotoxicity observed in HepG2 cells at 5, 10, and 20 µM.[4][5]
Glutamate-5-kinase-IN-1Glutamate-5-kinase (G5K)4.1 µMNo relevant cytotoxicity observed in HepG2 cells at 5, 10, and 20 µM.[9][10]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Problem IDIssue DescriptionPotential CausesSuggested Solutions
CTX-01 Unexpectedly high levels of cell death observed at concentrations where no cytotoxicity is reported. 1. Cell Line Sensitivity: The chosen cell line may be particularly sensitive to the inhibition of the proline biosynthesis pathway or may have off-target sensitivities not present in HepG2 cells. 2. High Compound Concentration: Using concentrations significantly higher than the effective dose can lead to off-target effects.[7] 3. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.1. Titrate the inhibitor: Determine the lowest effective concentration that inhibits the target in your specific cell line. 2. Test in multiple cell lines: Compare results across different cell lines to identify cell-type-specific effects. 3. Run a solvent control: Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%).
CTX-02 Inconsistent or variable results between replicate wells. 1. Pipetting Inaccuracy: Small volume errors can lead to significant concentration differences. 2. Edge Effects: Evaporation from the outer wells of a microplate can concentrate the inhibitor and media components.[11] 3. Cell Seeding Density: Inconsistent cell numbers across wells will lead to variability in viability readouts.1. Calibrate pipettes: Ensure all pipetting equipment is accurately calibrated. 2. Minimize edge effects: Avoid using the outermost wells of the plate for experimental conditions; fill them with sterile PBS or media instead.[11] 3. Optimize cell seeding: Ensure a homogenous cell suspension and consistent seeding density.
CTX-03 Assay results suggest cytotoxicity, but the effect is not dose-dependent. 1. Assay Interference: The inhibitor may be interfering with the chemistry of the viability assay itself (e.g., altering mitochondrial reductase activity in MTT assays).[12] 2. Compound Precipitation: The inhibitor may be precipitating out of solution at higher concentrations, leading to a plateau in the observed effect.1. Use an alternative viability assay: Switch to an assay with a different detection principle (e.g., from a metabolic assay like MTT to a membrane integrity assay like LDH release or a DNA-binding dye-based assay). 2. Visually inspect for precipitate: Check wells with the highest concentrations for any visible precipitate under a microscope. If present, consider adjusting the solvent or reducing the highest concentration tested.
CTX-04 No observable effect on cell viability, even at high concentrations. 1. Cell Line Resistance: The cell line may not be dependent on the proline biosynthesis pathway for survival under standard culture conditions. 2. Inactive Compound: Improper storage or handling may have degraded the inhibitor. 3. Insufficient Incubation Time: The treatment duration may be too short to induce a measurable effect on cell viability.1. Confirm target engagement: If possible, use a downstream assay to confirm that the inhibitor is engaging with its target in your cell line (e.g., measuring intracellular proline levels). 2. Check compound integrity: Prepare fresh dilutions from a new stock of the inhibitor. 3. Perform a time-course experiment: Test cell viability at multiple time points (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.

Visualizations

Signaling Pathway

Proline Biosynthesis Pathway cluster_pathway Proline Biosynthesis cluster_inhibitor Inhibitor Action Glutamate Glutamate G5P L-Glutamate-5-Phosphate Glutamate->G5P Glutamate-5-kinase (G5K) GSA Glutamate-γ-semialdehyde G5P->GSA γ-glutamyl phosphate (B84403) reductase P5C Δ1-Pyrroline-5-carboxylate GSA->P5C Spontaneous cyclization Proline Proline P5C->Proline P5C reductase (P5CR) Inhibitor This compound Inhibitor->G5P

Caption: Inhibition of the proline biosynthesis pathway by this compound.

Experimental Workflow

Cytotoxicity Assessment Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells treat_cells Treat cells with a serial dilution of this compound seed_cells->treat_cells incubate Incubate for a defined period (e.g., 24, 48, 72 hours) treat_cells->incubate add_reagent Add viability assay reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent measure_signal Measure signal (absorbance/luminescence) add_reagent->measure_signal analyze_data Analyze data and plot dose-response curve measure_signal->analyze_data end End analyze_data->end

Caption: General experimental workflow for assessing the cytotoxicity of a compound.

Logical Relationship

Troubleshooting Logic start Unexpected Cytotoxicity Observed? check_conc Is inhibitor concentration >> MIC? start->check_conc Yes check_assay Is the result confirmed with an orthogonal assay? start->check_assay No check_solvent Is solvent concentration < 0.5%? check_conc->check_solvent No off_target High probability of off-target or cell-specific toxicity. check_conc->off_target Yes check_solvent->check_assay Yes solvent_toxicity High probability of solvent toxicity. check_solvent->solvent_toxicity No on_target Potential on-target toxicity in the specific cell model. check_assay->on_target Yes assay_interference High probability of assay interference. check_assay->assay_interference No

Caption: Decision tree for troubleshooting unexpected cytotoxicity results.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol measures cell viability based on the metabolic activity of mitochondrial reductase enzymes.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader (570 nm absorbance)

Methodology:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include wells for "cells only" (positive control) and "medium only" (blank).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control cells after subtracting the blank.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes, an indicator of cytotoxicity.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • 96-well flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific)

  • Lysis buffer (provided in the kit)

  • Multichannel pipette

  • Microplate reader (typically 490 nm absorbance)

Methodology:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with serial dilutions of this compound as described in Protocol 1.

  • Include control wells:

    • Untreated cells: for spontaneous LDH release.

    • Lysis buffer-treated cells: for maximum LDH release.

    • Medium only: for background.

  • Incubate the plate for the desired time period.

  • After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution (as per the kit instructions).

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the spontaneous and maximum release controls.

References

Technical Support Center: Interpreting Anomalous Data in Glutamate-5-kinase-IN-2 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting anomalous data from experiments involving the Glutamate-5-kinase (G5K) inhibitor, Glutamate-5-kinase-IN-2.

Frequently Asked Questions (FAQs)

Q1: What is Glutamate-5-kinase (G5K) and its function?

Glutamate-5-kinase (G5K) is an essential enzyme that catalyzes the first committed step in the biosynthesis of proline from glutamate (B1630785).[1][2][3] It phosphorylates glutamate to form gamma-glutamyl phosphate, a highly unstable intermediate.[4] This pathway is crucial for cellular processes, including stress response and protein synthesis.[1][2] G5K is subject to feedback inhibition by its end-product, proline.[4][5]

Q2: What is the mechanism of action for this compound?

This compound is a potent inhibitor of G5K. Its primary mechanism of action is to promote conformational changes at the L-glutamate binding site of the enzyme, thereby inhibiting its catalytic activity. It is important to distinguish this from other inhibitors like Glutamate-5-kinase-IN-1, which alters the ATP binding site.[6]

Q3: My IC50 value for G5K-IN-2 is significantly higher than reported values. What are the potential causes?

Several factors can lead to a higher than expected IC50 value. These can be broadly categorized into issues with the compound, the enzyme, or the assay conditions.

  • Compound Integrity: Ensure the inhibitor stock solution is fresh and has not undergone multiple freeze-thaw cycles. Confirm the concentration of your stock solution.

  • Enzyme Activity: Verify the activity of your G5K enzyme. Improper storage or handling can lead to decreased enzyme activity, which can affect the apparent inhibitor potency.

  • Assay Conditions: High concentrations of the substrate (glutamate or ATP) can compete with the inhibitor, leading to a rightward shift in the IC50 curve. It is recommended to use substrate concentrations at or near their Km values.

Q4: I am observing a decrease in G5K-IN-2 efficacy in my cell-based assays over time. What could be happening?

A decline in inhibitor efficacy in cellular models can suggest the development of resistance. Potential mechanisms include:

  • Upregulation of the Target: Cells may respond to prolonged inhibition by increasing the expression of the G5K enzyme.

  • Activation of Bypass Pathways: Cells can activate alternative metabolic pathways to produce proline, circumventing the need for G5K.

  • Compound Efflux: The inhibitor may be actively transported out of the cells by efflux pumps.

Q5: I'm seeing unexpected phenotypes in my cellular experiments that don't seem related to proline biosynthesis. What could be the cause?

This could be due to off-target effects of G5K-IN-2, especially at higher concentrations.[7][8][9] While designed to be specific for G5K, kinase inhibitors can sometimes interact with other kinases or proteins in the cell.[7][8] It is crucial to perform a kinase selectivity profile to identify potential off-target interactions.

Troubleshooting Guide

This guide addresses specific anomalous results you may encounter during your experiments with this compound.

Anomalous Result Potential Cause Troubleshooting Steps
High variability between replicate wells in an IC50 determination. 1. Pipetting errors: Inaccurate or inconsistent pipetting, especially of small volumes. 2. Edge effects: Evaporation from the outer wells of the microplate. 3. Compound precipitation: The inhibitor may be precipitating at higher concentrations.1. Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. 2. Avoid using the outermost wells of the plate for critical samples or fill them with buffer. 3. Visually inspect wells for precipitate. Check the solubility of G5K-IN-2 in your assay buffer.
No or very low G5K enzyme activity in control wells. 1. Inactive enzyme: Improper storage or handling of the G5K enzyme. 2. Incorrect assay buffer: Suboptimal pH or missing essential cofactors (e.g., Mg2+). 3. Degraded substrates: ATP or glutamate solutions may have degraded.1. Use a fresh aliquot of the enzyme. Avoid repeated freeze-thaw cycles. 2. Verify the pH and composition of the assay buffer. 3. Prepare fresh substrate solutions for each experiment.
Unexpected increase in a downstream metabolite despite G5K inhibition. 1. Paradoxical pathway activation: Inhibition of one pathway can sometimes lead to the upregulation of a compensatory pathway. 2. Off-target effect: The inhibitor may be activating another enzyme in a related pathway.1. Perform metabolomic analysis to identify changes in related metabolic pathways. 2. Conduct a broad kinase screen to identify potential off-target interactions of G5K-IN-2.
Discrepancy between biochemical IC50 and cellular EC50. 1. Low cell permeability: The inhibitor may not efficiently cross the cell membrane. 2. High intracellular ATP: Cellular ATP concentrations are much higher than those used in biochemical assays and can outcompete the inhibitor. 3. Compound efflux: The inhibitor may be actively pumped out of the cells.1. Perform cell permeability assays. 2. This is an inherent challenge; consider this when interpreting cellular data. 3. Use efflux pump inhibitors to see if the cellular potency of G5K-IN-2 increases.

Experimental Protocols

Protocol 1: In Vitro G5K Inhibition Assay (Colorimetric)

This protocol describes a method to determine the inhibitory activity of G5K-IN-2 on G5K by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant G5K enzyme

  • G5K-IN-2

  • L-Glutamate

  • ATP

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2)

  • ADP detection kit (e.g., ADP-Glo™)

  • 96-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of G5K-IN-2 in DMSO. Further dilute the compound in assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Enzyme and Substrate Preparation: Prepare a 2X enzyme solution and a 2X substrate solution (containing L-Glutamate and ATP) in assay buffer.

  • Assay Reaction:

    • Add 5 µL of the diluted G5K-IN-2 or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

    • Add 10 µL of the 2X enzyme solution to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 10 µL of the 2X substrate solution to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Incubate for 30 minutes at room temperature and measure luminescence using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the G5K-IN-2 concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Proline Abundance Assay

This protocol provides a method to assess the effect of G5K-IN-2 on intracellular proline levels.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • G5K-IN-2

  • PBS (Phosphate-Buffered Saline)

  • Reagents for cell lysis (e.g., RIPA buffer)

  • Proline assay kit

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.

  • Compound Treatment: The following day, treat the cells with various concentrations of G5K-IN-2 or vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add an appropriate volume of lysis buffer to each well and incubate on ice for 10 minutes.

    • Scrape the cells and collect the lysate.

  • Proline Quantification:

    • Centrifuge the lysate to pellet cell debris.

    • Use the supernatant to determine the proline concentration using a commercially available proline assay kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the proline concentration to the total protein concentration of each sample. Plot the proline levels against the G5K-IN-2 concentration.

Visualizations

Proline_Biosynthesis_Pathway Proline Biosynthesis Pathway from Glutamate Glutamate L-Glutamate G5K Glutamate-5-kinase (G5K) (Inhibited by G5K-IN-2) Glutamate->G5K ADP ADP G5K->ADP Gamma_GP γ-Glutamyl Phosphate G5K->Gamma_GP ATP ATP ATP->G5K GPR γ-Glutamyl Phosphate Reductase Gamma_GP->GPR NADP NADP+ GPR->NADP GSA Glutamate-5-semialdehyde GPR->GSA NADPH NADPH NADPH->GPR P5CR P5C Reductase NADPH->P5CR P5C Δ1-Pyrroline-5-carboxylate GSA->P5C spontaneous cyclization P5C->P5CR P5CR->NADP Proline L-Proline P5CR->Proline

Caption: Proline Biosynthesis Pathway from Glutamate.

Kinase_Inhibition_Workflow Experimental Workflow for G5K Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis A Prepare Serial Dilution of G5K-IN-2 C Dispense Inhibitor/Vehicle to Assay Plate A->C B Prepare Enzyme and Substrate Solutions D Add Enzyme and Pre-incubate B->D C->D E Initiate Reaction with Substrates D->E F Incubate at 30°C E->F G Stop Reaction and Deplete ATP F->G H Generate Luminescent Signal G->H I Read Plate H->I J Calculate % Inhibition I->J K Plot Dose-Response Curve J->K L Determine IC50 K->L

Caption: G5K Inhibition Assay Workflow.

Troubleshooting_Workflow Troubleshooting Logic for Anomalous Data start Anomalous Data Observed check_assay Review Assay Protocol and Execution start->check_assay check_reagents Verify Reagent Integrity (Enzyme, Inhibitor, Substrates) start->check_reagents check_assay->check_reagents No Obvious Error resolve Issue Resolved check_assay->resolve Error Found check_cellular Investigate Cellular Factors (Permeability, Efflux, Resistance) check_reagents->check_cellular Reagents OK check_reagents->resolve Issue Found off_target Consider Off-Target Effects check_cellular->off_target No Clear Cellular Cause check_cellular->resolve Mechanism Identified paradoxical Consider Paradoxical Pathway Activation off_target->paradoxical consult Consult Literature/ Technical Support paradoxical->consult

Caption: Troubleshooting Workflow for Anomalous Data.

References

Refining experimental protocols for consistent G5K inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: G5K Inhibition Protocols

Welcome to the technical support center for G5K inhibition assays. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve consistent and reliable results. As G5K is a representative model, the principles and methodologies described here are broadly applicable to biochemical kinase assays.

Frequently Asked questions (FAQs)

Q1: Which assay format is best for screening G5K inhibitors?

A variety of assay formats are available, each with distinct advantages.[1] Luminescence-based assays, such as those that measure ATP depletion (e.g., Kinase-Glo®) or ADP formation (e.g., ADP-Glo®), are common for high-throughput screening (HTS) due to their sensitivity and simple "mix-and-read" protocols.[2][3][4] Fluorescence-based methods, including TR-FRET, are also highly sensitive and suitable for HTS.[4] Traditional radiometric assays using [γ-³²P]-ATP or [γ-³³P]-ATP are highly accurate for measuring direct substrate phosphorylation, especially for kinases with high autophosphorylation activity, but are lower throughput.[5][6]

Q2: How do I select the optimal ATP concentration for my assay?

The ATP concentration is a critical parameter because most kinase inhibitors compete with ATP for the same binding site.[7][8]

  • For screening ATP-competitive inhibitors: Performing the assay at an ATP concentration equal to its Michaelis-Menten constant (Kₘ) is a standard practice.[7][9] This provides a good balance of sensitivity and allows for the comparison of inhibitor potencies across different kinases.[7]

  • To better predict cellular efficacy: Using physiological ATP concentrations (typically 1-10 mM) can provide a more accurate assessment of an inhibitor's performance in a cellular environment, though this will result in higher apparent IC50 values for competitive inhibitors.[7][9]

Q3: What is a Z'-factor, and what is considered a good value?

The Z'-factor (Z prime) is a statistical metric used to evaluate the quality and suitability of an assay for HTS.[10][11] It accounts for both the dynamic range and the variability of the positive and negative controls.[10] The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls.[10]

An interpretation of Z'-factor values is as follows:

  • Z' ≥ 0.5: An acceptable to excellent assay suitable for screening.[10][12][13]

  • 0 < Z' < 0.5: A marginal assay that may require optimization.[12][13]

  • Z' ≤ 0: The assay is not suitable for screening.[12][13]

Troubleshooting Guide

Q4: My IC50 values are inconsistent between experiments. What should I check?

Inconsistent IC50 values are a frequent issue and can stem from several factors.[14][15]

  • Reagent Variability: Ensure all reagents, particularly the enzyme, substrate, and ATP, are from the same lot and have been stored correctly. Minimize freeze-thaw cycles by preparing single-use aliquots.[16]

  • ATP Concentration: As the IC50 of an ATP-competitive inhibitor is dependent on the ATP concentration, even small variations in the final ATP concentration can shift results.[8][9] Always prepare fresh ATP solutions.

  • DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells, including controls. High concentrations of DMSO can inhibit kinase activity.[4][17]

  • Incubation Times: Adhere strictly to the optimized incubation times for both the kinase reaction and the signal detection steps.[2][18]

  • Cell Line/Assay Conditions: For cell-based assays, factors like cell passage number, confluency, and serum concentration can influence results.[19][20]

Q5: I'm observing a high background signal in my assay. How can I reduce it?

High background can mask the true signal and reduce the assay window.

  • Contamination: Reagents or plates may be contaminated. Use sterile techniques and fresh reagents.[21]

  • Insufficient Washing: In multi-step assays like ELISA, insufficient washing can leave behind unbound antibodies or reagents, causing high background. Increase the number or duration of wash steps.[21]

  • Nonspecific Binding: The detection antibody or other reagents may be binding non-specifically to the plate. Ensure proper blocking steps are included and optimized.[22]

  • Compound Interference: Some test compounds can autofluoresce or interfere with the detection chemistry (e.g., inhibiting luciferase), creating artificial signals.[4][5] It is advisable to run a control where the compound is added to a reaction without the kinase to check for interference.

Q6: My inhibitor works in cell-based assays but not in my in-vitro biochemical assay. Why?

This discrepancy can be puzzling but often points to differences between the two environments.[23]

  • ATP Concentration: Cellular ATP levels (mM range) are much higher than those typically used in biochemical assays (μM range).[9] An inhibitor may be potent at low ATP concentrations in a biochemical assay but unable to compete effectively in the high-ATP cellular environment.

  • Indirect Cellular Effects: The compound may not be directly inhibiting G5K. Instead, it could be acting on an upstream kinase in the cellular signaling pathway, leading to reduced G5K activity.

  • Compound Stability/Permeability: The compound might be unstable in the biochemical assay buffer or require cellular metabolism to become active. Conversely, a compound might be potent biochemically but have poor cell permeability.[16]

Quantitative Data Summaries

Quantitative data should be organized to facilitate clear comparisons of inhibitor potency and assay performance.

Table 1: Hypothetical G5K Inhibitor Potency (IC50) Comparison

Inhibitor IC50 at ATP Kₘ (10 µM) IC50 at High ATP (1 mM) Selectivity Profile (Other Kinases)
Compound A 15 nM 850 nM High selectivity for G5K
Compound B 5 nM 35 nM Potent against G5K, G7K, G9K

| Staurosporine | 2 nM | 120 nM | Broad-spectrum kinase inhibitor |

Table 2: Assay Performance Metrics

Parameter Value Interpretation
Signal to Background (S/B) >10 Strong dynamic range
Z'-Factor 0.78 Excellent assay quality, suitable for HTS[10]

| ATP Kₘ (G5K) | 10 µM | Determined experimentally |

Detailed Experimental Protocols

Protocol: Luminescence-Based G5K Inhibition Assay (ATP Depletion)

This protocol is based on a generic luminescence assay format, such as Promega's Kinase-Glo®, which measures the amount of ATP remaining after a kinase reaction.[24][25] The luminescent signal is inversely proportional to G5K activity.[3][25]

1. Reagent Preparation:

  • Kinase Buffer (1X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA. Keep on ice.[2]

  • G5K Enzyme Solution (2X): Prepare a 2X working solution of G5K enzyme in 1X Kinase Buffer. The final concentration should be optimized to consume 20-50% of the ATP during the reaction time.

  • Substrate/ATP Solution (2X): Prepare a solution containing the G5K peptide substrate and ATP in 1X Kinase Buffer. For an assay at ATP Kₘ, the final concentration of ATP will be 10 µM, so this 2X solution should contain 20 µM ATP.

  • Test Compounds: Perform serial dilutions of inhibitors in 100% DMSO. A final assay concentration of 1% DMSO is recommended.

2. Assay Procedure (384-well plate format):

  • Compound Dispensing: Add 25 nL of each compound dilution from the DMSO plate into the wells of the assay plate.[2] For controls, add 25 nL of DMSO (0% inhibition, max signal) or a known potent inhibitor (100% inhibition, min signal).[2]

  • Kinase Addition: Add 2.5 µL of the 2X G5K Enzyme Solution to all wells.[2]

  • Pre-incubation: Mix the plate on a shaker for 30 seconds and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[18]

  • Reaction Initiation: Add 2.5 µL of the 2X Substrate/ATP Solution to all wells to start the kinase reaction.[2] The total volume is now 5 µL.

  • Kinase Reaction: Mix the plate on a shaker for 30 seconds and incubate at room temperature for 60 minutes.[2]

  • Signal Development: Add 5 µL of Kinase-Glo® Reagent to each well to stop the reaction and initiate the luminescent signal.[24]

  • Signal Readout: Incubate for 10 minutes at room temperature to stabilize the signal, then measure luminescence using a plate reader.[26]

3. Data Analysis:

  • Calculate Percent Inhibition: % Inhibition = 100 * (Lumi_max - Lumi_sample) / (Lumi_max - Lumi_min) Where Lumi_max is the signal from the DMSO control and Lumi_min is the signal from the 100% inhibition control.[2]

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

G5K_Signaling_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor UpstreamKinase Upstream Kinase (e.g., RAF) Receptor->UpstreamKinase Activates G5K G5K UpstreamKinase->G5K Phosphorylates (Activates) Substrate Substrate Protein (e.g., Transcription Factor) G5K->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Leads to

Caption: Simplified G5K signaling cascade.

G5K_Assay_Workflow start Start dispense_cpd 1. Dispense Compound (or DMSO/Control) start->dispense_cpd add_kinase 2. Add 2X G5K Enzyme dispense_cpd->add_kinase pre_incubate 3. Pre-incubate (15 min) add_kinase->pre_incubate initiate_rxn 4. Initiate with 2X ATP/ Substrate Solution pre_incubate->initiate_rxn kinase_rxn 5. Kinase Reaction (60 min) initiate_rxn->kinase_rxn add_detection 6. Add Luminescence Detection Reagent kinase_rxn->add_detection read_plate 7. Read Luminescence add_detection->read_plate analyze 8. Analyze Data (% Inhibition, IC50) read_plate->analyze end End analyze->end

Caption: Workflow for a G5K luminescent inhibition assay.

Troubleshooting_Tree start Problem: Inconsistent IC50 Values check_reagents Check Reagent Consistency start->check_reagents check_atp Verify ATP Concentration start->check_atp check_dmso Standardize Final DMSO % start->check_dmso check_timing Confirm Incubation Times start->check_timing solution_aliquot Solution: Use single-use aliquots from same reagent lot. check_reagents->solution_aliquot solution_atp Solution: Prepare fresh ATP for each experiment. check_atp->solution_atp solution_dmso Solution: Ensure all wells have identical DMSO levels. check_dmso->solution_dmso solution_timing Solution: Use calibrated timers; automate if possible. check_timing->solution_timing

Caption: Decision tree for troubleshooting inconsistent IC50 values.

References

Addressing batch-to-batch variability of Glutamate-5-kinase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glutamate-5-kinase-IN-2. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, with a specific focus on troubleshooting batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of the enzyme Glutamate-5-kinase (G5K).[1] G5K is a crucial enzyme that catalyzes the first step in the biosynthesis of proline.[2][3] The inhibitor functions by inducing conformational changes at the L-glutamate binding site of the G5K enzyme, thereby blocking its catalytic activity.[1] It is investigated for its potential as an anti-tuberculosis agent.[1]

Q2: My experimental results with this compound are inconsistent between different batches. What could be the cause?

Batch-to-batch variability is a common issue with small molecule inhibitors and can stem from several factors:

  • Purity and Identity: Differences in the purity profile or the presence of impurities can significantly alter the inhibitor's effective concentration and activity.

  • Potency (IC50): Minor variations in the manufacturing process can lead to batches with different potencies.

  • Solubility and Stability: The physical properties of the compound, such as its crystalline form, can affect its solubility and stability in solution, leading to inconsistent results.[4][5]

  • Compound Aggregation: At high concentrations, some small molecules can form aggregates, which can lead to non-specific inhibition and variable results.[6]

Q3: I've received a new batch of this compound. How should I validate it before starting my experiments?

To ensure reproducibility, it is critical to validate each new batch. A systematic approach involves:

  • Quality Control (QC) Analysis: Confirm the identity and assess the purity of the new batch using methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • Potency Confirmation: Determine the IC50 value of the new batch using a standardized G5K enzyme inhibition assay and compare it to the value obtained from a previously validated reference batch.

  • Solubility Check: Visually inspect the solubility of the compound in your chosen solvent (e.g., DMSO) and experimental buffer to ensure it dissolves completely at the working concentrations.

Q4: The IC50 value from my assay is different from the one reported on the data sheet. Why?

Discrepancies in IC50 values are common and can be attributed to differences in experimental conditions.[6] Key factors include:

  • Assay Components: The concentrations of the enzyme (G5K) and its substrates (L-glutamate, ATP) can significantly impact the apparent IC50 value.[7]

  • Buffer Conditions: pH, ionic strength, and the presence of additives (like detergents) can influence both enzyme activity and inhibitor binding.[8]

  • Instrumentation: Differences in plate readers or detection methods can affect the final measurement.

  • Incubation Time: The pre-incubation time of the enzyme with the inhibitor and the reaction time can alter the observed potency.

It is crucial to standardize your assay protocol and run a known reference compound as a control to ensure consistency.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered when using this compound.

Issue 1: Inconsistent Enzyme Inhibition and High Variability Between Replicates

If you observe high variability in your G5K inhibition assay, follow this troubleshooting workflow.

G_Troubleshooting_Variability start Start: Inconsistent Inhibition Results check_solubility 1. Check Compound Solubility - Visually inspect for precipitate. - Prepare fresh stock solution. start->check_solubility is_soluble Is it fully dissolved? check_solubility->is_soluble check_assay 2. Review Assay Protocol - Verify concentrations (Enzyme, ATP, Glutamate). - Check buffer pH and composition. is_soluble->check_assay Yes end_bad_solubility Action: Use fresh solvent or sonicate. Consider solubility enhancers. is_soluble->end_bad_solubility No is_protocol_ok Is protocol consistent? check_assay->is_protocol_ok qc_batch 3. Perform QC on Inhibitor Batch - Run HPLC/MS to check purity. - Compare with previous batch. is_protocol_ok->qc_batch Yes end_bad_protocol Action: Standardize protocol. Recalibrate pipettes. is_protocol_ok->end_bad_protocol No is_batch_good Is purity >95% and consistent? qc_batch->is_batch_good retest_ic50 4. Re-run IC50 Assay - Use a fresh dilution series. - Include a reference inhibitor. is_batch_good->retest_ic50 Yes end_bad_batch Action: Contact supplier for replacement. Do not use the batch. is_batch_good->end_bad_batch No end_good Problem Resolved retest_ic50->end_good G_Batch_Validation_Workflow start Start: New Batch Received analytical_qc Step 1: Analytical QC - Purity Analysis (HPLC) - Identity Confirmation (MS) start->analytical_qc purity_check Purity ≥ 95%? analytical_qc->purity_check functional_assay Step 2: Functional Assay - Determine IC50 in parallel with reference batch. purity_check->functional_assay Yes fail_purity Result: Batch Fails QC Contact supplier. purity_check->fail_purity No ic50_check IC50 within 2-3 fold of reference? functional_assay->ic50_check pass Result: Batch Validated Proceed with experiments. ic50_check->pass Yes fail_ic50 Result: Batch Fails Functional Test Investigate assay conditions or contact supplier. ic50_check->fail_ic50 No G_Proline_Pathway Glutamate L-Glutamate G5K Glutamate-5-Kinase (G5K) Glutamate->G5K Substrate G5P L-Glutamate-5-Phosphate Proline ... G5P->Proline G5K->G5P Product Inhibitor This compound Inhibitor->G5K Inhibition

References

Validation & Comparative

Validating Glutamate-5-kinase as the Primary Target of IN-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the primary target of a novel inhibitor is a critical step in its validation and progression as a potential therapeutic agent. This guide provides a comprehensive comparison of IN-2, a potent inhibitor of Glutamate-5-kinase (G5K), with its analog IN-1 and the natural feedback inhibitor L-proline. We present available experimental data and detailed methodologies for key validation assays to facilitate a thorough evaluation of IN-2's target engagement.

Glutamate-5-kinase (G5K), an essential enzyme in the proline biosynthesis pathway, catalyzes the ATP-dependent phosphorylation of L-glutamate to L-glutamate-5-phosphate. Its crucial role in bacterial survival has made it an attractive target for the development of novel antibacterial agents. IN-2 and the closely related compound IN-1 have emerged as synthetic inhibitors of G5K with potential anti-tuberculosis activity.[1][2] This guide will delve into the available data to validate G5K as the primary target of IN-2 and provide a framework for further experimental verification.

Comparative Analysis of G5K Inhibitors

To objectively assess the performance of IN-2, a comparison with its analog IN-1 and the natural G5K inhibitor L-proline is presented. The following table summarizes their inhibitory activities and mechanisms of action based on available data.

InhibitorTypeTargetReported PotencyMechanism of Action
IN-2 Synthetic Small MoleculeGlutamate-5-kinase (G5K)MIC: 4.2 µM I0.5: 33 µM (at 10 mM L-Glu and ATP)[2]Promotes conformational changes at the L-glutamate binding site.[2]
IN-1 Synthetic Small MoleculeGlutamate-5-kinase (G5K)MIC: 4.1 µM I0.5: 22.1 µM (at 10 mM L-Glu and ATP)[1]Alters the ATP binding site architecture.[1]
L-proline Endogenous Amino AcidGlutamate-5-kinase (G5K)Varies with cellular concentrationFeedback inhibitor that binds to a site overlapping with the glutamate (B1630785) substrate site.[3][4]

Experimental Protocols for Target Validation

Validating that a compound's biological effects are a direct consequence of binding to its intended target is paramount. The following are detailed methodologies for key experiments that can be employed to confirm the engagement of IN-2 with G5K.

Glutamate-5-kinase Enzymatic Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified G5K.

Principle: The kinase activity is determined by measuring the amount of ADP produced, which is directly proportional to the enzyme's activity. The inhibition is quantified by comparing the enzyme's activity in the presence and absence of the inhibitor.

Protocol:

  • Reagents and Materials:

    • Purified recombinant Glutamate-5-kinase

    • L-glutamate (substrate)

    • ATP (co-factor)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)

    • IN-2 (or other inhibitors) dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

    • 384-well assay plates

  • Procedure: a. Prepare a reaction mixture containing G5K enzyme and L-glutamate in the assay buffer. b. Add serial dilutions of IN-2 or vehicle control (DMSO) to the wells of the assay plate. c. Initiate the enzymatic reaction by adding ATP to the wells. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. f. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment. It relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.

Principle: Cells are treated with the compound of interest, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Protocol:

  • Reagents and Materials:

    • Cell line expressing Glutamate-5-kinase (e.g., Mycobacterium tuberculosis or a recombinant expression system)

    • Cell culture medium

    • IN-2 (or other inhibitors) dissolved in DMSO

    • PBS (Phosphate-Buffered Saline)

    • Lysis buffer (e.g., PBS with protease inhibitors)

    • Antibody specific to Glutamate-5-kinase

    • SDS-PAGE and Western blotting reagents

  • Procedure: a. Culture cells to the desired confluency and treat with IN-2 or vehicle control for a specified time. b. Harvest and wash the cells with PBS. c. Resuspend the cells in PBS and aliquot into PCR tubes. d. Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling. e. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. f. Separate the soluble fraction (supernatant) from the precipitated proteins by centrifugation. g. Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-G5K antibody. h. Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting temperature (Tₘ) in the presence of IN-2 confirms target engagement.

Visualizing Pathways and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

Glutamate-5-kinase Signaling Pathway

G5K_Pathway Glutamate Glutamate G5K G5K Glutamate->G5K ATP ATP ATP->G5K Glutamate_5_Phosphate Glutamate_5_Phosphate G5K->Glutamate_5_Phosphate ADP ADP G5K->ADP Proline_Biosynthesis Proline_Biosynthesis Glutamate_5_Phosphate->Proline_Biosynthesis IN2 IN-2 IN2->G5K

Caption: Proline biosynthesis pathway initiated by G5K and inhibited by IN-2.

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow cluster_cell_culture Cell Culture and Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis and Fractionation cluster_analysis Analysis A Culture Cells B Treat with IN-2 or Vehicle A->B C Aliquot and Heat to Varying Temperatures B->C D Lyse Cells C->D E Separate Soluble and Insoluble Fractions D->E F Western Blot for G5K E->F G Quantify and Plot Melting Curve F->G

Caption: Workflow for validating target engagement using CETSA.

Conclusion

The available data suggests that IN-2 is a potent inhibitor of Glutamate-5-kinase. However, to rigorously validate G5K as its primary and selective target, further experimental evidence is required. The detailed protocols for biochemical and cellular assays provided in this guide offer a clear path for researchers to generate the necessary data. By systematically applying these methods, the on-target activity of IN-2 can be unequivocally confirmed, paving the way for its further development as a potential therapeutic agent. Moreover, a comprehensive off-target profiling, for instance through kinome-wide screening, would be essential to assess the selectivity of IN-2 and predict potential side effects.

References

A Comparative Analysis of Novel Allosteric Inhibitors: Glutamate-5-kinase-IN-2 and Glutamate-5-kinase-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Examination for Researchers, Scientists, and Drug Development Professionals

Glutamate-5-kinase (G5K), a crucial enzyme in the proline biosynthesis pathway, has emerged as a promising target for the development of novel therapeutics, particularly for infectious diseases like tuberculosis. This guide provides a comprehensive comparative analysis of two potent allosteric inhibitors of G5K: Glutamate-5-kinase-IN-2 and Glutamate-5-kinase-IN-1. This analysis is based on available preclinical data to assist researchers in evaluating their potential for further investigation.

Performance and Efficacy: A Head-to-Head Comparison

Both this compound and Glutamate-5-kinase-IN-1 have demonstrated significant inhibitory activity against Glutamate-5-kinase. The following tables summarize the key quantitative data available for a direct comparison of their performance.

ParameterThis compoundGlutamate-5-kinase-IN-1Reference
Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv 4.2 µM4.1 µM[1][2]
I0.5 against E. coli G5K 33 µM (at 40 µM inhibitor concentration)22.1 µM (at 40 µM inhibitor concentration)[3][4]

Table 1: Comparative Activity of G5K Inhibitors

Cell LineInhibitorConcentrations TestedOutcomeReference
HepG2This compound5, 10, 20 µMNo relevant cytotoxicity observed[3]
HepG2Glutamate-5-kinase-IN-15, 10, 20 µMNo relevant cytotoxicity observed[4]

Table 2: Cytotoxicity Profile

Mechanism of Action: Two Distinct Allosteric Approaches

While both compounds act as allosteric inhibitors of G5K, their mechanisms of action are distinct, targeting different aspects of the enzyme's function.[1][2]

This compound operates by inducing long-range conformational changes at the L-glutamate binding site.[1][2][3] This alteration is believed to prevent the substrate from properly anchoring for catalysis.

Glutamate-5-kinase-IN-1 , in contrast, modifies the architecture of the ATP binding site, thereby hindering its recognition by the enzyme.[1][2][4] Enzyme kinetic studies have shown that this inhibitor causes a substantial increase in the apparent Michaelis constant (Kmapp) for ATP.[4]

Figure 1: Comparative Mechanism of Action G5K Glutamate-5-kinase (G5K) GluSite L-Glutamate Binding Site G5K->GluSite Contains ATPSite ATP Binding Site G5K->ATPSite Contains IN2 This compound IN2->G5K Binds allosterically ConformationalChange Conformational Change IN2->ConformationalChange IN1 Glutamate-5-kinase-IN-1 IN1->G5K Binds allosterically ArchitectureAlteration Architecture Alteration IN1->ArchitectureAlteration ConformationalChange->GluSite Affects ArchitectureAlteration->ATPSite Affects

Figure 1: Comparative Mechanism of Action

The Proline Biosynthesis Pathway: The Target's Context

Glutamate-5-kinase catalyzes the first committed step in proline biosynthesis, converting glutamate (B1630785) to γ-glutamyl phosphate.[5][6] This pathway is essential for bacteria like Mycobacterium tuberculosis and is also a key metabolic route in plants and other organisms. The inhibition of G5K disrupts this pathway, leading to proline starvation and ultimately, cell death in susceptible organisms.

Figure 2: Proline Biosynthesis Pathway Glutamate L-Glutamate G5K Glutamate-5-kinase (G5K) (Target of IN-1 & IN-2) Glutamate->G5K GGP γ-Glutamyl Phosphate G5K->GGP ADP ATP ATP ATP->G5K ADP ADP GPR γ-Glutamyl Phosphate Reductase GGP->GPR GSA Glutamate-5-semialdehyde GPR->GSA NADP+ NADPH NADPH NADPH->GPR P5CR Pyrroline-5-carboxylate Reductase NADPH->P5CR NADP NADP+ P5CS Pyrroline-5-carboxylate Synthase (spontaneous) GSA->P5CS P5C Δ¹-Pyrroline-5-carboxylate P5CS->P5C P5C->P5CR Proline L-Proline P5CR->Proline NADP+

Figure 2: Proline Biosynthesis Pathway

Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of this compound and Glutamate-5-kinase-IN-1.

Glutamate-5-kinase Activity Assay (Coupled Enzyme Assay)

This assay measures the activity of G5K by quantifying the production of ADP, a product of the kinase reaction.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl₂, KCl, phosphoenolpyruvate, NADH, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase.

  • Enzyme and Substrates: Add purified Glutamate-5-kinase enzyme to the reaction mixture. Initiate the reaction by adding the substrates, L-glutamate and ATP.

  • Inhibitor Addition: For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound or Glutamate-5-kinase-IN-1 before adding the substrates.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the G5K activity.

  • Analysis: Calculate the initial reaction velocities and determine the I0.5 values for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Figure 3: G5K Activity Assay Workflow Start Prepare Reaction Mixture AddEnzyme Add G5K Enzyme (and Inhibitor) Start->AddEnzyme AddSubstrates Add L-Glutamate & ATP AddEnzyme->AddSubstrates Measure Monitor NADH Oxidation (Absorbance at 340 nm) AddSubstrates->Measure Analyze Calculate Activity & Inhibition Measure->Analyze

Figure 3: G5K Activity Assay Workflow
Cytotoxicity Assay in HepG2 Cells

This assay assesses the potential toxic effects of the inhibitors on a human liver cell line.

  • Cell Culture: Culture HepG2 cells in appropriate medium and conditions until they reach the desired confluence.

  • Cell Seeding: Seed the HepG2 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Glutamate-5-kinase-IN-1. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Assess cell viability using a suitable method, such as the MTT or MTS assay. This involves adding the reagent to the cells and measuring the resulting colorimetric or fluorometric signal, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 (50% cytotoxic concentration) if applicable.

Conclusion and Future Directions

This compound and Glutamate-5-kinase-IN-1 are both potent allosteric inhibitors of G5K with promising activity against Mycobacterium tuberculosis. They exhibit distinct mechanisms of action, targeting the L-glutamate and ATP binding sites, respectively. Their low cytotoxicity in a human liver cell line further enhances their therapeutic potential.

Further research is warranted to fully elucidate the comparative pharmacology of these two inhibitors. Head-to-head studies to determine their Ki values, selectivity against a panel of other kinases, and pharmacokinetic profiles would be highly valuable. Additionally, in vivo efficacy studies in relevant animal models of tuberculosis are a critical next step in the development of these promising compounds as potential anti-tubercular agents.

References

Cross-Validation of Glutamate-5-kinase-IN-2 Activity Using Orthogonal Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for validating the activity of Glutamate-5-kinase-IN-2, a potent inhibitor of Glutamate-5-kinase (G5K). Robust validation of a compound's mechanism of action and potency is critical in drug discovery. This is achieved through orthogonal assays, which are independent methods that measure the same biological process through different physical principles. Here, we present a framework for the cross-validation of this compound's inhibitory activity using a primary enzymatic assay alongside biophysical and cell-based orthogonal assays.

Glutamate-5-kinase is a crucial enzyme in the proline biosynthesis pathway in many bacteria, making it a potential target for novel antibacterial agents. This compound has been identified as a potent inhibitor of G5K with a minimum inhibitory concentration (MIC) of 4.2 µM.[1] Its mode of action is believed to involve inducing conformational changes at the L-glutamate binding site.[1] To rigorously validate its on-target activity and rule out potential assay artifacts, a multi-assay approach is indispensable.

Comparative Performance of this compound in Orthogonal Assays

The following table summarizes the expected performance of this compound across a primary enzymatic assay and two common orthogonal validation assays: a Thermal Shift Assay (TSA) and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Disclaimer: The data presented for the Thermal Shift Assay and TR-FRET Assay are illustrative and representative of typical results for a potent kinase inhibitor. They are intended to demonstrate the principles of orthogonal validation. The Enzymatic Assay data is based on publicly available information.[1]

Assay Type Method Principle Parameter Measured This compound Performance Alternative Inhibitor (Compound X)
Primary Enzymatic Assay Measures the kinase-dependent conversion of a substrate.I₀.₅ (Half-maximal inhibitory concentration)33 µM50 µM
Thermal Shift Assay (TSA) Monitors the change in protein melting temperature upon ligand binding.ΔTm (Change in melting temperature)+5.2 °C+1.5 °C
TR-FRET Binding Assay Measures the displacement of a fluorescent tracer from the kinase active site.Kᵢ (Inhibition constant)0.8 µM15 µM

Signaling Pathways and Experimental Workflows

To understand the context of this compound's action, it is essential to visualize the pathway it inhibits and the workflows of the assays used for its validation.

Proline Biosynthesis Pathway

Glutamate-5-kinase catalyzes the first committed step in proline biosynthesis, the ATP-dependent phosphorylation of glutamate.

Proline_Biosynthesis Glutamate L-Glutamate G5K Glutamate-5-kinase (G5K) Glutamate->G5K G5P γ-Glutamyl Phosphate GPR γ-Glutamyl Phosphate Reductase G5P->GPR GSA Glutamate-5-semialdehyde P5CS Spontaneous cyclization GSA->P5CS P5C Δ¹-Pyrroline-5-carboxylate P5CR Pyrroline-5-carboxylate Reductase P5C->P5CR Proline L-Proline G5K->G5P ATP -> ADP GPR->GSA NADPH -> NADP+ P5CS->P5C P5CR->Proline NAD(P)H -> NAD(P)+ Inhibitor This compound Inhibitor->G5K

Caption: The role of Glutamate-5-kinase in the proline biosynthesis pathway.

Experimental Workflow: Thermal Shift Assay (TSA)

This biophysical assay measures the direct binding of the inhibitor to the target protein.

TSA_Workflow cluster_prep Sample Preparation cluster_run Instrument Run cluster_analysis Data Analysis p1 Mix Purified G5K with SYPRO Orange Dye p2 Aliquot into PCR plate p1->p2 p3 Add this compound (or DMSO control) p2->p3 r1 Place plate in Real-Time PCR instrument p3->r1 r2 Heat from 25°C to 95°C r1->r2 r3 Monitor fluorescence increase r2->r3 a1 Plot Fluorescence vs. Temperature r3->a1 a2 Determine Melting Temperature (Tm) (inflection point) a1->a2 a3 Calculate ΔTm (Tm_inhibitor - Tm_DMSO) a2->a3

Caption: Workflow for the Thermal Shift Assay.

Experimental Workflow: TR-FRET Binding Assay

This biochemical assay quantifies the inhibitor's ability to displace a known ligand from the kinase's active site.

TRFRET_Workflow cluster_prep Assay Preparation cluster_inhibition Inhibition Reaction cluster_detection Detection & Analysis p1 Prepare assay buffer with Eu-labeled anti-tag antibody p2 Add tagged G5K and fluorescent tracer p1->p2 p3 Incubate to allow binding (high FRET) p2->p3 i1 Add serial dilutions of This compound p3->i1 i2 Incubate to reach equilibrium i1->i2 d1 Measure TR-FRET signal (emission at two wavelengths) i2->d1 d2 Calculate FRET ratio d1->d2 d3 Plot FRET ratio vs. inhibitor concentration to determine Ki d2->d3

Caption: Workflow for the TR-FRET Binding Assay.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Primary Enzymatic Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Purified recombinant Glutamate-5-kinase (G5K)

  • This compound

  • ATP

  • L-Glutamate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

Procedure:

  • Prepare a reaction mixture containing assay buffer, L-glutamate, and ATP.

  • Add 5 µL of the reaction mixture to each well of a 384-well plate.

  • Add 2.5 µL of this compound at various concentrations (or DMSO as a vehicle control) to the wells.

  • Initiate the kinase reaction by adding 2.5 µL of G5K in assay buffer.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol.

  • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the I₀.₅ value.

Orthogonal Assay 1: Thermal Shift Assay (TSA)

This assay measures the change in the thermal stability of G5K upon binding of this compound.

Materials:

  • Purified recombinant G5K

  • This compound

  • SYPRO™ Orange protein gel stain (5000x stock)

  • TSA Buffer: 100 mM HEPES (pH 7.5), 150 mM NaCl

  • Real-Time PCR instrument

Procedure:

  • Prepare a master mix containing G5K and SYPRO Orange dye in TSA buffer.

  • Aliquot 19 µL of the master mix into each well of a 96-well PCR plate.

  • Add 1 µL of this compound at various concentrations (or DMSO as a vehicle control) to the wells.

  • Seal the plate and centrifuge briefly.

  • Place the plate in a Real-Time PCR instrument and run a melt curve protocol, increasing the temperature from 25°C to 95°C with a ramp rate of 1°C/min.

  • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Determine the melting temperature (Tm) for each sample by identifying the temperature at which the fluorescence signal is at its maximum rate of change.

  • Calculate the thermal shift (ΔTm) as the difference between the Tm of the inhibitor-treated sample and the DMSO control.

Orthogonal Assay 2: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)

This assay measures the binding of this compound to G5K by detecting the displacement of a fluorescent tracer.

Materials:

  • His-tagged purified recombinant G5K

  • This compound

  • LanthaScreen™ Eu-anti-His Antibody (Thermo Fisher Scientific)

  • Kinase Tracer (a fluorescently labeled broad-spectrum kinase inhibitor)

  • TR-FRET Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • TR-FRET compatible microplate reader

Procedure:

  • Prepare a solution of G5K and the Eu-anti-His antibody in TR-FRET assay buffer and incubate for 15 minutes.

  • Add the kinase tracer to the G5K/antibody mixture.

  • Add 10 µL of this mixture to each well of a 384-well plate.

  • Add 10 µL of this compound at various concentrations (or DMSO as a vehicle control) to the wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the time-resolved fluorescence at the donor (Europium) and acceptor (tracer) emission wavelengths.

  • Calculate the TR-FRET ratio (acceptor emission / donor emission).

  • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a competition binding curve to determine the Kᵢ value.

By employing this multi-assay strategy, researchers can gain a high degree of confidence in the on-target activity of this compound, providing a solid foundation for its further development as a potential therapeutic agent.

References

Unlocking Host-Directed Therapy: A Comparative Guide to GSK3 Inhibitors in Anti-Tuberculosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

VANCOUVER, BC – As the global fight against tuberculosis (TB) faces the growing challenge of drug resistance, host-directed therapies (HDTs) are emerging as a promising frontier. A pivotal target in this new therapeutic landscape is Glycogen Synthase Kinase 3 (GSK3), a host protein manipulated by Mycobacterium tuberculosis (Mtb) to ensure its survival. This guide provides a comprehensive comparison of the efficacy of GSK3 inhibitors in preclinical anti-TB models, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Recent studies have demonstrated that inhibiting GSK3 can control Mtb infection by inducing apoptosis in infected macrophages, a critical mechanism for eliminating the pathogen.[1] A phenotypic screen of a kinase inhibitor library has identified several potent GSK3 inhibitors that restrict the intracellular growth of Mtb.[1] This guide focuses on the comparative efficacy of these inhibitors, offering a clear overview of their potential as adjunctive therapies for TB.

Comparative Efficacy of GSK3 Inhibitors

The following table summarizes the in vitro efficacy of selected GSK3 inhibitors against intracellular Mycobacterium tuberculosis in the human THP-1 macrophage model.

InhibitorTarget(s)Intracellular Mtb Growth Inhibition (IC50)Key Findings
P-4423632 GSK3β~2.5 µMEffectively reduces intracellular Mtb growth by inducing macrophage apoptosis.[1]
P-0717632 GSK3~5 µMShows significant dose-dependent inhibition of intracellular Mtb.
P-3817632 GSK3~7.5 µMDemonstrates moderate efficacy in controlling intracellular Mtb replication.
SB415286 GSK3βNot specifiedExhibits a 20-60% reduction in intracellular Mtb growth at low micromolar doses.

Mechanism of Action: The GSK3 Signaling Pathway in Mtb Infection

Mycobacterium tuberculosis employs a sophisticated strategy to survive within host macrophages. The Mtb-secreted protein tyrosine phosphatase, PtpA, dephosphorylates and inactivates host GSK3. This inactivation suppresses the macrophage's apoptotic machinery, creating a hospitable environment for bacterial replication. GSK3 inhibitors counteract this by maintaining GSK3 in an active state, thereby restoring the apoptotic pathway and leading to the elimination of infected cells.[1]

G GSK3 Signaling Pathway in Mtb Infection cluster_macrophage Macrophage Mtb Mtb PtpA PtpA Mtb->PtpA secretes GSK3 GSK3 PtpA->GSK3 dephosphorylates (inactivates) Apoptosis Apoptosis GSK3->Apoptosis promotes GSK3_inhibitor GSK3 Inhibitor GSK3_inhibitor->GSK3 inhibits inactivation G Workflow for Intracellular Mtb Growth Inhibition Assay A THP-1 Monocyte Culture B PMA Differentiation (48-72h) A->B C Infection with Luciferase-Mtb (MOI 1:1, 4h) B->C D Wash to Remove Extracellular Bacteria C->D E Treatment with GSK3 Inhibitors (72h) D->E F Cell Lysis E->F G Measure Luciferase Activity F->G H Calculate % Inhibition and IC50 G->H G Workflow for Macrophage Apoptosis (TUNEL) Assay A Differentiated THP-1 on Coverslips B Infection with Mtb A->B C Treatment with GSK3 Inhibitors (48h) B->C D Fixation and Permeabilization C->D E TUNEL Staining D->E F DAPI Counterstaining E->F G Fluorescence Microscopy F->G H Quantify % Apoptotic Cells G->H

References

Confirming On-Target Engagement of Glutamate-5-kinase-IN-2 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the cellular on-target engagement of Glutamate-5-kinase-IN-2 (G5K-IN-2), a potent inhibitor of Glutamate-5-kinase (G5K). We present a comparative analysis of methodologies, contrasting the expected performance of G5K-IN-2 with an alternative inhibitor, Glutamate-5-kinase-IN-1 (G5K-IN-1). This document includes detailed experimental protocols and data presentation formats to facilitate the design and execution of key validation experiments.

Introduction to Glutamate-5-kinase and its Inhibition

Glutamate-5-kinase is a crucial enzyme in the proline biosynthesis pathway, catalyzing the ATP-dependent phosphorylation of L-glutamate to form L-glutamate 5-phosphate[1]. This pathway is essential for various cellular functions, and its inhibition is a target for therapeutic intervention, particularly in microbiology, as suggested by the anti-tuberculosis potential of G5K inhibitors[2]. This compound is a known potent inhibitor of G5K[2]. Confirming that this and similar compounds engage G5K within the complex environment of a living cell is a critical step in drug development to ensure their mechanism of action and to understand their cellular potency.

Comparative Analysis of G5K Inhibitors

To provide a clear benchmark, this guide compares this compound with Glutamate-5-kinase-IN-1. While extensive cellular data is not publicly available, the following table summarizes their known biochemical potencies, which can guide the design of cellular target engagement studies.

FeatureThis compoundGlutamate-5-kinase-IN-1Reference
Mechanism of Action Promotes conformational changes at the L-glutamate binding siteAlters the ATP binding site architecture[2][3]
Biochemical IC50 33 µM (I0.5) at 10 mM L-Glu and ATP22.1 µM (I0.5) at 10 mM L-Glu and ATP[2][3]
Minimum Inhibitory Concentration (MIC) 4.2 µM4.1 µM[2][3]

Methodologies for Confirming Cellular Target Engagement

We will explore two primary methodologies for confirming G5K target engagement in a cellular context: direct measurement of target binding and assessment of downstream metabolic consequences.

Direct Target Engagement Assays

These methods directly measure the interaction between the inhibitor and G5K within the cell.

CETSA is a powerful technique to verify drug-target interaction in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_shock Heat Shock cluster_lysis_detection Lysis & Detection A 1. Culture Cells B 2. Treat with G5K-IN-2 or G5K-IN-1 A->B C 3. Aliquot cells and heat at different temperatures D 4. Cell Lysis E 5. Separate soluble and aggregated proteins D->E F 6. Quantify soluble G5K (e.g., Western Blot) E->F NanoBRET_Principle cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With G5K Inhibitor G5K_NanoLuc G5K-NanoLuc Tracer Fluorescent Tracer G5K_NanoLuc->Tracer Binding BRET BRET Signal Tracer->BRET Energy Transfer G5K_NanoLuc2 G5K-NanoLuc Inhibitor G5K-IN-2 G5K_NanoLuc2->Inhibitor Binding No_BRET Reduced BRET Signal Inhibitor->No_BRET Displacement Proline_Biosynthesis Glutamate L-Glutamate G5K Glutamate-5-kinase (G5K) Glutamate->G5K G5P L-Glutamate 5-Phosphate GPR Glutamate-5-semialdehyde dehydrogenase G5P->GPR GSA Glutamate-γ-semialdehyde P5C Δ1-Pyrroline-5-carboxylate GSA->P5C spontaneous P5CR Pyrroline-5-carboxylate reductase P5C->P5CR Proline Proline G5K->G5P ATP -> ADP GPR->GSA NAD(P)H -> NAD(P)+ P5CR->Proline NAD(P)H -> NAD(P)+

References

Navigating the Kinome: A Guide to Selectivity Profiling of Glutamate-5-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Framework for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, public domain information and experimental data for a compound specifically designated "Glutamate-5-kinase-IN-2" are unavailable. This guide will, therefore, serve as a comprehensive framework for conducting and interpreting kinase selectivity profiling for any novel Glutamate-5-kinase (G5K) inhibitor, using a hypothetical compound, "G5K-Inhibitor-X," for illustrative purposes.

Glutamate-5-kinase (G5K) is a crucial enzyme in the proline biosynthesis pathway, catalyzing the ATP-dependent phosphorylation of L-glutamate to form L-glutamate 5-phosphate.[1][2][3] Its role makes it a potential target for the development of novel therapeutics, particularly antimicrobial agents.[4] A critical step in the development of any kinase inhibitor is to determine its selectivity—its binding affinity across the entire human kinome. Poor selectivity can lead to off-target effects and potential toxicity.

This guide provides an objective comparison of a hypothetical G5K inhibitor against a panel of other kinases, supported by standardized experimental protocols and data visualization to aid in the assessment of its selectivity profile.

Quantitative Kinase Selectivity Profile

The selectivity of a kinase inhibitor is typically assessed by screening it against a large panel of kinases at a fixed concentration, followed by determining the IC50 values for any significant off-target interactions. The following table presents hypothetical data for "G5K-Inhibitor-X" screened at a concentration of 1 µM.

Table 1: Kinase Selectivity Profile of G5K-Inhibitor-X (Hypothetical Data)

Target KinaseKinase Family% Inhibition at 1 µMIC50 (nM)
G5K (Target) Amino Acid Kinase 98% 50
ABL1Tyrosine Kinase15%>10,000
AKT1AGC Kinase8%>10,000
CDK2CMGC Kinase22%8,500
EGFRTyrosine Kinase5%>10,000
MAPK1 (ERK2)CMGC Kinase12%>10,000
PKAAGC Kinase18%>10,000
ROCK1AGC Kinase45%1,200
SRCTyrosine Kinase30%5,000
VEGFR2Tyrosine Kinase9%>10,000

Data is for illustrative purposes only.

Experimental Protocols

Accurate and reproducible data is contingent on a well-defined experimental protocol. The following outlines a common methodology for in vitro kinase selectivity profiling.

Protocol: ADP-Glo™ Luminescence-Based Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The luminescence generated is proportional to the ADP concentration and, therefore, to kinase activity.[5]

I. Reagents and Materials:

  • Kinase-Glo® Reagent (Promega)

  • Recombinant human kinases (e.g., from a Kinase Selectivity Profiling System)[5]

  • Substrates specific to each kinase

  • G5K-Inhibitor-X (or test compound) dissolved in DMSO

  • Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP solution

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

II. Assay Procedure:

  • Compound Preparation: Prepare serial dilutions of G5K-Inhibitor-X in DMSO. A typical concentration range for IC50 determination might be 100 µM to 1 nM.

  • Reaction Setup:

    • Add 2.5 µL of Kinase Reaction Buffer containing the specific kinase and its corresponding substrate to each well of a 384-well plate.

    • Add 0.5 µL of the diluted test compound to the assay wells. For control wells, add 0.5 µL of DMSO (for 100% activity) or a known broad-spectrum inhibitor (for 0% activity).

    • Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should ideally be at the Kₘ value for each specific kinase to ensure accurate competitive inhibition assessment.

  • Incubation: Incubate the reaction plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

III. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase interaction.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex experimental workflows and biological pathways. The following are generated using the DOT language for Graphviz.

G cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound Test Compound (e.g., G5K-Inhibitor-X) AssayPlates 384-Well Plates Compound->AssayPlates Serial Dilution KinasePanel Kinase Panel (e.g., 400+ kinases) KinasePanel->AssayPlates Dispense Kinase/ Substrate Mix ATP Initiate with ATP AssayPlates->ATP Incubate1 Incubate (1 hour) ATP->Incubate1 StopDeplete Stop Reaction & Deplete ATP Incubate1->StopDeplete Detect Add Detection Reagent (Luminescence) StopDeplete->Detect Luminometer Read Luminescence Detect->Luminometer CalcInhibition Calculate % Inhibition Luminometer->CalcInhibition IC50 Determine IC50 Values CalcInhibition->IC50 Profile Generate Selectivity Profile IC50->Profile

Caption: Experimental workflow for high-throughput kinase selectivity profiling.

G Glutamate L-Glutamate G5K Glutamate-5-Kinase (G5K) Glutamate->G5K ATP ATP ATP->G5K ADP ADP G5K->ADP Glu5P γ-Glutamyl-5-Phosphate G5K->Glu5P Inhibitor G5K-Inhibitor-X Inhibitor->G5K GPR Glutamyl-Phosphate Reductase Glu5P->GPR Proline Proline Biosynthesis GPR->Proline

Caption: Role of Glutamate-5-Kinase in the proline biosynthesis pathway.

By adhering to rigorous profiling protocols and systematic data analysis, researchers can confidently characterize the selectivity of novel Glutamate-5-kinase inhibitors, a crucial step toward developing safe and effective therapeutic agents.

References

Comparative Analysis of Glutamate-5-kinase-IN-2 and Alternative Inhibitors for Tuberculosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Glutamate-5-kinase-IN-2, a potent inhibitor of Mycobacterium tuberculosis (Mtb) Glutamate-5-kinase (G5K), with its close analog, Glutamate-5-kinase-IN-1. This document outlines their performance based on published experimental data, details the methodologies for key experiments, and visualizes the relevant biological pathways and experimental workflows.

Glutamate-5-kinase (G5K), encoded by the proB gene, is a critical enzyme in the proline biosynthesis pathway of Mycobacterium tuberculosis. This pathway is essential for the bacterium's survival, making G5K a promising target for the development of novel anti-tuberculosis therapeutics. This compound and its analogs are allosteric inhibitors that disrupt the normal function of this vital enzyme, leading to bactericidal effects.

Quantitative Performance Comparison

The following table summarizes the key quantitative data for this compound and a known alternative, Glutamate-5-kinase-IN-1. Both compounds are 3H-pyrrolo[2,3-c]quinoline derivatives.

CompoundStructureTargetMechanism of ActionMIC against Mtb H37Rv (µM)In Vitro G5K Inhibition (I0.5)
This compound (Compound 54)[Structure not available in search results]Glutamate-5-kinase (G5K)Allosteric inhibitor that promotes conformational changes at the L-glutamate binding site.4.233 µM (at 40 µM inhibitor concentration with 10 mM L-Glu and ATP)
Glutamate-5-kinase-IN-1 (Compound 50)[Structure not available in search results]Glutamate-5-kinase (G5K)Allosteric inhibitor that alters the ATP binding site architecture.4.122.1 µM (at 40 µM inhibitor concentration with 10 mM L-Glu and ATP)

Signaling Pathway and Mechanism of Inhibition

Glutamate-5-kinase catalyzes the first committed step in proline biosynthesis, the ATP-dependent phosphorylation of L-glutamate to form L-glutamate-5-phosphate. This pathway is crucial for the bacterium's ability to synthesize proteins and respond to osmotic stress.

Proline Biosynthesis Pathway and G5K Inhibition Proline Biosynthesis Pathway in M. tuberculosis and Points of Inhibition cluster_pathway Proline Biosynthesis cluster_inhibitors Allosteric Inhibitors L-Glutamate L-Glutamate G5K Glutamate-5-kinase (G5K) (proB) L-Glutamate->G5K ATP ATP ATP->G5K L-Glutamate-5-phosphate L-Glutamate-5-phosphate G5K->L-Glutamate-5-phosphate ADP ProA ProA L-Glutamate-5-phosphate->ProA NAD(P)H Glutamate-5-semialdehyde Glutamate-5-semialdehyde ProA->Glutamate-5-semialdehyde NAD(P)+ ProC ProC Glutamate-5-semialdehyde->ProC Proline Proline ProC->Proline G5K_IN_2 This compound G5K_IN_2->G5K Inhibits by altering L-glutamate binding site G5K_IN_1 Glutamate-5-kinase-IN-1 G5K_IN_1->G5K Inhibits by altering ATP binding site

Caption: Inhibition of the M. tuberculosis proline biosynthesis pathway by allosteric G5K inhibitors.

Experimental Protocols

The following is a representative protocol for determining the in vitro inhibitory activity of compounds against Mycobacterium tuberculosis Glutamate-5-kinase (Mtb G5K). This protocol is based on the methodologies described for kinase activity assays that measure ADP production.

Objective: To determine the half-maximal inhibitory concentration (I0.5 or IC50) of test compounds against Mtb G5K.

Materials:

  • Recombinant Mtb Glutamate-5-kinase

  • L-Glutamate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)

  • 384-well white microplates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Enzyme and Substrate Preparation: Prepare a solution of Mtb G5K in the kinase assay buffer. Prepare a solution of L-Glutamate and ATP in the kinase assay buffer.

  • Assay Reaction:

    • Add the diluted test compounds or vehicle (DMSO) to the wells of the 384-well plate.

    • Add the Mtb G5K solution to each well.

    • Initiate the kinase reaction by adding the L-Glutamate and ATP solution to each well.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced, and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow for G5K Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Dilution Prepare serial dilutions of test compounds Add_Compound Add compounds/vehicle to 384-well plate Compound_Dilution->Add_Compound Enzyme_Prep Prepare G5K enzyme solution Add_Enzyme Add G5K enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare L-Glutamate and ATP solution Start_Reaction Initiate reaction with L-Glutamate and ATP Substrate_Prep->Start_Reaction Add_Compound->Add_Enzyme Add_Enzyme->Start_Reaction Incubate_Reaction Incubate at room temperature Start_Reaction->Incubate_Reaction Stop_Deplete Stop reaction and deplete ATP Incubate_Reaction->Stop_Deplete Convert_Signal Convert ADP to ATP and generate luminescent signal Stop_Deplete->Convert_Signal Read_Plate Measure luminescence Convert_Signal->Read_Plate Calculate_Inhibition Calculate % inhibition Read_Plate->Calculate_Inhibition Plot_Curve Plot dose-response curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Caption: A generalized workflow for determining the in vitro inhibitory activity of compounds against Glutamate-5-kinase.

A Structural Showdown: GSK-3β in Apo and Inhibitor-Bound States

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the structural conformations of Glycogen Synthase Kinase 3β (GSK-3β) in its unbound (apo) state versus its complex with the selective inhibitor AR-A014418 reveals critical insights into the enzyme's mechanism of inhibition and provides a blueprint for future drug design.

Glycogen Synthase Kinase 3β is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, neurodevelopment, and apoptosis. Its dysregulation has been implicated in a range of pathologies such as Alzheimer's disease, bipolar disorder, and cancer, making it a significant therapeutic target. Understanding the structural changes that occur upon inhibitor binding is paramount for the development of potent and specific therapeutic agents.

This guide provides a comparative analysis of the apoenzyme structure of human GSK-3β (PDB ID: 1H8F) and its structure when bound to the ATP-competitive inhibitor AR-A014418 (PDB ID: 1Q5K).

Quantitative Analysis of Structural and Binding Parameters

ParameterApoenzyme (PDB: 1H8F)IN-2 (AR-A014418) Bound (PDB: 1Q5K)Reference
PDB ID 1H8F1Q5K[1][3]
Resolution (Å) 2.801.94[1][3]
R-Value Free 0.2560.242[1][3]
R-Value Work 0.2200.222[1][3]
Inhibitor NoneAR-A014418[2]
IC50 N/A104 ± 27 nM[1][2]
Ki N/A38 nM[1][2]

Structural Differences: A Tale of Two Conformations

The binding of AR-A014418 into the ATP-binding pocket of GSK-3β elicits key conformational changes, primarily in the glycine-rich loop and the activation loop. In the apo state (1H8F), the active site is in a more "open" and flexible conformation. Upon binding of AR-A014418 (1Q5K), the glycine-rich loop moves to partially close over the inhibitor, establishing crucial hydrogen bonds and hydrophobic interactions that stabilize the complex. This induced-fit mechanism is a hallmark of many kinase-inhibitor interactions.

The inhibitor itself forms specific interactions with key residues in the ATP-binding site. The urea (B33335) moiety of AR-A014418 forms hydrogen bonds with the hinge region residues Val135 and Asp133, mimicking the hydrogen bonding pattern of the adenine (B156593) ring of ATP. The methoxybenzyl and nitrothiazole groups of the inhibitor occupy hydrophobic pockets within the active site, contributing to the high affinity and selectivity of the compound.

Signaling Pathway and Experimental Workflow

GSK-3β is a key regulator in multiple signaling pathways. Its inhibition by molecules like AR-A014418 can have profound effects on downstream cellular events. The following diagrams illustrate a simplified signaling pathway involving GSK-3β and a typical workflow for identifying and characterizing GSK-3β inhibitors.

gsk3b_pathway cluster_upstream Upstream Signals cluster_gsk3b GSK-3β Regulation cluster_downstream Downstream Effects Wnt Wnt GSK3b_inactive Inactive GSK-3β Wnt->GSK3b_inactive Inactivation Insulin Insulin Insulin->GSK3b_inactive Inactivation GSK3b_active Active GSK-3β beta_catenin_degradation β-catenin Degradation GSK3b_active->beta_catenin_degradation Glycogen_synthesis_inhibition Glycogen Synthesis Inhibition GSK3b_active->Glycogen_synthesis_inhibition beta_catenin_stabilization β-catenin Stabilization GSK3b_inactive->beta_catenin_stabilization Glycogen_synthesis_activation Glycogen Synthesis Activation GSK3b_inactive->Glycogen_synthesis_activation AR_A014418 AR-A014418 AR_A014418->GSK3b_active Inhibition

Caption: Simplified signaling pathways regulated by GSK-3β.

experimental_workflow start Start: Compound Library screening High-Throughput Screening (Kinase Assay) start->screening hit_id Hit Identification screening->hit_id ic50 IC50 Determination hit_id->ic50 Confirmed Hits itc Binding Affinity (ITC) ic50->itc crystallography Structural Studies (X-ray Crystallography) itc->crystallography lead_opt Lead Optimization crystallography->lead_opt end Candidate Drug lead_opt->end

Caption: A typical experimental workflow for inhibitor discovery.

Experimental Protocols

Protein Expression and Purification (General Protocol)

Recombinant human GSK-3β is typically expressed in E. coli or insect cells (e.g., Spodoptera frugiperda)[4]. A common method involves affinity chromatography using a tag (e.g., polyhistidine-tag) fused to the protein, followed by further purification steps like ion exchange and size-exclusion chromatography to achieve high purity. For the 1H8F structure, a single-step purification using affinity chromatography on an immobilized axin fragment has also been described[5].

X-ray Crystallography

Crystallization of Apo GSK-3β (similar to 1H8F): Purified GSK-3β is concentrated to 5-10 mg/mL. Crystals can be grown using the hanging-drop vapor diffusion method at 4°C. A typical crystallization solution contains 10-15% (w/v) PEG 8000, 0.1 M HEPES pH 7.5, and 0.2 M calcium chloride.

Crystallization of GSK-3β in complex with AR-A014418 (1Q5K): For the inhibitor-bound structure, purified GSK-3β is incubated with a 2-5 fold molar excess of AR-A014418 for 1-2 hours on ice prior to setting up crystallization trials. The crystallization conditions are similar to the apoenzyme, with slight adjustments to the precipitant concentration. For the 1Q5K structure, the crystallization was performed at 100K[6].

Data Collection and Structure Determination: Crystals are cryo-protected using a solution containing a higher concentration of the precipitant supplemented with 20-25% glycerol (B35011) and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The structure is then solved by molecular replacement using a previously determined kinase structure as a search model, followed by iterative rounds of model building and refinement.

IC50 Determination by Kinase Assay

The inhibitory activity of AR-A014418 against GSK-3β is determined using a kinase assay. The following is a representative protocol:

  • Reaction Mixture: A reaction buffer containing 12 mM MOPS (pH 7.0), 0.3 mM EDTA, 0.01% β-mercaptoethanol, 0.004% Brij 35, 0.5% glycerol, and 0.5 µg/25 µL bovine serum albumin is prepared.

  • Enzyme and Substrate: Recombinant human GSK-3β (6 milliunits) and a biotinylated peptide substrate (2 µM) are added to the reaction buffer.

  • Inhibitor Addition: AR-A014418 is added at various concentrations (typically in a 10-point dose-response curve).

  • Reaction Initiation: The reaction is initiated by the addition of [γ-³³P]ATP (0.04 µCi) and unlabeled ATP to a final concentration of 1 µM in the presence of 50 mM Mg(Ac)₂.

  • Incubation: The reaction is incubated for 20 minutes at room temperature.

  • Termination and Detection: The reaction is stopped by adding a stop solution containing EDTA. The amount of phosphorylated substrate is then quantified using a scintillation counter after capturing the biotinylated peptide on streptavidin-coated beads[7]. The IC50 value is calculated by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is employed to determine the thermodynamic parameters of inhibitor binding, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

  • Sample Preparation: Purified GSK-3β is extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The inhibitor, AR-A014418, is dissolved in the same dialysis buffer. Both protein and inhibitor solutions are degassed prior to the experiment.

  • ITC Experiment: The GSK-3β solution (typically 20-50 µM) is placed in the sample cell of the calorimeter. The AR-A014418 solution (typically 200-500 µM) is loaded into the injection syringe.

  • Titration: A series of small injections (e.g., 5-10 µL) of the inhibitor solution are titrated into the protein solution at a constant temperature (e.g., 25°C).

  • Data Analysis: The heat released or absorbed upon each injection is measured. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.

This comprehensive comparison of the apo and inhibitor-bound structures of GSK-3β, supported by quantitative data and detailed experimental protocols, provides a valuable resource for researchers in the fields of structural biology, medicinal chemistry, and drug development. The insights gained from such analyses are instrumental in the rational design of next-generation GSK-3β inhibitors with improved potency and selectivity.

References

A Comparative Analysis of Glutamate Kinase Activators and Modern Anti-Tuberculosis Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the global effort to combat tuberculosis (TB), particularly multidrug-resistant strains, the exploration of novel drug targets and mechanisms of action is paramount. This guide provides a detailed comparison of an emerging class of investigational compounds, represented by quinoline-based activators of Mycobacterium tuberculosis Glutamate Kinase (GltK), against key contemporary anti-TB drug candidates: Bedaquiline, Pretomanid, and Linezolid. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fight against tuberculosis.

Executive Summary

The activation of Glutamate Kinase by quinoline (B57606) derivatives presents a novel pro-drug strategy, inducing a metabolic imbalance that leads to the death of M. tuberculosis. This mechanism stands in contrast to the established inhibitory actions of current anti-TB drugs that target cellular processes such as energy production, cell wall synthesis, and protein synthesis. This guide presents a comparative overview of their in vitro efficacy, cytotoxicity, and the experimental protocols utilized for their evaluation, providing a resource for assessing the potential of this new therapeutic strategy.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following table summarizes the quantitative data for the investigational Glutamate Kinase activators and the current anti-TB drug candidates.

Compound ClassRepresentative Compound(s)Mechanism of ActionMIC90 against Drug-Susceptible Mtb (H37Rv) (μg/mL)MIC90 against Multidrug-Resistant Mtb (MDR-TB) (μg/mL)Cytotoxicity (CC50 on Vero cells) (μg/mL)Selectivity Index (SI = CC50/MIC90)
Glutamate Kinase Activator Z0933 / Z0930Allosteric activation of Glutamate Kinase, leading to proline-induced redox imbalance and ROS production.[1]~2.0 (for Z0933)Not widely reported> 50> 25
Diarylquinoline BedaquilineInhibition of ATP synthase.[2]0.03 - 0.06[2]0.12[3]> 10> 83
Nitroimidazole PretomanidInhibition of mycolic acid synthesis and respiratory poison via nitric oxide release.[4][5]0.015 - 0.25[6]0.03 - 0.53[6]> 50> 94
Oxazolidinone LinezolidInhibition of protein synthesis by binding to the 50S ribosomal subunit.[7]0.5[7]0.5 - 2.0[7][8]> 80> 40

Note: MIC (Minimum Inhibitory Concentration) values can vary based on the specific strains tested and the experimental conditions. CC50 (50% cytotoxic concentration) values are indicative of in vitro toxicity. The Selectivity Index provides a measure of the compound's specificity for the mycobacteria over host cells.

Visualizing Mechanisms of Action

To illustrate the distinct signaling pathways and mechanisms of action, the following diagrams have been generated.

Glutamate_Kinase_Activation cluster_Mtb Mycobacterium tuberculosis Cell Z0933 Z0933/Z0930 (Quinoline Activator) GltK Glutamate Kinase (GltK) Z0933->GltK Activates Proline Excess Proline GltK->Proline Uncontrolled Synthesis Glutamate Glutamate Glutamate->GltK ATP ATP ATP->GltK ROS Reactive Oxygen Species (ROS) Proline->ROS Leads to CellDeath Bacterial Cell Death ROS->CellDeath Induces

Caption: Mechanism of action for Glutamate Kinase activators like Z0933/Z0930.

Current_Anti_TB_Mechanisms cluster_Bedaquiline Bedaquiline cluster_Pretomanid Pretomanid cluster_Linezolid Linezolid Bedaquiline Bedaquiline ATPSynthase ATP Synthase Bedaquiline->ATPSynthase Inhibits ATP_Prod ATP Production ATPSynthase->ATP_Prod Pretomanid Pretomanid (Prodrug) Active_Pretomanid Active Metabolite (releases NO) Pretomanid->Active_Pretomanid Activated by Mtb enzymes Mycolic_Acid Mycolic Acid Synthesis Active_Pretomanid->Mycolic_Acid Inhibits Respiratory_Poison Respiratory Poisoning Active_Pretomanid->Respiratory_Poison Causes Linezolid Linezolid Ribosome 50S Ribosomal Subunit Linezolid->Ribosome Binds to Protein_Synth Protein Synthesis Ribosome->Protein_Synth

Caption: Mechanisms of action for Bedaquiline, Pretomanid, and Linezolid.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the EUCAST reference method for mycobacteria.[9]

MIC_Workflow start Start prep_inoculum Prepare M. tuberculosis inoculum (e.g., H37Rv) to a standardized density (McFarland standard). start->prep_inoculum add_inoculum Inoculate each well with the bacterial suspension. prep_inoculum->add_inoculum prep_plate Prepare 2-fold serial dilutions of the test compound in a 96-well plate containing Middlebrook 7H9 broth. prep_plate->add_inoculum controls Include positive (no drug) and negative (no bacteria) controls. add_inoculum->controls incubate Seal and incubate plates at 37°C for 7-14 days. controls->incubate read_results Determine MIC as the lowest drug concentration with no visible bacterial growth. incubate->read_results end End read_results->end

Caption: Workflow for MIC determination using broth microdilution.

Detailed Steps:

  • Inoculum Preparation: M. tuberculosis is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase. The culture is then diluted to match a 0.5 McFarland turbidity standard.

  • Drug Dilution: Test compounds are serially diluted in a 96-well microtiter plate using supplemented 7H9 broth to achieve a range of final concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Each plate includes a positive control (wells with bacteria but no drug) and a negative control (wells with broth only).

  • Incubation: The plate is sealed and incubated at 37°C in a humidified incubator for 7 to 14 days.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the drug that completely inhibits the growth of the mycobacteria.

Cytotoxicity Assay using MTT

This protocol is a standard method for assessing cell viability.[10]

MTT_Workflow start Start seed_cells Seed mammalian cells (e.g., Vero) in a 96-well plate and incubate for 24 hours to allow attachment. start->seed_cells add_compound Expose cells to serial dilutions of the test compound for 48-72 hours. seed_cells->add_compound add_mtt Add MTT solution to each well and incubate for 3-4 hours at 37°C. add_compound->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals. add_mtt->solubilize read_absorbance Measure the absorbance at 570 nm using a plate reader. solubilize->read_absorbance calculate_cc50 Calculate the CC50 value from the dose-response curve. read_absorbance->calculate_cc50 end End calculate_cc50->end

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Vero cells (or another suitable mammalian cell line) are seeded into a 96-well plate at a density of 1 x 104 cells/well and incubated for 24 hours.

  • Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. Cells are incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 3-4 hours at 37°C.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the purple formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm.

  • CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.

In Vivo Efficacy in a Murine Model of Tuberculosis

This is a generalized protocol for assessing the in vivo efficacy of anti-TB compounds in mice.[11][12]

InVivo_Workflow start Start infect_mice Infect mice (e.g., BALB/c) with M. tuberculosis via aerosol inhalation to establish a lung infection. start->infect_mice initiate_treatment After a set period (e.g., 2-4 weeks), initiate daily treatment with the test compound or vehicle control. infect_mice->initiate_treatment monitor_mice Monitor mice for signs of toxicity and weight loss throughout the treatment period. initiate_treatment->monitor_mice euthanize_and_harvest At the end of the treatment period, euthanize mice and harvest lungs and spleens. monitor_mice->euthanize_and_harvest enumerate_cfu Homogenize organs and plate serial dilutions on agar (B569324) to determine the bacterial load (CFU). euthanize_and_harvest->enumerate_cfu analyze_data Compare CFU counts between treated and control groups to determine the reduction in bacterial burden. enumerate_cfu->analyze_data end End analyze_data->end

Caption: Workflow for in vivo efficacy testing in a mouse model of TB.

Detailed Steps:

  • Infection: BALB/c or C57BL/6 mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a consistent pulmonary infection.

  • Treatment: Treatment with the test compound, administered orally or via another appropriate route, begins several weeks post-infection. A control group receives the vehicle.

  • Monitoring: Mice are monitored daily for clinical signs of disease and weighed regularly.

  • Organ Harvest: After a defined treatment period (e.g., 4-8 weeks), mice are euthanized, and their lungs and spleens are aseptically removed.

  • Bacterial Load Determination: The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar. The plates are incubated at 37°C for 3-4 weeks, after which colony-forming units (CFU) are counted.

  • Efficacy Assessment: The efficacy of the compound is determined by the log10 reduction in CFU in the organs of treated mice compared to the control group.

Conclusion

The development of new anti-tuberculosis drugs with novel mechanisms of action is critical to overcoming the challenge of drug resistance. The activation of Glutamate Kinase by quinoline derivatives represents a promising and innovative approach. While further preclinical and clinical studies are necessary to fully elucidate their therapeutic potential, this guide provides a foundational comparison against established and recently approved anti-TB agents. The presented data and protocols are intended to support the ongoing research and development efforts in the field of tuberculosis therapeutics.

References

Safety Operating Guide

Prudent Disposal of Glutamate-5-kinase-IN-2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This document provides essential guidance on the proper disposal procedures for Glutamate-5-kinase-IN-2, a potent inhibitor of Glutamate-5-kinase (G5K).[1][2][3] Due to the limited publicly available safety data for this specific compound, a conservative approach to disposal, treating it as a potentially hazardous chemical, is strongly recommended.

I. Essential Safety and Handling Information

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area with copious amounts of water.[4][5]

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the compound. If swallowed, rinse the mouth with water and seek medical attention.[4] If inhaled, move to an area with fresh air.[4][5]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations. The following protocol is a general guideline and should be adapted to comply with your institution's specific waste management policies.

  • Waste Identification and Segregation:

    • Treat all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials), as chemical waste.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4]

  • Containerization:

    • Collect waste in a designated, properly labeled, and sealed container.

    • The container must be made of a material compatible with the chemical.

    • The label should clearly identify the contents as "Hazardous Waste" and list "this compound" as a component. Include the approximate concentration and quantity.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of chemical waste.

  • Disposal Request:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.

    • Provide them with all necessary information, including the completed waste manifest.

  • Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water.

    • Dispose of all cleaning materials as chemical waste.

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Handling This compound obtain_sds Obtain and Review Supplier's SDS start->obtain_sds assess_hazards Assess Hazards (Toxicity, Reactivity, etc.) obtain_sds->assess_hazards ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->ppe segregate Segregate Waste (Solid, Liquid, Sharps) ppe->segregate containerize Use Designated, Labeled Waste Containers segregate->containerize storage Store Waste in a Secure, Designated Area containerize->storage contact_ehs Contact Institutional EHS for Pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

IV. Quantitative Data

Due to the absence of a publicly available, specific Safety Data Sheet for this compound, a summary table of quantitative data (e.g., LD50, LC50, physical properties) cannot be provided at this time. Researchers are strongly advised to consult the supplier-provided SDS for this critical information.

By adhering to these guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling Glutamate-5-kinase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides critical safety and logistical information for the handling and disposal of Glutamate-5-kinase-IN-2. Given the absence of a specific Safety Data Sheet (SDS) in initial searches, this potent, biologically active small molecule should be handled with caution, adhering to standard laboratory safety practices for hazardous compounds.

This compound is identified as a potent inhibitor of glutamate-5-kinase (G5K) and is intended for research use only.[1][2][3] As with many novel small molecule inhibitors, comprehensive toxicological data may not be fully available. Therefore, a conservative approach to handling, grounded in established protocols for potent compounds, is essential to ensure personnel safety and prevent environmental contamination.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[4][5] The necessary level of protection varies depending on the specific laboratory activity.

ActivityRequired Personal Protective Equipment (PPE)
Receiving & Unpacking Chemical-resistant gloves (e.g., chemotherapy-rated meeting ASTM D6978 standard).[6] If packaging is compromised, consider respiratory protection.
Weighing & Aliquoting (Solid Form) Double chemical-resistant gloves, a protective gown (impermeable, long-sleeved, back-closing), safety glasses with side shields or goggles, and a hair cover.[5][6] All handling of the solid compound must occur within a certified chemical fume hood or a ventilated balance enclosure.[5]
Solution Preparation & Handling Double chemical-resistant gloves, a protective gown, and safety glasses with side shields or goggles.[5][6] All work should be conducted in a chemical fume hood.[5]
Spill Cleanup A spill kit appropriate for chemical spills, including absorbent materials, two pairs of chemical-resistant gloves, a gown, and respiratory and eye protection.[6]
Waste Disposal Double chemical-resistant gloves, a lab coat, safety goggles, and a face shield.[5]

Operational and Disposal Plans

Proper operational procedures and waste disposal are critical for maintaining a safe laboratory environment.

Storage and Stability: Store this compound in a tightly sealed container in a freezer at -20°C for long-term stability.[7]

Handling Procedures:

  • Always work in a well-ventilated area, preferably a certified chemical fume hood, to minimize the risk of inhaling dust or aerosols.[8]

  • Avoid direct contact with skin, eyes, and clothing.[8]

  • Prevent ingestion and inhalation.[8]

  • Wash hands thoroughly with soap and water after handling the compound.[4]

  • Refrain from eating, drinking, or smoking in areas where the compound is handled or stored.[4]

Experimental Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Disposal start Start: Don Appropriate PPE receive Receiving and Unpacking start->receive weigh Weighing and Aliquoting (in fume hood) receive->weigh dissolve Solution Preparation (in fume hood) weigh->dissolve experiment Conduct Experiment dissolve->experiment collect_solid Collect Solid Waste (Gloves, tips, etc.) experiment->collect_solid collect_liquid Collect Liquid Waste (Unused solutions) experiment->collect_liquid label_waste Label Hazardous Waste Containers collect_solid->label_waste collect_liquid->label_waste dispose Dispose via Licensed Hazardous Waste Contractor label_waste->dispose

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.